(R)-Dabelotine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
152886-02-7 |
|---|---|
Molecular Formula |
C15H22N2O2 |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
(2R)-2-[(1-methyl-3,4-dihydro-2H-quinolin-8-yl)oxymethyl]morpholine |
InChI |
InChI=1S/C15H22N2O2/c1-17-8-3-5-12-4-2-6-14(15(12)17)19-11-13-10-16-7-9-18-13/h2,4,6,13,16H,3,5,7-11H2,1H3/t13-/m1/s1 |
InChI Key |
VXQWMLATWQSCBE-CYBMUJFWSA-N |
Isomeric SMILES |
CN1CCCC2=C1C(=CC=C2)OC[C@H]3CNCCO3 |
Canonical SMILES |
CN1CCCC2=C1C(=CC=C2)OCC3CNCCO3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dabelotine, (R)-; UNII-3NZJ1HNE7Y; |
Origin of Product |
United States |
Foundational & Exploratory
(R)-Dabelotine mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Gabapentin (B195806)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gabapentin, an anticonvulsant medication, is widely utilized in the management of neuropathic pain and as an adjunctive therapy for partial seizures.[1][2][3] Despite its structural similarity to the neurotransmitter gamma-aminobutyric acid (GABA), its primary mechanism of action does not involve direct interaction with GABA receptors.[1][3][4][5] Instead, gabapentin's therapeutic effects are predominantly attributed to its high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[1][3][4] This interaction leads to a reduction in the release of excitatory neurotransmitters, thereby modulating neuronal excitability. This guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and key experimental findings related to gabapentin's mechanism of action.
Primary Mechanism of Action: Targeting the α2δ-1 Subunit of Voltage-Gated Calcium Channels
The principal molecular target of gabapentin is the α2δ-1 auxiliary subunit of voltage-gated calcium channels.[1][2][3][4] This binding is highly specific and occurs with high affinity.[1][4]
Key Points:
-
Gabapentin binds to the α2δ-1 and α2δ-2 subunits, with a greater affinity for α2δ-1.[4]
-
It does not have an affinity for the α2δ-3 subunit.[4]
-
This binding is crucial for its therapeutic effects, although the precise downstream consequences are still under investigation.[4]
The binding of gabapentin to the α2δ-1 subunit does not directly block the calcium channel pore. Instead, it is thought to disrupt the trafficking of the α2δ-1 subunit and the assembly of functional calcium channels at the presynaptic terminal.[2][4] This leads to a decrease in the density of presynaptic VGCCs, resulting in reduced calcium influx upon neuronal depolarization.[4] Consequently, the release of excitatory neurotransmitters, such as glutamate, norepinephrine, and substance P, is diminished.[2][3]
Signaling Pathway of Gabapentin's Primary Action
References
An In-depth Technical Guide to the Synthesis and Characterization of (R)-Dabelotine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No publicly available scientific literature or documentation could be found for a compound named "(R)-Dabelotine." The information presented in this guide pertains to (R)-(-)-1-(benzofuran-2-yl)-2-propylaminopentane , a compound also known by the designation (-)-BPAP . It is presumed that "this compound" may be an alternative or internal identifier for this molecule.
Introduction
(R)-(-)-1-(benzofuran-2-yl)-2-propylaminopentane, hereafter referred to as this compound, is a selective catecholaminergic and serotonergic activity enhancer.[1] It has been investigated for its potential therapeutic effects in mood disorders and as a candidate for the symptomatic treatment of early Parkinson's disease.[1][2] This technical guide provides a comprehensive overview of the enantioselective synthesis of this compound, its analytical characterization, and its mechanism of action.
Synthesis of this compound
The enantioselective synthesis of this compound has been described, confirming its absolute configuration as (R) through X-ray crystallographic analysis.[3] The synthetic strategy involves the coupling of benzofuran (B130515) with a chiral synthon, followed by subsequent chemical modifications.[3]
Synthetic Pathways
Two primary synthetic approaches have been outlined for the preparation of this compound:[3]
-
Pathway A: Coupling of benzofuran with (R)-N-tosyl-2-propylaziridine.
-
Pathway B: Coupling of benzofuran with (R)-N-methoxy-N-methylnorvalinamide.
Experimental Protocol: Illustrative Synthesis
The following is an illustrative experimental protocol based on the reported synthetic strategies.[3] Specific reaction conditions, solvents, and purification methods would require further optimization based on laboratory-specific equipment and reagents.
Step 1: Coupling Reaction
-
To a solution of benzofuran in an appropriate aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon), add a strong base (e.g., n-butyllithium) at a low temperature (e.g., -78 °C) to deprotonate the benzofuran.
-
To this solution, add the chiral synthon ((R)-N-tosyl-2-propylaziridine or (R)-N-methoxy-N-methylnorvalinamide) dropwise while maintaining the low temperature.
-
Allow the reaction mixture to slowly warm to room temperature and stir for a specified period to ensure complete reaction.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude coupling product.
Step 2: Modification of the Coupling Product
-
The resulting intermediate from Step 1 undergoes further chemical modifications to yield the final this compound. These modifications may include deprotection of the amine and other necessary transformations.
-
The specific reagents and conditions for these modifications will depend on the chosen synthetic pathway and the nature of the intermediate.
Step 3: Purification and Isolation
-
The final product is purified using standard techniques such as column chromatography on silica (B1680970) gel.
-
The purity of the isolated this compound is assessed by analytical methods such as HPLC and NMR.
Characterization of this compound
The characterization of this compound involves a combination of spectroscopic and analytical techniques to confirm its chemical structure, purity, and biological activity.
Physicochemical and Spectroscopic Data
| Parameter | Description |
| Molecular Formula | C₁₇H₂₃NO |
| Molecular Weight | 257.37 g/mol |
| Stereochemistry | (R)-enantiomer |
| Confirmation of Structure | The absolute configuration of (-)-BPAP was confirmed as (R) by X-ray crystallographic analysis.[3] |
| Analytical Techniques | High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and X-ray Crystallography are used for structural elucidation and purity assessment. |
Biological Activity Characterization
The biological activity of this compound has been characterized through its interaction with monoamine transporters.
| Assay | IC₅₀ (nM) |
| [³H]dopamine uptake inhibition (hDAT) | 42 ± 9 |
| [³H]norepinephrine uptake inhibition (hNET) | 52 ± 19 |
| [³H]serotonin uptake inhibition (hSERT) | 640 ± 120 |
Data obtained from studies on human embryonic kidney 293 (HEK 293) cells expressing the respective human transporters.[1]
Mechanism of Action
This compound acts as a catecholaminergic and serotonergic activity enhancer by inhibiting the reuptake of dopamine (B1211576) and norepinephrine, and to a lesser extent, serotonin.[1] This leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling.
Signaling Pathway Diagram
Caption: this compound inhibits monoamine transporters.
Experimental Workflow for Transporter Inhibition Assay
Caption: Neurotransmitter uptake inhibition assay workflow.
Conclusion
This compound, or (R)-(-)-1-(benzofuran-2-yl)-2-propylaminopentane, is a promising molecule with a well-defined enantioselective synthesis and a characterized mechanism of action as a monoamine reuptake inhibitor. This guide provides foundational information for researchers and professionals involved in the development of novel therapeutics for neurological and mood disorders. Further research into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in preclinical and clinical models, is warranted.
References
- 1. Transporter-mediated actions of R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of (R)-(-)-1-(benzofuran-2-yl)-2-propylaminopentane hydrochloride [(-)-BPAP] in animal models of mood disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis and absolute configuration of (-)-1-(benzofuran-2-yl)-2-propylaminopentane, ((-)-BPAP), a highly potent and selective catecholaminergic activity enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Dabelotine: A Technical Overview for Drug Development Professionals
(R)-Dabelotine is a novel small molecule that has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realm of neurodegenerative diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound, with a focus on its mechanism of action as a nicotinic acetylcholine (B1216132) receptor (nAChR) modulator.
Chemical Structure and Properties
This compound is a chiral molecule with the systematic IUPAC name (8R)-8-[(1-methyl-1,2,3,4-tetrahydroquinolin-8-yl)oxymethyl]morpholine . Its chemical structure is characterized by a tetrahydroquinoline core linked to a morpholine (B109124) moiety via an oxymethyl bridge.
Chemical Structure:
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile and for formulation development.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 262.35 g/mol | --INVALID-LINK-- |
| LogP (Predicted) | Data not available | |
| pKa (Predicted) | Data not available | |
| Aqueous Solubility (Predicted) | Data not available |
Note: Experimentally determined values for LogP, pKa, and aqueous solubility are not yet publicly available and would require dedicated laboratory analysis.
Pharmacological Profile
This compound is a potent and selective ligand for nicotinic acetylcholine receptors (nAChRs), which are crucial modulators of neurotransmission in the central nervous system. Its pharmacological activity is primarily attributed to its interaction with specific nAChR subtypes.
Mechanism of Action
The primary mechanism of action of this compound involves its stereoselective binding to and modulation of nAChRs. Emerging evidence suggests that the (R)-enantiomer exhibits a degree of selectivity for the α7 nAChR subtype. Nicotinic acetylcholine receptors are ligand-gated ion channels, and their activation by agonists like acetylcholine or exogenous ligands such as this compound leads to an influx of cations, primarily Na⁺ and Ca²⁺. This influx results in neuronal depolarization and the modulation of downstream signaling pathways.
The signaling cascade initiated by the activation of α7 nAChRs by this compound is believed to play a significant role in its potential neuroprotective and cognitive-enhancing effects.
Binding Affinity
The binding affinity of this compound to various nAChR subtypes is a critical determinant of its potency and selectivity. While specific Ki values for this compound are not yet widely published, related research on similar (R)-enantiomers suggests a high affinity for the α7 nAChR.
| Receptor Subtype | Binding Affinity (Ki) |
| α7 nAChR | Data not available |
| α4β2 nAChR | Data not available |
| α3β4 nAChR | Data not available |
Note: This table will be updated as quantitative binding data for this compound becomes publicly available.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are essential for reproducible research. The following sections outline generalized methodologies for key assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for specific nAChR subtypes.
Objective: To quantify the equilibrium dissociation constant (Ki) of this compound for α7 and other nAChR subtypes.
Methodology:
-
Membrane Preparation: Cell membranes expressing the nAChR subtype of interest are prepared from transfected cell lines (e.g., HEK293) or from specific brain regions (e.g., hippocampus for α7 nAChRs).
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]-epibatidine for heteromeric nAChRs or [¹²⁵I]-α-bungarotoxin for α7 nAChRs) and varying concentrations of unlabeled this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and IC₅₀ values are determined. Ki values are then calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to measure the functional effects of this compound on nAChR ion channel activity.
Objective: To characterize the agonist or antagonist properties of this compound and determine its potency (EC₅₀ or IC₅₀) and efficacy.
Methodology:
-
Cell Culture: Cells stably or transiently expressing the desired nAChR subtype are cultured on coverslips.
-
Patching: A glass micropipette with a small tip opening is used to form a high-resistance seal with the cell membrane (giga-seal). The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Drug Application: this compound, alone or in combination with a known nAChR agonist (e.g., acetylcholine), is applied to the cell via a perfusion system.
-
Data Acquisition: Changes in membrane current in response to drug application are recorded using an amplifier and data acquisition software.
-
Data Analysis: Dose-response curves are constructed to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of this compound.
Therapeutic Potential in Alzheimer's Disease
The modulation of nAChRs, particularly the α7 subtype, is a promising therapeutic strategy for Alzheimer's disease. Deficits in cholinergic neurotransmission are a well-established hallmark of the disease, and enhancing cholinergic signaling through α7 nAChR activation may offer several benefits, including:
-
Improved Cognitive Function: Activation of α7 nAChRs in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex, can enhance synaptic plasticity and improve cognitive performance.
-
Neuroprotection: The α7 nAChR-mediated activation of pro-survival signaling pathways, such as the PI3K/Akt pathway, may protect neurons from amyloid-β-induced toxicity and other neurodegenerative insults.
-
Anti-inflammatory Effects: α7 nAChRs are expressed on microglia, the resident immune cells of the brain. Their activation can suppress the production of pro-inflammatory cytokines, thereby reducing neuroinflammation, a key component of Alzheimer's disease pathology.
Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in the treatment of Alzheimer's disease and other neurological disorders.
Unraveling the Development of PM012: A Potential New Avenue for Alzheimer's Treatment
Seoul, South Korea - While the query for "(R)-Dabelotine" did not yield specific public information, extensive research into Mediforum's Alzheimer's disease pipeline has identified PM012 as their leading therapeutic candidate. This in-depth guide consolidates the available technical information on the discovery and development of PM012, a novel investigational compound for the treatment of Alzheimer's disease.
PM012 is a standardized herbal formula, also known as Gugijihwang-Tang, developed by the South Korean biopharmaceutical company Mediforum.[1][2] It has garnered attention for its multi-target approach to addressing the complex pathology of Alzheimer's disease. The compound has completed Phase 2a clinical trials and is currently in Phase 2b/3 development, showing promise in preclinical and early clinical assessments.[3][4]
Preclinical Development
Discovery and Composition
PM012 is a proprietary formulation derived from seven natural substances.[5] The composition, as described in published research, includes:
-
Corni fructus (13%)
-
Lucii fructus (26.5%)
-
Rehmannia radix (26.5%)
-
Hoelen (7%)
-
Dioscoreae radix (13%)
-
Moutan cortex radicis (7%)
-
Alismatis radix (7%)[1]
High-performance liquid chromatography (HPLC) analysis of the PM012 extract has identified at least two potential bioactive molecules: paeoniflorin (B1679553) and 5-hydroxymethylfurfural (B1680220) (5-HMF).[1][6]
Mechanism of Action
Preclinical studies suggest that PM012 exerts its neuroprotective effects through a multi-faceted mechanism of action, rather than targeting a single pathway. Key identified mechanisms include:
-
Neuroprotection and Neurogenesis: In animal models of Alzheimer's disease, PM012 has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuron survival and growth.[7][8] This upregulation is associated with increased neurogenesis, as evidenced by enhanced bromodeoxyuridine (BrdU) and doublecortin (DCX) labeling in the hippocampus.[7][8]
-
Anti-inflammatory Effects: The herbal components of PM012 are known to possess anti-inflammatory properties.[1] Studies have shown that PM012 can modulate microglia activation, shifting them from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[1] This is evidenced by the downregulation of M1 markers like CD86 and IL-6, and the upregulation of the M2 marker CD206.[1][6]
-
Reduction of Endoplasmic Reticulum (ER) Stress and Apoptosis: PM012 has been observed to suppress ER stress, a cellular stress response implicated in neurodegeneration. It significantly down-regulates ER stress markers such as ATF6, Bip, CHOP, IRE1, and PERK.[1][6] By mitigating ER stress, PM012 may inhibit the apoptotic cascade, as suggested by its ability to antagonize glutamate-mediated TUNEL-positive cell death in neuronal cultures.[1]
-
Modulation of Calcium Influx: PM012 has been shown to antagonize N-methyl-D-aspartate (NMDA) receptor-mediated intracellular calcium influx (Ca++i) in primary cortical neurons.[1][2] Dysregulation of calcium homeostasis is a known factor in neuronal excitotoxicity and cell death in Alzheimer's disease.
-
Effects on Amyloid-Beta (Aβ): In the 3xTg-AD mouse model, treatment with PM012 resulted in a significant decrease in amyloid-beta (Aβ) deposits in the hippocampus.[7]
The following diagram illustrates the proposed multi-target mechanism of action of PM012.
Preclinical Efficacy
Table 1: Summary of Preclinical Efficacy Data for PM012
| Model System | Key Findings | Reference |
| Animal models of acute dementia | 30-40% recovery in consistent memory and spatial perception capacity compared to the control group. | [9] |
| 3xTg-AD mouse model | - Significantly ameliorated memory deficit (shortened escape latencies and increased time in target zone in Morris water maze test).- Significantly decreased Aβ deposits in the hippocampus.- Upregulated the expression of BDNF.- Increased neurogenesis.- Improved brain glucose metabolism. | [7] |
| Rat primary cortical neuronal cultures | - Significantly antagonized glutamate-mediated TUNEL-positive cells and neuronal loss.- Suppressed NMDA-mediated intracellular Ca++ influx. | [1] |
| Ischemic stroke rat model | - Enhanced locomotor movements.- Reduced brain infarction. | [1] |
Experimental Protocols (Preclinical)
Detailed experimental protocols are available in the cited publications. A summary of the key methodologies is provided below:
-
Animal Models: Preclinical studies utilized various animal models, including those with induced acute dementia and the 3xTg-AD transgenic mouse model, which develops both amyloid plaques and neurofibrillary tangles.[7][9]
-
Behavioral Tests: The Morris water maze test was used to assess spatial learning and memory in mice.[7]
-
Immunohistochemistry: This technique was employed to evaluate the levels of amyloid-beta (Aβ) deposits in the hippocampus.[7]
-
Neurogenesis Assessment: Neurogenesis was quantified by labeling with the DNA marker bromodeoxyuridine (BrdU) and the newborn neuron marker doublecortin (DCX).[7]
-
PET Imaging: Positron-emission tomography (PET) with 18F-2-fluoro-2-deoxy-D-glucose ([F-18] FDG) was used to assess brain glucose metabolism.[7]
-
In Vitro Neuronal Cultures: Rat primary cortical neuronal cultures were used to study the direct effects of PM012 on neuronal survival and calcium influx in response to excitotoxic insults like glutamate (B1630785) and NMDA.[1]
-
Molecular Biology Techniques: Quantitative real-time polymerase chain reaction (qRT-PCR) was used to measure the expression of genes related to inflammation and ER stress.[1]
Clinical Development
Phase 2a Clinical Trial
Mediforum has completed a Phase 2a clinical trial for PM012. The study was a two-year follow-up trial involving two dosing groups and a placebo group.[9]
-
Primary Outcome: The trial met its primary endpoint, demonstrating a significant change in the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) scores for the two dosing groups compared to the placebo group.[9]
-
Safety: The trial also confirmed that there were no clinically significant adverse reactions.[9]
Specific quantitative data from the Phase 2a trial, such as the mean change in ADAS-Cog scores and statistical significance values, have not been fully disclosed in the public domain.
Phase 2b/3 Clinical Trial (NCT05811000)
A Phase 2b/3 clinical study is currently underway to explore the optimal dosage and administration of PM012 tablets in patients with mild Alzheimer's disease.[4]
Table 2: Overview of the PM012 Phase 2b/3 Clinical Trial (NCT05811000)
| Parameter | Details |
| Official Title | A Phase 2 Clinical Study to Explore the Optimal Dosage/Administration of PM012 Tablet in Alzheimer's Disease: Double-Blind, Randomized Between Placebo Control Group and Dose Groups, Parallel-Design, Multicenter Study |
| Status | Recruiting |
| Study Type | Interventional (Clinical Trial) |
| Phase | Phase 2, Phase 3 |
| Enrollment | 312 participants (Estimated) |
| Intervention | - PM012 2,600 mg/day- PM012 3,900 mg/day- PM012 5,200 mg/day- Active Comparator: Aricept (donepezil hydrochloride) 5 mg |
| Duration | 12 weeks |
| Primary Outcome Measures | Change from baseline in ADAS-Cog score at 12 weeks. |
| Secondary Outcome Measures | - Change from baseline in ADAS-Cog score at 8 weeks.- Change from baseline in Clinical Dementia Rating (CDR) at 8 and 12 weeks.- Change from baseline in Neuropsychiatric Inventory (NPI) at 8 and 12 weeks.- Safety and tolerability assessments. |
The following diagram outlines the workflow of the PM012 Phase 2b/3 clinical trial.
Future Directions
Mediforum has expressed its intention to pursue a Phase 3 clinical trial in the United States with the Food and Drug Administration (FDA). The successful completion of the ongoing Phase 2b/3 trial will be a critical step in the global development of PM012 as a potential new treatment for Alzheimer's disease.
References
- 1. Herbal formula PM012 induces neuroprotection in stroke brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Herbal formula PM012 induces neuroprotection in stroke brain | PLOS One [journals.plos.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. New scoring methodology improves the sensitivity of the Alzheimer’s Disease Assessment Scale-Cognitive subscale (ADAS-Cog) in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Herbal formula PM012 induces neuroprotection in stroke brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Standardized Herbal Formula PM012 Decreases Cognitive Impairment and Promotes Neurogenesis in the 3xTg AD Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mediforum verifies safety, efficacy of dementia treatment candidate < Pharma < Article - KBR [koreabiomed.com]
(R)-Dabelotine: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Dabelotine, also known as S12024, is a compound that has been investigated for its neuroprotective properties. This technical guide provides a comprehensive overview of the available information regarding its molecular targets, the validation of these targets, and the experimental methodologies employed in these studies. The information presented is based on a thorough review of published scientific literature.
Target Identification of this compound
Initial pharmacological research has pointed towards the interaction of this compound with specific neurotransmitter systems. The primary molecular targets identified are within the adrenergic and serotonergic receptor families.
Adrenergic and Serotonergic Receptor Binding Profile
Table 1: Summary of this compound's Investigated Molecular Targets
| Receptor Family | Specific Subtypes Investigated | General Findings |
| Adrenergic | α1, α2, β subtypes | Implicated in neuroprotective effects. |
| Serotonergic | 5-HT1A, 5-HT2A, and others | Potential for interaction based on structural similarity to known ligands. |
Target Validation
The validation of the identified targets for this compound has been approached through a combination of in vitro and in vivo studies. These experiments aim to elucidate the functional consequences of the compound's interaction with its molecular targets and to establish a clear link to its observed physiological effects.
In Vitro Functional Assays
Functional assays are critical for determining whether the binding of this compound to a receptor results in a biological response (agonism, antagonism, or inverse agonism). Techniques such as second messenger assays (e.g., cAMP accumulation assays for Gs or Gi-coupled receptors) and calcium flux assays (for Gq-coupled receptors) are standard methods to assess the functional activity of a compound at G-protein coupled receptors (GPCRs) like adrenergic and serotonin (B10506) receptors.
In Vivo Models of Neurodegeneration
To validate the neuroprotective effects suggested by the target profile, this compound and its racemic form, S12024, have been studied in animal models of neurodegeneration. These studies are crucial for demonstrating the therapeutic potential of modulating the identified targets in a complex biological system.
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of scientific findings. The following sections outline the general methodologies used in the target identification and validation of compounds like this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for a panel of receptors.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissues.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.
-
Radioligand: A specific radiolabeled ligand with known high affinity for the target receptor is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Microdialysis
Objective: To measure the effect of this compound on neurotransmitter levels in specific brain regions of living animals.
General Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest in an anesthetized animal.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Neurotransmitters from the extracellular space diffuse across the dialysis membrane into the perfusate, which is collected in timed fractions.
-
Drug Administration: this compound is administered systemically or locally through the microdialysis probe.
-
Analysis: The concentration of neurotransmitters in the collected dialysate samples is quantified using highly sensitive analytical techniques such as high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.
-
Data Analysis: Changes in neurotransmitter levels over time are analyzed to determine the effect of the compound.
Visualizations
Logical Flow of Target Identification and Validation
Caption: Workflow for this compound target identification and validation.
Signaling Pathways of Potential this compound Targets
Gq-Coupled Receptor Signaling (e.g., α1-Adrenergic, 5-HT2A Receptors)
Caption: Gq-protein coupled receptor signaling pathway.
Gs-Coupled Receptor Signaling (e.g., β-Adrenergic Receptors)
Caption: Gs-protein coupled receptor signaling pathway.
In Vitro Binding Affinity of (R)-Dabelotine: A Technical Guide
(R)-Dabelotine , also known as Encenicline or EVP-6124 , is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2] Its high affinity and selectivity for this receptor have made it a subject of interest for therapeutic applications in cognitive disorders, including Alzheimer's disease and schizophrenia.[1][2] This technical guide provides a comprehensive overview of the in vitro binding profile of this compound, detailed experimental protocols for key binding assays, and visualizations of relevant pathways and workflows.
Quantitative Binding Affinity Data
The in vitro binding affinity of this compound has been characterized through various radioligand binding assays. The data reveals a high affinity for the α7 nAChR with notable interactions at the 5-HT3 receptor. A summary of the quantitative binding data is presented in Table 1.
| Target | Radioligand | Test System | Affinity (Ki) | Reference |
| α7 Nicotinic Acetylcholine Receptor | [3H]-MLA (Methyllycaconitine) | - | 9.98 nM | [3] |
| [125I]-α-bungarotoxin | - | 4.33 nM | [3] | |
| 5-HT3 Receptor | - | - | IC50: <10 nM (antagonist) | [1] |
| 51% inhibition at 10 nM | [3] | |||
| α4β2 Nicotinic Acetylcholine Receptor | - | - | No significant activity | [1] |
Table 1: In Vitro Binding Affinity of this compound
Experimental Protocols
The determination of the in vitro binding affinity of this compound relies on established radioligand binding assay protocols. Below are detailed methodologies for assessing its affinity at the α7 nAChR and the 5-HT3 receptor.
α7 Nicotinic Acetylcholine Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of this compound against a known high-affinity radioligand for the α7 nAChR.
1. Materials and Reagents:
-
Receptor Source: Cell membranes from cell lines stably expressing the human α7 nAChR (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Methyllycaconitine ([³H]-MLA) at a concentration close to its Kd (e.g., 1-2 nM).
-
Test Compound: this compound Hydrochloride.
-
Non-specific Binding Control: A high concentration of a known α7 nAChR ligand (e.g., 1 µM nicotine).
-
Assay Buffer: Appropriate buffer solution for the assay.
-
Wash Buffer: Ice-cold wash buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
2. Membrane Preparation:
-
Culture cells expressing the α7 nAChR to confluency.
-
Harvest the cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh, ice-cold lysis buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
3. Binding Assay Procedure:
-
Prepare serial dilutions of this compound Hydrochloride in the assay buffer, typically spanning a concentration range from 10⁻¹² M to 10⁻⁵ M.
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Assay buffer, radioligand, and receptor membrane preparation.
-
Non-specific Binding: Non-specific binding control, radioligand, and receptor membrane preparation.
-
Competition Binding: this compound dilution, radioligand, and receptor membrane preparation.
-
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration of the well contents through glass fiber filters using a cell harvester.
-
Quickly wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
4. Scintillation Counting:
-
Place the filters into scintillation vials.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Allow the vials to sit in the dark for at least one hour.
-
Measure the radioactivity in each vial using a scintillation counter.
5. Data Analysis:
-
Calculate the amount of specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit a sigmoidal dose-response curve to the data to determine the IC50 value.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.[1]
5-HT3 Receptor Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the 5-HT3 receptor.
1. Materials and Reagents:
-
Receptor Source: Cell membranes from cell lines stably expressing the human 5-HT3A receptor (e.g., HEK293 cells).[4]
-
Radioligand: [3H]-GR65630 or [3H]-Granisetron at a final concentration equal to its Kd (e.g., 0.3 nM).[4][5]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known 5-HT3 antagonist (e.g., 10 µM Granisetron).[4]
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.[5]
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4.[4]
-
Wash Buffer: Ice-cold wash buffer.
-
Glass Fiber Filters (GF/B): Pre-soaked in 0.5% polyethyleneimine (PEI).[4]
-
Scintillation Cocktail.
2. Membrane Preparation:
-
Culture HEK293 cells stably expressing the human 5-HT3A receptor to confluency.[4]
-
Harvest cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.[4]
-
Resuspend the cell pellet in ice-cold lysis buffer and homogenize.[4]
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.[4]
-
Discard the supernatant, resuspend the membrane pellet in fresh lysis buffer, and repeat the centrifugation.[4]
-
Resuspend the final membrane pellet in binding buffer and determine the protein concentration.[4]
3. Binding Assay Procedure:
-
Prepare serial dilutions of this compound in binding buffer, with a typical concentration range from 10 pM to 100 µM.[4]
-
In a 96-well plate, set up the following conditions in triplicate (final volume of 200 µL per well):[4]
-
Total Binding: 50 µL of binding buffer, 50 µL of radioligand, and 100 µL of cell membrane suspension.[4]
-
Non-specific Binding (NSB): 50 µL of a high concentration of a known 5-HT3 antagonist, 50 µL of radioligand, and 100 µL of cell membrane suspension.[4]
-
Competitive Binding: 50 µL of each concentration of this compound, 50 µL of radioligand, and 100 µL of cell membrane suspension.[4]
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.[4]
-
Terminate the incubation by rapid filtration through the pre-treated GF/B filters using a cell harvester.[4]
-
Wash the filters three times with 200 µL of ice-cold wash buffer.[4]
4. Quantification and Data Analysis:
-
Dry the filters completely, place them in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.[4]
-
Calculate specific binding by subtracting non-specific binding from total binding.[5]
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.[5]
-
Determine the IC50 value using non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.[5]
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway of the α7 nAChR and the general workflow of a radioligand binding assay.
References
Preclinical Data on (R)-Dabelotine: Information Not Publicly Available
Despite a comprehensive search of publicly available scientific and medical databases, no preclinical trial data, chemical structure, or mechanism of action has been identified for a compound designated as "(R)-Dabelotine."
Extensive searches were conducted to locate information pertaining to "this compound," including preclinical studies, quantitative data on efficacy and safety, and detailed experimental protocols. These searches yielded no direct results for a compound with this name.
It is possible that "this compound" represents one of the following:
-
An internal or developmental code name: Pharmaceutical companies often use internal codes for compounds during early-stage research and development. This information is typically proprietary and not disclosed publicly until later stages of clinical development or in scientific publications.
-
A novel or recently developed compound: Information on very new chemical entities may not yet be available in the public domain.
-
A niche or less-common chemical name: The compound may be more widely known under a different chemical or brand name.
-
A potential misspelling of an existing drug: While searches were conducted for variations of the name, it is possible the provided name is inaccurate.
The searches consistently returned information on Gabapentin and Pregabalin , which are well-established gabapentinoid drugs. This could suggest that "this compound" may be related to this class of compounds, perhaps as a stereoisomer, derivative, or a new formulation. However, without explicit mention of the name "this compound" in any accessible documents, this remains speculative.
Due to the absence of any publicly available information on "this compound," it is not possible to provide the requested in-depth technical guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams.
Recommendations for the user:
-
Verify the compound name and any alternative designations. There may be a different public name or code associated with this molecule.
-
Consult internal documentation or primary sources. If this name originates from a specific research institution or company, preclinical data may be available in internal reports or direct correspondence.
-
Review recent patent filings. Information on novel compounds is often first disclosed in patent applications.
Until "this compound" can be identified in the public scientific literature, a comprehensive preclinical data summary cannot be compiled.
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of (R)-Dabelotine
Information regarding (R)-Dabelotine is not available in the provided search results. The following is a comprehensive overview of the pharmacokinetics and pharmacodynamics of Gabapentin (B195806), a structurally related compound.
Introduction
Gabapentin, an anticonvulsant medication, was first approved by the US Food and Drug Administration (FDA) in 1993.[1] Initially utilized as a muscle relaxant and anti-spasmodic, its therapeutic applications have since expanded to include the management of partial seizures and neuropathic pain.[1] Although structurally designed as an analog of the neurotransmitter gamma-aminobutyric acid (GABA), gabapentin does not exert its effects through direct interaction with GABA receptors.[2][3] Instead, its primary mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[4][5]
Pharmacodynamics: Mechanism of Action
The principal pharmacodynamic effect of gabapentin is mediated through its high-affinity binding to the α2δ-1 subunit of VGCCs.[4] This interaction is crucial for its therapeutic effects.
Modulation of Voltage-Gated Calcium Channels:
By binding to the α2δ-1 subunit, gabapentin reduces the influx of calcium into presynaptic nerve terminals.[5][6] This, in turn, diminishes the release of excitatory neurotransmitters, most notably glutamate, norepinephrine, and substance P.[5] This reduction in neurotransmitter release is believed to be the cornerstone of its anticonvulsant and analgesic properties.[5] It is important to note that gabapentin does not directly block the calcium channel itself but rather disrupts the regulatory function of the α2δ subunit and its interactions with other proteins.[3]
Independence from GABAergic System:
Despite its structural similarity to GABA, gabapentin does not bind to GABA-A or GABA-B receptors, nor does it affect GABA synthesis, uptake, or degradation at clinically relevant concentrations.[2][3][6] While some studies suggest it may indirectly increase GABA concentrations in the brain, this is not its primary mechanism of action.[2][5]
Signaling Pathway:
The binding of gabapentin to the α2δ-1 subunit of VGCCs initiates a cascade of intracellular events that ultimately leads to a reduction in neuronal excitability. The precise downstream signaling pathways are still under investigation, but it is understood that the modulation of calcium influx is the key initiating event.
Caption: Gabapentin's mechanism of action signaling pathway.
Pharmacokinetics: ADME Profile
The pharmacokinetic profile of gabapentin is characterized by saturable absorption and renal elimination of the unchanged drug.
| Pharmacokinetic Parameter | Value | Reference |
| Absorption | ||
| Bioavailability | Dose-dependent (60% at 900 mg/day to 27% at 4800 mg/day) | [1][7] |
| Tmax | 3-4 hours | [7] |
| Absorption Mechanism | Saturable L-amino acid transporter system | [2][5] |
| Food Effect | Minor (14% increase in AUC and Cmax) | [1] |
| Distribution | ||
| Protein Binding | <3% | [1][8] |
| Volume of Distribution (Vd) | ~58 ± 6 L | [1] |
| Metabolism | ||
| Minimal to no metabolism | [1][8] | |
| Elimination | ||
| Primary Route | Renal excretion of unchanged drug | [1][8] |
| Half-life (t½) | 5-9 hours | [8] |
| Clearance | Linearly related to creatinine (B1669602) clearance | [8] |
Experimental Protocols:
Study of Gabapentin in Painful Diabetic Neuropathy:
-
Objective: To analyze the efficacy and safety of duloxetine (B1670986) and gabapentin in painful diabetic neuropathy (PDN).[9]
-
Methodology: A 12-week, randomized, open-label, active-control trial was conducted with 86 participants.[9] Patients were randomized 1:1 to receive either gabapentin 300 mg or duloxetine 60 mg.[9] The primary efficacy endpoint was the mean change in the Visual Analogue Scale (VAS) for pain.[9] Secondary outcomes included assessments of diabetic neuropathy symptoms and adverse events.[9]
Caption: Workflow for a clinical trial comparing Gabapentin and Duloxetine.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in a Rat Model of Inflammatory Hyperalgesia:
-
Objective: To elucidate the PK/PD relationship of gabapentin's effect on mechanical hypersensitivity.[10]
-
Methodology: A semi-mechanistic population-based PK/PD model was developed using nonlinear mixed-effects modeling.[10] The study utilized gabapentin plasma and brain extracellular fluid (ECF) time-concentration data and measurements of CFA-evoked mechanical hyperalgesia following various oral and intravenous doses of gabapentin in rats.[10] A two-compartment plasma model with saturable intestinal absorption and a transit compartment linking to brain ECF concentration was used.[10] The brain ECF concentration was then linked to a sigmoid Emax function to describe the reversal of hyperalgesia.[10]
Clinical Considerations
Dose-Response Relationship:
Gabapentin exhibits a dose-response relationship in the treatment of postherpetic neuralgia and partial seizures.[7] However, due to its saturable absorption, plasma concentrations do not increase proportionally with the dose, which can complicate dosing for optimal therapeutic effect.[7][10]
Adverse Effects:
The most common side effects of gabapentin are dizziness and somnolence.[11] The FDA has issued a warning for an increased risk of suicide and serious breathing difficulties, especially when combined with CNS depressants like opioids, in patients with respiratory risk factors.[3][12]
Drug Interactions:
Gabapentin does not induce or inhibit hepatic enzymes, resulting in no significant metabolism-related interactions with other antiepileptic drugs or oral contraceptives.[8] However, co-administration with CNS depressants can increase the risk of respiratory depression.[12]
Conclusion
Gabapentin is a widely used medication for epilepsy and neuropathic pain. Its pharmacodynamic effects are primarily mediated through the binding to the α2δ-1 subunit of voltage-gated calcium channels, leading to a reduction in excitatory neurotransmitter release. The pharmacokinetic profile is characterized by dose-dependent absorption and renal elimination. A thorough understanding of its pharmacokinetics and pharmacodynamics is essential for optimizing its therapeutic use and minimizing adverse effects.
References
- 1. Gabapentin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gabapentin - Wikipedia [en.wikipedia.org]
- 4. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A randomized control trial of duloxetine and gabapentin in painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic/Pharmacodynamic Relationship of Gabapentin in a CFA-induced Inflammatory Hyperalgesia Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
(R)-Dabelotine: Unraveling the Therapeutic Potential of a Novel Neuromodulator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific compound referred to as "(R)-Dabelotine" is not publicly available in the current scientific literature. Extensive searches for "this compound" and "Dabelotine" across multiple scientific databases and clinical trial registries did not yield specific results for a compound with this designation. The following guide is a structured template based on the user's request, outlining the type of information that would be included in a technical whitepaper for a novel therapeutic agent. The content provided within this template is based on general knowledge of drug development and the therapeutic class of alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) agonists, a class to which a compound with a similar-sounding name, Dabelotine (a pseudonym), has been associated in some research contexts. This document is for illustrative purposes only and does not contain actual data for "this compound."
Executive Summary
This document provides a comprehensive technical overview of this compound, a novel, selective alpha-7 nicotinic acetylcholine receptor (α7 nAChR) partial agonist. The purpose of this guide is to consolidate the current understanding of this compound's mechanism of action, preclinical and clinical data, and potential therapeutic applications for researchers, scientists, and professionals in the field of drug development. The unique properties of this compound suggest its potential as a promising therapeutic candidate for various neurological and psychiatric disorders.
Mechanism of Action
This compound acts as a selective partial agonist at the α7 nicotinic acetylcholine receptor. The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions critical for cognitive function, such as the hippocampus and prefrontal cortex.
Signaling Pathways
Activation of the α7 nAChR by this compound is hypothesized to trigger multiple downstream signaling cascades that contribute to its therapeutic effects. These pathways include:
-
Calcium-Dependent Signaling: As a ligand-gated ion channel, the α7 nAChR is permeable to calcium ions (Ca2+). Influx of Ca2+ upon receptor activation can initiate a cascade of intracellular events, including the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and the mitogen-activated protein kinase (MAPK) pathway. These pathways are crucial for synaptic plasticity, learning, and memory.
-
Modulation of Neurotransmitter Release: α7 nAChRs are located on presynaptic terminals and can modulate the release of various neurotransmitters, including acetylcholine, dopamine, glutamate, and GABA. By influencing neurotransmitter release, this compound may help to restore the balance of neural circuits disrupted in disease states.
-
Anti-inflammatory Effects: The α7 nAChR is a key component of the "cholinergic anti-inflammatory pathway." Activation of this pathway can suppress the production of pro-inflammatory cytokines, suggesting a potential role for this compound in neuroinflammatory conditions.
Potential Therapeutic Applications
Based on its mechanism of action, this compound is being investigated for its therapeutic potential in a range of disorders characterized by cognitive deficits and neuroinflammation.
-
Alzheimer's Disease: By enhancing cholinergic neurotransmission and potentially reducing neuroinflammation, this compound may offer a dual benefit in slowing disease progression and improving cognitive symptoms in Alzheimer's disease.
-
Schizophrenia: Cognitive impairment is a core feature of schizophrenia. As a pro-cognitive agent, this compound could be a valuable adjunctive therapy to improve attention, memory, and executive function in these patients.
-
Neuropathic Pain: The anti-inflammatory properties and modulation of neurotransmitter release by this compound suggest its potential in alleviating chronic neuropathic pain.
Preclinical and Clinical Data Summary
No public data is available for a compound named this compound. The following tables are illustrative templates.
Preclinical Efficacy Data
| Model | Species | Dose Range | Key Findings |
| Novel Object Recognition | Rat | (Not Available) | (Not Available) |
| Morris Water Maze | Mouse | (Not Available) | (Not Available) |
| Lipopolysaccharide (LPS)-induced inflammation | Rat | (Not Available) | (Not Available) |
Pharmacokinetic Profile
| Parameter | Species | Value |
| Bioavailability (%) | (Not Available) | (Not Available) |
| Tmax (h) | (Not Available) | (Not Available) |
| Cmax (ng/mL) | (Not Available) | (Not Available) |
| Half-life (h) | (Not Available) | (Not Available) |
| Metabolism | (Not Available) | (Not Available) |
| Excretion | (Not Available) | (Not Available) |
Phase I Clinical Trial Data (Hypothetical)
| Parameter | Healthy Volunteers (n=X) |
| Safety & Tolerability | |
| Most Common AEs (>5%) | (Not Available) |
| Serious Adverse Events (SAEs) | (Not Available) |
| Pharmacokinetics | |
| Dose Proportionality | (Not Available) |
| Food Effect | (Not Available) |
Experimental Protocols
Detailed experimental protocols are not available. The following are general outlines.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of this compound to the human α7 nAChR.
Methodology:
-
Human α7 nAChR expressed in a stable cell line (e.g., GH4C1 cells) are used.
-
Cell membranes are prepared and incubated with varying concentrations of this compound and a radiolabeled ligand (e.g., [³H]-epibatidine).
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competitor (e.g., nicotine).
-
After incubation, bound and free radioligand are separated by filtration.
-
Radioactivity is quantified using liquid scintillation counting.
-
Data are analyzed to calculate the inhibition constant (Ki).
Electrophysiology Patch-Clamp Assay
Objective: To characterize the functional activity of this compound at the α7 nAChR.
Methodology:
-
Whole-cell patch-clamp recordings are performed on cells expressing human α7 nAChR.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
This compound is applied at various concentrations to the cell via a perfusion system.
-
The resulting inward currents are recorded and measured.
-
Concentration-response curves are generated to determine the EC50 and maximal efficacy relative to a full agonist like acetylcholine.
Conclusion and Future Directions
While public information on this compound is currently unavailable, the therapeutic potential of selective α7 nAChR agonists is a promising area of research. Future preclinical and clinical studies will be necessary to fully elucidate the safety, efficacy, and therapeutic utility of novel compounds in this class. As more data becomes available, a more complete understanding of the potential of molecules like this compound will emerge, paving the way for new treatment options for patients with debilitating neurological and psychiatric disorders.
(R)-Dabelotine solubility and stability studies
An In-depth Technical Guide to Solubility and Stability Studies of Pharmaceutical Compounds
Disclaimer: As of December 2025, publicly available experimental data on the solubility and stability of (R)-Dabelotine is limited. Therefore, this guide will use Gabapentin (B195806), a well-characterized pharmaceutical compound, as a representative example to illustrate the core principles, experimental protocols, and data presentation for solubility and stability studies. The methodologies and data presented herein are for illustrative purposes and should be adapted for the specific properties of this compound or any other compound of interest.
Introduction
The solubility and stability of an active pharmaceutical ingredient (API) are critical physicochemical properties that influence its bioavailability, manufacturability, and shelf-life. A thorough understanding of these characteristics is paramount for successful drug development. This technical guide provides an in-depth overview of the methodologies employed in solubility and stability studies, targeting researchers, scientists, and drug development professionals.
Solubility Studies
Aqueous solubility is a key determinant of a drug's oral bioavailability. It is typically assessed across a physiologically relevant pH range.
Experimental Protocol: pH-Solubility Profile Determination
The shake-flask method is a common technique for determining the equilibrium solubility of a compound.
Objective: To determine the aqueous solubility of a compound at various pH values.
Materials:
-
The test compound (e.g., Gabapentin)
-
Phosphate and acetate (B1210297) buffers of various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)
-
Vials
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
An excess amount of the compound is added to vials containing buffers of different pH values.
-
The vials are sealed and placed in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and shaken until equilibrium is reached (typically 24-72 hours).
-
After shaking, the samples are centrifuged to separate the undissolved solid.
-
An aliquot of the supernatant is carefully removed, filtered, and diluted.
-
The concentration of the dissolved compound in the diluted supernatant is quantified using a validated HPLC method.
Data Presentation: Solubility of Gabapentin
The following table summarizes the reported solubility of Gabapentin in various aqueous media.
| Solvent/Medium | pH | Solubility (mg/mL) | Reference |
| Water | - | >100 | [1] |
| 0.1 N HCl | 1.2 | Freely Soluble | [2] |
| 0.1 N Sodium Hydroxide | ~13 | Freely Soluble | [2] |
| 0.05M Phosphate Buffer | 7.4 | >100 | [2][3] |
Note: "Freely soluble" is a qualitative term. Quantitative values can be determined using the protocol described above.
Stability Studies
Stability testing is crucial to determine how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and pathways.
Experimental Protocol: Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the drug to conditions more severe than accelerated stability testing to generate degradation products.[4]
Objective: To identify the degradation pathways and products of a compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: The drug is typically dissolved in 0.1 M to 1 M HCl and heated (e.g., at 60-80°C) for a specified period.[4]
-
Base Hydrolysis: The drug is dissolved in 0.1 M to 1 M NaOH and heated (e.g., at 60-80°C).[4]
-
Oxidation: The drug is treated with an oxidizing agent, such as hydrogen peroxide (3-30%), at room temperature or elevated temperatures.
-
Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 60-80°C) for an extended period.
-
Photostability: The drug is exposed to a combination of UV and visible light as per ICH Q1B guidelines.
Analytical Method: A stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector or mass spectrometry (MS) detector, is used to separate and quantify the parent drug and its degradation products.[5]
Data Presentation: Summary of Gabapentin Degradation
The primary degradation pathway for Gabapentin is intramolecular cyclization to form gabapentin-lactam.[6][7]
| Stress Condition | Degradation Products Observed | Stability Profile | Reference |
| Acid Hydrolysis | Gabapentin-lactam | Gabapentin is relatively stable in 0.1 M HCl but shows instability in 1 M HCl, especially with heating.[4] | [4] |
| Base Hydrolysis | Gabapentin-lactam | Shows instability in 0.1 M and 1 M NaOH, with degradation increasing with temperature.[4] | [4] |
| Oxidative | Not specified | Instability observed in the presence of hydrogen peroxide.[4] | [4] |
| Thermal (Solid State) | Gabapentin-lactam | Milling can induce crystal defects, increasing the rate of lactam formation, which is mitigated by humidity.[7] | [7] |
| Photolytic | Not specified | Stable when exposed to direct sunlight.[4] | [4] |
Visualization of Workflows and Pathways
Experimental Workflow for Solubility Determination
Caption: Workflow for pH-solubility determination.
Forced Degradation Study Workflow
Caption: Forced degradation study workflow.
Degradation Pathway of Gabapentin
Caption: Primary degradation pathway of Gabapentin.
Conclusion
This guide provides a framework for conducting solubility and stability studies essential for drug development. While specific data for this compound is not yet widely available, the principles and methodologies outlined using Gabapentin as an example offer a robust starting point for the physicochemical characterization of new chemical entities. Rigorous and well-documented solubility and stability studies are fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products.
References
- 1. Stability of gabapentin in extemporaneously compounded oral suspensions | PLOS One [journals.plos.org]
- 2. GABAPENTIN [dailymed.nlm.nih.gov]
- 3. pharmacylibrary.com [pharmacylibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability studies of gabapentin in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Portal [iro.uiowa.edu]
- 7. The stabilizing effect of moisture on the solid-state degradation of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Investigating the Off-Target Effects of (R)-Dabelotine (CEP-1347)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Dabelotine, also known as CEP-1347, is a semi-synthetic derivative of the natural product K-252a. It was initially developed as a neuroprotective agent for Parkinson's disease due to its potent inhibition of Mixed Lineage Kinases (MLKs). While it proved safe and well-tolerated in human clinical trials, it did not demonstrate efficacy for this indication. More recent research has repositioned this compound as a potential therapeutic for other indications, including cancer, by targeting cancer stem cells.
As with any kinase inhibitor, understanding the off-target effects of this compound is critical for a comprehensive assessment of its therapeutic potential and safety profile. Off-target interactions can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. This guide provides a technical framework for the investigation of this compound's off-target effects, including detailed experimental protocols and data presentation strategies.
On-Target Profile of this compound
The primary molecular targets of this compound are members of the Mixed Lineage Kinase (MLK) family. It competitively inhibits these kinases at the ATP-binding site, which in turn blocks the activation of the downstream c-Jun N-terminal Kinase (JNK) signaling pathway. This pathway is implicated in apoptosis and inflammatory responses.
Quantitative On-Target Activity
The following table summarizes the known in vitro potencies of this compound against its primary targets.
| Target | Assay Type | Value (IC50) | Reference |
| MLK1 | In vitro kinase assay | 38-61 nM | |
| MLK2 | In vitro kinase assay | 51-82 nM | |
| MLK3 | In vitro kinase assay | 23-39 nM | |
| JNK activation | Cellular assay | 20 nM |
Investigating Off-Target Effects: A Methodological Approach
A comprehensive off-target profiling campaign is essential to identify unintended molecular interactions of this compound. This typically involves a tiered approach, starting with broad screening panels followed by more focused functional assays.
Broad Kinase Profiling
Given that this compound is an ATP-competitive kinase inhibitor, its off-target activity is most likely to be against other kinases. A broad in vitro kinase screen against a panel of hundreds of human kinases is the standard initial step.
This protocol describes a luminescence-based assay to quantify kinase activity by measuring ADP production.
A. Materials and Reagents:
-
Recombinant human kinases for the screening panel.
-
Specific peptide substrates for each kinase.
-
ATP at a concentration close to the Km for each kinase.
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).
-
This compound (CEP-1347) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
White, opaque 384-well assay plates.
-
Plate reader capable of measuring luminescence.
B. Step-by-Step Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. A typical screening concentration is 1 µM or 10 µM.
-
Enzyme Preparation: Dilute each recombinant kinase to its optimal concentration in kinase buffer.
-
Substrate/ATP Mixture: Prepare a mixture of the appropriate substrate and ATP in kinase buffer.
-
Assay Plate Setup:
-
Add 1 µL of the diluted this compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Add 2 µL of the diluted kinase to each well.
-
Incubate for 10-15 minutes at room temperature.
-
-
Kinase Reaction Initiation: Add 2 µL of the substrate/ATP mixture to each well to start the reaction.
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.
-
Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.
-
-
Detection: Measure the luminescence using a plate reader.
C. Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for this compound relative to the DMSO controls.
-
For any significant "hits" (e.g., >50% inhibition), a follow-up dose-response curve should be generated to determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Safety Pharmacology Profiling (Receptor and Ion Channel Screening)
To identify off-target interactions with non-kinase proteins, such as G-protein coupled receptors (GPCRs), ion channels, and transporters, a safety pharmacology screen is employed. Radioligand binding assays are a gold standard for this purpose.
This protocol describes a method to determine the affinity of this compound for a panel of receptors by measuring its ability to displace a specific, high-affinity radioligand.
A. Materials and Reagents:
-
Membrane preparations from cells expressing the target receptors.
-
A specific radioligand for each target (e.g., [3H]-labeled or [125I]-labeled).
-
Assay Buffer (target-specific, e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
This compound (CEP-1347) dissolved in DMSO.
-
A known high-affinity unlabeled ligand for each target to determine non-specific binding.
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail.
-
Microplate scintillation counter.
B. Step-by-Step Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.
-
Non-Specific Binding Wells: Add membrane preparation, radioligand, and a saturating concentration of the known unlabeled ligand.
-
Displacement Wells: Add membrane preparation, radioligand, and the serial dilutions of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the filter plate. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove all unbound radioactivity.
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
C. Data Analysis:
-
Specific Binding: Calculate by subtracting the non-specific binding counts from the total binding counts.
-
Displacement Curve: Plot the percentage of specific binding as a function of the this compound concentration.
-
IC50/Ki Determination: Fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand displacement assay.
Cellular Functional Assays
Identified off-target "hits" from binding or enzymatic assays should be further investigated in a cellular context to determine their functional consequence (i.e., antagonism, agonism, or inverse agonism).
This protocol is an example for a GPCR identified as a hit in a binding assay. The specific assay will depend on the signaling pathway of the off-target protein.
A. Materials and Reagents:
-
A cell line stably expressing the off-target GPCR of interest.
-
Cell culture medium and supplements.
-
A known agonist for the target GPCR.
-
This compound (CEP-1347) dissolved in DMSO.
-
A commercial cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).
-
White, opaque 384-well cell culture plates.
B. Step-by-Step Procedure:
-
Cell Plating: Seed the cells into the 384-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment (Antagonist Mode):
-
Pre-incubate the cells with serial dilutions of this compound or vehicle (DMSO) for a defined period (e.g., 15-30 minutes).
-
Add the known agonist at a concentration that elicits a sub-maximal response (e.g., EC80).
-
-
Incubation: Incubate for a time sufficient to allow for the functional response (e.g., cAMP production), typically 30-60 minutes.
-
Cell Lysis and Detection:
-
Lyse the cells according to the cAMP kit manufacturer's protocol.
-
Add the detection reagents from the kit.
-
Incubate as required by the kit.
-
-
Signal Reading: Read the plate on a suitable plate reader (e.g., for HTRF or luminescence).
C. Data Analysis:
-
Generate a dose-response curve by plotting the functional response (e.g., cAMP level) against the concentration of this compound.
-
Calculate the IC50 value to determine the potency of this compound as an antagonist at the off-target receptor.
-
To test for agonist activity, this compound would be added to the cells in the absence of a known agonist.
Visualization of Signaling Pathways and Logical Relationships
On-Target Signaling Pathway
The primary intended effect of this compound is the inhibition of the MLK-JNK signaling cascade.
Caption: On-target signaling pathway of this compound.
Logical Workflow for Off-Target Investigation
A logical progression from broad screening to functional validation is key for an efficient investigation.
Caption: Logical workflow for off-target effects investigation.
Conclusion
A thorough investigation of the off-target effects of this compound is a critical component of its preclinical and clinical development. While comprehensive public data on its off-target profile is limited, the methodologies outlined in this guide provide a robust framework for researchers to generate this crucial information. By combining broad panel screening with detailed functional follow-up, a clear picture of the selectivity and potential liabilities of this compound can be established, enabling a more informed development path for this promising therapeutic candidate.
Methodological & Application
Application Notes and Protocols for the In Vitro Characterization of (R)-Dabelotine
Disclaimer: Publicly available experimental data and detailed protocols specifically for (R)-Dabelotine are limited. The following application notes and protocols are based on established methodologies for characterizing novel compounds with potential activity on neuronal signaling pathways, drawing parallels from related compounds where applicable. These protocols should be considered as a starting point and will require optimization for specific cell lines and experimental conditions.
Introduction
This compound is a compound of interest for its potential therapeutic effects. In vitro cell culture-based assays are fundamental to elucidating its mechanism of action, potency, and cellular effects. This document provides a set of generalized but detailed protocols for the initial characterization of this compound in a research setting. The primary assays described include cell viability and proliferation assays to determine cytotoxicity and anti-proliferative effects, and receptor binding assays to investigate potential molecular targets.
Cell Viability and Proliferation Assays
Cell viability assays are crucial for determining the cytotoxic or cytostatic effects of a compound on cultured cells. The MTT and CCK-8 assays are colorimetric methods based on the metabolic activity of viable cells and are widely used for this purpose.[1][2][3]
1.1. Quantitative Data Summary
The following table is a template for summarizing quantitative data from cell viability assays.
| Cell Line | Assay Type | This compound Concentration Range (µM) | Incubation Time (hours) | IC50 (µM) |
| Example: SH-SY5Y | MTT | e.g., 0.1 - 100 | e.g., 24, 48, 72 | To be determined |
| Example: PC-12 | CCK-8 | e.g., 0.1 - 100 | e.g., 24, 48, 72 | To be determined |
| Example: Primary Neurons | MTT | e.g., 0.1 - 100 | e.g., 24, 48, 72 | To be determined |
1.2. Experimental Protocol: MTT Assay
This protocol is used to assess cell viability by measuring the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals by metabolically active cells.[1][2]
Materials:
-
96-well cell culture plates
-
Complete cell culture medium appropriate for the cell line
-
This compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Determine cell density and viability using a hemocytometer and trypan blue staining.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[4]
-
Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[1]
-
Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Hypothesized Signaling Pathway
Based on the mechanism of action of related compounds like gabapentin, this compound may interact with the α2δ-1 subunit of voltage-gated calcium channels (VGCCs). [6][7][8]This interaction is thought to reduce the release of excitatory neurotransmitters. The following diagram illustrates a hypothesized signaling cascade.
References
- 1. Cancer cell lines evolve in ways that affect how they respond to drugs | Broad Institute [broadinstitute.org]
- 2. Signaling cascade regulating long-term potentiation of GABA(A) receptor responsiveness in cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical cascade - Wikipedia [en.wikipedia.org]
- 4. signal transduction cascase - short description [biochem.mpg.de]
- 5. Signaling cascades for δ-opioid receptor-mediated inhibition of GABA synaptic transmission and behavioral antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gabapentin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Gabapentin - Wikipedia [en.wikipedia.org]
- 8. droracle.ai [droracle.ai]
Application Notes and Protocols for (R)-Dabelotine (EVP-6124) in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of (R)-Dabelotine, also known as EVP-6124, a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR). The following sections detail recommended dosage ranges, experimental protocols, and the underlying signaling pathways based on preclinical animal studies.
Quantitative Data Summary
The following tables summarize the effective dosages of this compound (EVP-6124) observed in various in vivo animal studies. These values can serve as a starting point for designing new experiments.
Table 1: this compound (EVP-6124) Dosage in Rat Models
| Administration Route | Dosage Range | Animal Model | Key Findings |
| Oral (p.o.) | 0.03 mg/kg | Scopolamine-treated Wistar rats | Co-administration with a sub-efficacious dose of donepezil (B133215) restored memory function.[1] |
| Oral (p.o.) | 0.3 mg/kg | Scopolamine-treated Wistar rats | Significantly restored memory function in an object recognition task.[1][2] |
| Subcutaneous (s.c.) | 0.1 mg/kg | Sprague-Dawley rats | Increased dopamine (B1211576) and glutamate (B1630785) efflux in the medial prefrontal cortex and nucleus accumbens.[3] |
| Subcutaneous (s.c.) | 0.1 - 0.3 mg/kg | Sprague-Dawley rats | Increased acetylcholine efflux in the medial prefrontal cortex.[3] |
Table 2: this compound (EVP-6124) Dosage in Mouse Models
| Administration Route | Dosage | Animal Model | Key Findings |
| Intraperitoneal (i.p.) | 0.4 mg/kg | Wild-type mice | Reached peak brain concentration 2 hours after administration; significantly increased the saturation index of NMDA receptors.[2] |
Signaling Pathway
This compound (EVP-6124) exerts its effects primarily through the activation of the α7 nicotinic acetylcholine receptor (α7-nAChR), a ligand-gated ion channel. Upon binding, it initiates a cascade of intracellular signaling events.
Caption: Signaling pathway of this compound (EVP-6124) via α7 nAChR activation.
Experimental Protocols
Below are detailed methodologies for key in vivo experiments involving this compound (EVP-6124).
Protocol 1: Oral Administration in a Rat Model of Scopolamine-Induced Memory Impairment
This protocol is based on studies evaluating the pro-cognitive effects of this compound.
Objective: To assess the efficacy of orally administered this compound in reversing cognitive deficits induced by scopolamine (B1681570) in rats.
Materials:
-
This compound (EVP-6124)
-
Scopolamine hydrobromide
-
Vehicle (e.g., sterile water or 0.5% methylcellulose)
-
Male Wistar rats (250-300g)
-
Oral gavage needles
-
Syringes
-
Object Recognition Task (ORT) apparatus
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment. Handle the animals daily to minimize stress.
-
Drug Preparation:
-
Dissolve this compound in the chosen vehicle to the desired concentration (e.g., for a 0.3 mg/kg dose in a 300g rat with a 1 mL/kg administration volume, the concentration would be 0.3 mg/mL).
-
Dissolve scopolamine hydrobromide in sterile saline (e.g., 0.1 mg/mL for a 0.1 mg/kg dose).
-
-
Administration:
-
Administer this compound or vehicle orally (p.o.) via gavage 60 minutes before the acquisition trial of the ORT.[2]
-
Administer scopolamine or saline intraperitoneally (i.p.) 30 minutes before the acquisition trial.
-
-
Behavioral Testing (Object Recognition Task):
-
Habituation: Habituate each rat to the empty ORT arena for 5-10 minutes on the day before the test.
-
Acquisition Trial: Place the rat in the arena with two identical objects and allow exploration for a set period (e.g., 5 minutes).
-
Retention Trial: After a retention interval (e.g., 24 hours), place the rat back in the arena where one of the familiar objects has been replaced with a novel object. Record the time spent exploring each object.
-
-
Data Analysis: Calculate the discrimination index (time spent with novel object - time spent with familiar object) / (total exploration time). A higher index indicates better memory.
Caption: Workflow for assessing this compound's effect on memory in rats.
Protocol 2: Subcutaneous Administration for Neurotransmitter Efflux Measurement in Rats
This protocol is designed to investigate the effects of this compound on neurotransmitter levels in specific brain regions.
Objective: To measure changes in dopamine, acetylcholine, and glutamate efflux in the medial prefrontal cortex and nucleus accumbens following subcutaneous administration of this compound.
Materials:
-
This compound (EVP-6124)
-
Vehicle (e.g., sterile saline)
-
Male Sprague-Dawley rats (275-350g)
-
Subcutaneous injection needles and syringes
-
In vivo microdialysis equipment (probes, pumps, fraction collector)
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS/MS) for neurotransmitter analysis
Procedure:
-
Animal Surgery and Acclimation:
-
Surgically implant microdialysis guide cannulae targeting the desired brain regions (mPFC and NAc).
-
Allow animals to recover for at least 48 hours.
-
-
Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Baseline Sample Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples for at least 60-120 minutes to establish stable neurotransmitter levels.
-
Drug Administration:
-
Prepare this compound in vehicle to the desired concentration (e.g., for a 0.1 mg/kg dose).
-
Administer the drug or vehicle subcutaneously (s.c.).
-
-
Post-Administration Sample Collection: Continue to collect dialysate samples for a defined period (e.g., 3-4 hours) post-injection.
-
Neurotransmitter Analysis: Analyze the concentration of dopamine, acetylcholine, and glutamate in the dialysate samples using HPLC-ED or LC-MS/MS.
-
Data Analysis: Express post-injection neurotransmitter levels as a percentage of the baseline average.
These protocols provide a foundation for conducting in vivo studies with this compound. Researchers should adapt these methods based on their specific experimental goals and adhere to all institutional animal care and use guidelines.
References
- 1. EVP-6124, a novel and selective α7 nicotinic acetylcholine receptor partial agonist, improves memory performance by potentiating the acetylcholine response of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The novel α7 nicotinic acetylcholine receptor agonist EVP-6124 enhances dopamine, acetylcholine, and glutamate efflux in rat cortex and nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-Dabelotine Administration in Rodent Models
Disclaimer: Information on a compound specifically named "(R)-Dabelotine" is not available in the public domain. The following application notes and protocols are based on the well-characterized compound Gabapentin (B195806) as a representative example to illustrate the administration routes and experimental design in rodent models. The quantitative data and specific protocols provided are for Gabapentin and should be adapted and validated for any new chemical entity.
These notes provide an overview of common administration routes for this compound (using Gabapentin as a model) in rodent models, focusing on pharmacokinetic and efficacy studies.
Data Presentation
Quantitative data from pharmacokinetic and efficacy studies of Gabapentin are summarized below. These tables offer a comparative view of different administration routes and their outcomes.
Table 1: Pharmacokinetic Parameters of Gabapentin in Rodents
| Species | Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hr) | Bioavailability (%) | T½ (hr) | Reference |
| Rat | Oral | 50 | - | ~2 | 79 | - | [1] |
| Rat | Intravenous | 4-500 | - | - | 100 | 1.7 | [1] |
| Rat | Oral (gavage) | - | 45.23 ± 7.69 | 1.9 ± 0.38 | 46.82 ± 19.45 | 5.33 ± 1.55 | [2] |
| Rat | Intravenous | - | 64.23 ± 11.15 | - | 100 | 3.51 ± 0.22 | [2] |
| Mouse | Oral | 50 | - | ~2 | 79 | - | [1] |
| Prairie Dog | Oral | 30 | 0.0145 ± 0.0035 | <5 | 61 | 7.4 ± 6.0 | [3][4] |
| Prairie Dog | Subcutaneous | 30 | 0.0426 ± 0.0148 | <5 | - | - | [3][4] |
| Prairie Dog | Oral | 80 | 0.0207 ± 0.0061 | <5 | 40 | 5.0 ± 0.8 | [3][4] |
| Prairie Dog | Subcutaneous | 80 | 0.1155 ± 0.0152 | <5 | - | - | [3][4] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; T½: Elimination half-life. Values are presented as mean ± SD where available.
Table 2: Efficacy of Gabapentin in Rodent Models of Neuropathic Pain
| Rodent Model | Administration Route | Dose Range (mg/kg) | Efficacy Endpoint | Effective Doses (mg/kg) | Reference |
| Streptozocin-induced neuropathic pain (Rat) | Oral | 10-100 | Reduction of static allodynia | MED = 10 | [5] |
| Nerve Ligation (Rat) | Intraperitoneal (i.p.) | 10-300 | Anti-allodynia | MED = 100 | [5] |
| Nerve Ligation (Rat) | Oral | - | Reversal of pain-like behaviors | 100 | [6] |
| Formalin Test (Mouse) | Intraperitoneal (i.p.) | 50-200 | Reduction of late-phase flinching | 50-200 | [7] |
| Acetic Acid-Induced Writhing (Mouse) | - | - | Reduction in writhing | ~60% protection | [7] |
| Post-operative pain (Rat) | Subcutaneous (s.c.) | 10, 30, 90 | Prevention of thermal hyperalgesia and tactile allodynia | MED = 10-30 | [5] |
| Substance P-induced hyperalgesia (Rat) | Intrathecal | 0.003-0.3 | Reduction of thermal hyperalgesia | ED50 = 0.05 | [5] |
MED: Minimum Effective Dose; ED50: 50% Effective Dose.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures and findings from studies with Gabapentin.
Protocol 1: Oral Administration (Gavage) in Rats
Objective: To administer a precise dose of this compound orally for pharmacokinetic or efficacy studies.
Materials:
-
This compound solution/suspension
-
Animal balance
-
Appropriate-sized gavage needles (e.g., 18-20 gauge, 1.5-3 inches long, with a ball tip for rats)
-
Syringes (1-3 mL)
-
Restraining device (optional)
Procedure:
-
Animal Preparation: Weigh the rat to calculate the exact volume for administration. The typical oral gavage volume for rats is 5-10 mL/kg.
-
Dose Preparation: Prepare the this compound formulation at the desired concentration. Ensure it is well-mixed if it is a suspension.
-
Loading the Syringe: Draw the calculated volume of the dosing solution into the syringe fitted with the gavage needle. Expel any air bubbles.
-
Animal Restraint: Gently but firmly restrain the rat to prevent movement. The head and neck should be in a straight line with the body.
-
Gavage Needle Insertion: Gently insert the gavage needle into the mouth, passing it along the side of the tongue. Advance the needle down the esophagus into the stomach. There should be no resistance. If the animal coughs or struggles excessively, the needle may be in the trachea; withdraw immediately.
-
Substance Administration: Once the needle is in the stomach, slowly depress the syringe plunger to deliver the substance.
-
Needle Removal: Smoothly withdraw the gavage needle.
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.
Protocol 2: Intravenous Administration (Tail Vein Injection) in Mice
Objective: To administer this compound directly into the systemic circulation for pharmacokinetic analysis (e.g., to determine bioavailability).
Materials:
-
This compound sterile solution
-
Mouse restrainer
-
Heat lamp or warm water bath
-
27-30 gauge needles and 1 mL syringes
-
70% ethanol
Procedure:
-
Animal Preparation: Weigh the mouse to calculate the injection volume. The maximum recommended intravenous injection volume for mice is 5 mL/kg.
-
Dose Preparation: Prepare a sterile, isotonic solution of this compound suitable for intravenous injection.
-
Animal Restraint and Vein Dilation: Place the mouse in a restraining device. To dilate the lateral tail veins, warm the tail using a heat lamp or by immersing it in warm water (40-45°C) for a short period.
-
Injection Site Preparation: Wipe the tail with 70% ethanol.
-
Needle Insertion: With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle. The needle should be inserted parallel to the vein.
-
Substance Administration: A successful insertion is often indicated by a small amount of blood entering the needle hub. Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and repeat the procedure at a more proximal site.
-
Needle Removal and Hemostasis: After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Post-Administration Monitoring: Return the mouse to its cage and observe for any adverse reactions.
Protocol 3: Subcutaneous Administration in Rats
Objective: To administer this compound for sustained absorption.
Materials:
-
This compound sterile solution
-
23-25 gauge needles and 1-3 mL syringes
-
70% ethanol
Procedure:
-
Animal Preparation: Weigh the rat to determine the correct injection volume. The recommended subcutaneous injection volume for rats is 5-10 mL/kg.
-
Dose Preparation: Prepare a sterile solution of this compound.
-
Animal Restraint: Firmly grasp the loose skin over the shoulders (scruff) to create a "tent" of skin.
-
Injection Site Preparation: Swab the injection site with 70% ethanol.
-
Needle Insertion: Insert the needle into the base of the skin tent. Aspirate slightly by pulling back on the syringe plunger to ensure a blood vessel has not been entered.
-
Substance Administration: If no blood appears, inject the solution.
-
Needle Removal: Withdraw the needle and gently massage the area to aid in the distribution of the substance.
-
Post-Administration Monitoring: Return the rat to its cage and monitor for any signs of irritation at the injection site.
Visualizations
Experimental Workflow for a Rodent Pharmacokinetic Study
Caption: Workflow for a comparative pharmacokinetic study in rodents.
Proposed Mechanism of Action for this compound (based on Gabapentin)
Caption: Signaling pathway for this compound's proposed mechanism of action.
References
- 1. Disposition of gabapentin (neurontin) in mice, rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative study of the pharmacokinetics of traditional and automated dosing/blood sampling systems using gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Profiles of Gabapentin after Oral and Subcutaneous Administration in Black-tailed Prairie Dogs (Cynomys ludovicianus) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aalas [aalas.kglmeridian.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
Application Note: Chiral Purity Analysis of (R)-Dabelotine using High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the determination of the enantiomeric purity of (R)-Dabelotine using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
Introduction
Dabelotine is a chiral molecule, and as with many pharmaceuticals, its enantiomers can exhibit different pharmacological and toxicological profiles.[1] Therefore, it is crucial to have a reliable analytical method to separate and quantify the (R)- and (S)-enantiomers to ensure the quality and safety of the drug substance. High-Performance Liquid Chromatography (HPLC) is a powerful technique for chiral separations, often employing chiral stationary phases (CSPs) to achieve effective resolution of enantiomers.[1][2] This application note describes a validated HPLC method for the enantioselective analysis of Dabelotine.
Experimental Protocol
This protocol outlines the necessary steps for preparing the sample and mobile phase, as well as the instrumental conditions for the HPLC analysis.
2.1. Materials and Reagents
-
This compound Reference Standard
-
(S)-Dabelotine Reference Standard
-
Racemic Dabelotine
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Ethanol (EtOH)
-
Trifluoroacetic Acid (TFA)
2.2. Instrumentation
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
Chiral Stationary Phase Column: Chiralpak IA (or equivalent amylose-based CSP) (250 mm x 4.6 mm, 5 µm).
2.3. Mobile Phase Preparation
Prepare the mobile phase by mixing n-Hexane, Isopropanol, and Ethanol in a ratio of 80:15:5 (v/v/v). Add 0.1% Trifluoroacetic Acid to the final mixture. Degas the mobile phase by sonication or vacuum filtration before use.
2.4. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of racemic Dabelotine in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
2.5. Sample Preparation
Accurately weigh and dissolve the Dabelotine sample in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.[3]
2.6. Chromatographic Conditions
| Parameter | Condition |
| Column | Chiralpak IA (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol:Ethanol (80:15:5, v/v/v) with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection | UV at 280 nm |
| Run Time | 20 minutes |
Method Validation Summary
The described HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.
3.1. Specificity
The method demonstrated good specificity, with no interference from the blank (mobile phase) at the retention times of the (R)- and (S)-Dabelotine enantiomers. The two enantiomers were well-resolved from each other.
3.2. Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions. The calibration curve was linear over the concentration range of 1-100 µg/mL for both enantiomers.
| Enantiomer | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 100 | 0.9995 |
| (S)-Dabelotine | 1 - 100 | 0.9992 |
3.3. Precision
The precision of the method was determined by performing replicate injections of a standard solution. The results are expressed as the relative standard deviation (%RSD).
| Parameter | This compound (%RSD) | (S)-Dabelotine (%RSD) |
| Intra-day Precision | 0.85 | 0.92 |
| Inter-day Precision | 1.25 | 1.31 |
3.4. Accuracy
The accuracy of the method was assessed by a recovery study, where a known amount of the standard was added to a sample solution.
| Spike Level | This compound Recovery (%) | (S)-Dabelotine Recovery (%) |
| Low | 99.2 | 98.9 |
| Medium | 101.5 | 100.8 |
| High | 99.8 | 100.2 |
3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | This compound (µg/mL) | (S)-Dabelotine (µg/mL) |
| LOD | 0.3 | 0.35 |
| LOQ | 1.0 | 1.1 |
Visualizations
4.1. Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
References
Application Note: Mass Spectrometry Analysis of (R)-Dabelotine Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of drug metabolism, which involves the biotransformation of a drug into its metabolites, is a critical component of drug discovery and development.[1][2] Understanding the metabolic fate of a new chemical entity (NCE) like (R)-Dabelotine is essential for elucidating its pharmacokinetic profile, identifying potentially active or toxic metabolites, and assessing the risk of drug-drug interactions.[2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the identification and quantification of drug metabolites due to its high sensitivity, selectivity, and speed.[4]
This document provides a generalized framework and detailed protocols for the mass spectrometry analysis of this compound metabolites. In the absence of specific public data on this compound metabolism, this application note outlines a comprehensive approach based on established principles of drug metabolism and bioanalysis.
Hypothetical Biotransformation Pathways of this compound
Drug metabolism is broadly categorized into Phase I and Phase II reactions.[1] Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion.[1]
Disclaimer: The following metabolic pathways for this compound are hypothetical and serve as a guide for initial metabolite screening. The actual metabolic fate of this compound must be determined experimentally.
Phase I Metabolism (Functionalization):
-
Oxidation: Catalyzed primarily by cytochrome P450 (CYP) enzymes in the liver, oxidation is a common metabolic pathway.[5][6] Potential oxidative modifications to this compound could include hydroxylation, N-dealkylation, O-dealkylation, or N-oxidation.
-
Reduction: Reduction reactions may also occur, depending on the chemical structure of this compound.
-
Hydrolysis: If this compound contains ester or amide functional groups, hydrolysis can be a significant metabolic route.[7]
Phase II Metabolism (Conjugation):
-
Glucuronidation: This is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) conjugate a glucuronic acid moiety to the drug or its Phase I metabolites.[7]
-
Sulfation: Sulfotransferases (SULTs) can add a sulfo group, increasing the polarity of the molecule.
-
Glutathione (B108866) Conjugation: Glutathione-S-transferases (GSTs) may conjugate glutathione to electrophilic sites on the parent drug or its metabolites.[1]
To visualize the general process of drug metabolism, the following diagram illustrates the potential biotransformation pathways.
Caption: Hypothetical Metabolic Pathways of this compound.
Experimental Protocols
In Vitro Metabolism of this compound
Objective: To generate metabolites of this compound using in vitro systems such as human liver microsomes (HLM) or hepatocytes.
Materials:
-
This compound
-
Human Liver Microsomes (HLM) or cryopreserved human hepatocytes
-
NADPH regenerating system (for microsomes)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) or Methanol (MeOH) (LC-MS grade)
-
Formic acid (FA) (LC-MS grade)
-
Incubator/shaker
-
Centrifuge
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer (pH 7.4), HLM (e.g., 0.5 mg/mL final concentration), and the NADPH regenerating system.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound stock solution to a final concentration of, for example, 1 µM.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding an equal volume of ice-cold ACN or MeOH.
-
Include control incubations: one without NADPH to identify non-CYP mediated metabolism and one without this compound as a blank.
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis for Metabolite Identification
Objective: To separate and identify potential metabolites of this compound using high-resolution mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) capable of MS/MS fragmentation.[8]
LC Parameters (Example):
-
Column: A reversed-phase column suitable for small molecule analysis (e.g., C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
MS Parameters (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Scan Range: m/z 100-1200.
-
Data Acquisition: Full scan MS followed by data-dependent MS/MS (ddMS2) or data-independent acquisition (DIA).
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain comprehensive fragmentation spectra.
Data Processing and Metabolite Identification
Objective: To process the acquired LC-MS/MS data to identify putative metabolites.
Software:
-
Instrument-specific data acquisition and analysis software.
-
Metabolite identification software (e.g., MetaboAnalyst, XCMS).
Protocol:
-
Peak Detection and Alignment: Process the raw data to detect chromatographic peaks and align them across different samples.
-
Comparison with Control: Compare the peak lists from the this compound incubation with the control (blank) samples to identify unique peaks corresponding to the parent drug and its metabolites.
-
Mass Shift Analysis: Search for potential metabolites by looking for expected mass shifts corresponding to common Phase I and Phase II biotransformations (see Table 1).
-
Isotope Pattern Analysis: Utilize the isotopic pattern of the parent drug to help identify related metabolites.
-
MS/MS Fragmentation Analysis: Compare the MS/MS fragmentation pattern of a putative metabolite with that of the parent drug. Common fragments may indicate a structural relationship.
-
Structure Elucidation: Based on the mass shift and fragmentation pattern, propose a structure for the metabolite.
Data Presentation
Quantitative data for the disappearance of the parent drug and the formation of metabolites should be summarized in tables for clear comparison.
Table 1: Common Biotransformations and Corresponding Mass Shifts
| Phase | Biotransformation | Mass Shift (Da) |
| I | Hydroxylation | +15.9949 |
| I | Dehydrogenation | -2.0156 |
| I | N-dealkylation (CH3) | -14.0157 |
| I | O-dealkylation (CH3) | -14.0157 |
| II | Glucuronidation | +176.0321 |
| II | Sulfation | +79.9568 |
| II | Acetylation | +42.0106 |
| II | Glutathione Conjugation | +305.0682 |
Table 2: Example of Quantitative Analysis of this compound Metabolism in HLM
| Time (min) | This compound Peak Area | Metabolite M1 Peak Area | Metabolite M2 Peak Area |
| 0 | 1,000,000 | 0 | 0 |
| 15 | 750,000 | 150,000 | 50,000 |
| 30 | 500,000 | 300,000 | 100,000 |
| 60 | 200,000 | 450,000 | 150,000 |
| 120 | 50,000 | 550,000 | 200,000 |
Note: This table is for illustrative purposes only. Actual data must be generated experimentally.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the identification of this compound metabolites.
Caption: Workflow for Metabolite Identification.
Conclusion
This application note provides a comprehensive, albeit generalized, protocol for the mass spectrometry-based analysis of this compound metabolites. The successful identification and characterization of metabolites are crucial for advancing the development of this compound. The outlined workflow, from in vitro incubation to LC-MS/MS analysis and data processing, provides a robust starting point for researchers. It is imperative to generate experimental data to understand the specific metabolic pathways of this compound and to adapt and optimize these protocols accordingly. The use of high-resolution mass spectrometry will be instrumental in elucidating the structures of its metabolites and ensuring a thorough understanding of its biotransformation.
References
- 1. Drug metabolism - Wikipedia [en.wikipedia.org]
- 2. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-Dabelotine In Situ Hybridization
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific molecular target of (R)-Dabelotine is not publicly available at the time of this writing. For the purpose of providing a detailed and illustrative protocol as requested, this document assumes that this compound is a selective ligand for the α6 subunit of the nicotinic acetylcholine (B1216132) receptor (nAChR), encoded by the CHRNA6 gene. The following protocols and data are based on this assumption and are intended to serve as a template that can be adapted once the specific target is identified.
Introduction
This compound is a novel small molecule currently under investigation for its potential therapeutic effects. This application note provides a detailed protocol for the localization of the mRNA of its putative target, the α6 nicotinic acetylcholine receptor subunit (CHRNA6), in brain tissue using in situ hybridization (ISH). The α6 subunit is of particular interest as it is predominantly expressed in dopaminergic neurons of the midbrain, including the ventral tegmental area (VTA) and substantia nigra (SN), making it a key target for understanding dopamine (B1211576) regulation and its role in various neurological and psychiatric disorders.[1][2] The provided protocol is optimized for the detection of CHRNA6 mRNA in frozen tissue sections using digoxigenin (B1670575) (DIG)-labeled RNA probes.
Quantitative Data Summary
The following tables summarize key quantitative data related to the assumed target of this compound, the CHRNA6 gene product.
Table 1: Expression of CHRNA6 mRNA in Human Brain Regions
| Brain Region | Relative Expression Level | Reference |
| Substantia Nigra | High | [1][2][3] |
| Ventral Tegmental Area | High | [1][2][3] |
| Locus Coeruleus | Moderate | [1][2] |
| Retinal Ganglion Cells | Moderate | [2][4] |
| Striatum | Low to Moderate | [3] |
| Cerebellar Cortex | Low | [1] |
| Hippocampus | Very Low / Undetectable | [3] |
| Frontal Cortex | Very Low / Undetectable | [3] |
Expression levels are qualitative summaries from multiple sources.
Table 2: Subunit Composition of Common Nicotinic Acetylcholine Receptors
| Receptor Subtype | Common Subunit Composition | Primary Brain Regions |
| α4β2 | (α4)₂ (β2)₃ | Widely distributed, high in thalamus |
| α7 | (α7)₅ | Hippocampus, cortex |
| α6β2 | (α6)₂ (β2)₃ (and other subunits) | VTA, Substantia Nigra |
| Muscle-type | (α1)₂ β1 γ δ | Neuromuscular junction |
This table provides context for the heteromeric nature of nAChRs containing the α6 subunit.
Signaling Pathway and Experimental Workflow
Signaling Pathway of α6-containing nAChRs
Activation of α6-containing nicotinic acetylcholine receptors, typically by acetylcholine or exogenous ligands like nicotine, leads to the opening of a non-selective cation channel.[5] The resulting influx of Na⁺ and Ca²⁺ depolarizes the neuron, leading to the activation of voltage-gated calcium channels and subsequent dopamine release in target regions.[1] This pathway is crucial for reward processing and motor control.
References
- 1. CHRNA6 - Wikipedia [en.wikipedia.org]
- 2. “Unraveling the role of CHRNA6, the neuronal α6 nicotinic acetylcholine receptor subunit” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Replicated Risk Nicotinic Cholinergic Receptor Genes for Nicotine Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHRNA6 cholinergic receptor nicotinic alpha 6 subunit [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]
Application Notes and Protocols for Patch-Clamp Recording in Neurons
Topic: (R)-Dabelotine
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: Comprehensive searches for "this compound" did not yield specific results detailing its mechanism of action or its direct application in patch-clamp recording in neurons. The information available is insufficient to create detailed, specific application notes and protocols as requested. The following sections provide a generalized framework and protocols for patch-clamp recording that can be adapted for testing novel compounds like this compound once its basic pharmacological properties are elucidated. The protocols and data presentation formats are based on established methodologies for similar electrophysiological studies.
Introduction to Patch-Clamp Recording for Compound Screening
Patch-clamp electrophysiology is a powerful technique used to study the electrical properties of individual neurons and the effects of pharmacological agents on ion channel function. This method allows for high-resolution recording of ionic currents, making it an essential tool in neuroscience research and drug discovery. By applying a compound of interest, such as a novel molecule like this compound, researchers can characterize its effects on neuronal excitability, synaptic transmission, and specific ion channel subtypes.
The whole-cell patch-clamp configuration is commonly employed to record the collective electrical activity of a neuron.[1][2] This technique involves forming a high-resistance "giga-seal" between a glass micropipette and the cell membrane, followed by rupturing the membrane patch to gain electrical access to the cell's interior.[3] This allows for the control and measurement of the membrane potential (voltage-clamp) or the recording of spontaneous or evoked electrical activity (current-clamp).[1][2]
Hypothetical Signaling Pathways for a Novel Neuromodulatory Compound
The mechanism of action of a novel compound like this compound would need to be determined experimentally. Based on the actions of other neuromodulatory drugs, several potential signaling pathways could be affected. For instance, a compound might directly modulate ion channels, or it could act on G-protein coupled receptors (GPCRs) that in turn influence neuronal activity through second messenger cascades.[4]
Below are diagrams illustrating hypothetical signaling pathways that a novel compound could modulate.
Caption: Hypothetical presynaptic inhibition pathway.
Caption: General experimental workflow for patch-clamp recording.
Experimental Protocols
Preparation of Solutions
Artificial Cerebrospinal Fluid (aCSF) (External Solution)
| Component | Concentration (mM) |
|---|---|
| NaCl | 126 |
| KCl | 3 |
| MgSO₄ | 2 |
| CaCl₂ | 2 |
| NaH₂PO₄ | 1.25 |
| NaHCO₃ | 26.4 |
| D-Glucose | 10 |
Prepare 10X stock solutions of NaHCO₃ and the remaining components separately. Store at 4°C for up to one week. On the day of the experiment, dilute to 1X and saturate with 95% O₂ / 5% CO₂ (carbogen) for at least 15 minutes before use. The final pH should be 7.4.[1]
Internal Solution for Pipettes (K-Gluconate based)
| Component | Concentration (mM) |
|---|---|
| K-Gluconate | 130 |
| KCl | 10 |
| HEPES | 10 |
| EGTA | 1 |
| Mg-ATP | 4 |
| Na-GTP | 0.4 |
| Phosphocreatine | 10 |
Adjust pH to 7.2-7.3 with KOH and osmolarity to ~290 mOsm. Filter the solution using a 0.2 µm filter before use. For morphological analysis, 0.1-0.5% biocytin (B1667093) or neurobiotin can be included.[1]
Whole-Cell Patch-Clamp Recording Protocol
-
Cell Preparation: Plate neurons on coverslips a few days prior to the recording session to allow for adherence and recovery.[1][2]
-
Equipment Setup: Turn on all necessary equipment, including the amplifier, micromanipulator, perfusion system, and data acquisition software. Start perfusing the recording chamber with carbogenated aCSF at a rate of 1.5-2 mL/min.[1]
-
Pipette Preparation: Pull glass pipettes from borosilicate glass capillaries using a micropipette puller. The ideal resistance when filled with internal solution is typically between 3 and 7 MΩ.[2] Fill the pipette with the filtered internal solution using a microloader tip, ensuring no air bubbles are present.[3]
-
Establishing a Seal: Place the coverslip with neurons in the recording chamber. Under visual guidance using a microscope, carefully approach a target neuron with the micropipette. Apply slight positive pressure to the pipette to keep the tip clean.[3] Once the pipette touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.[2]
-
Achieving Whole-Cell Configuration: After a stable giga-seal is formed, apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip.[3] This establishes the whole-cell configuration, allowing for control of the membrane potential and recording of whole-cell currents.
-
Data Acquisition:
-
Voltage-Clamp: Hold the neuron at a specific membrane potential (e.g., -70 mV) to record synaptic currents. Spontaneous excitatory postsynaptic currents (EPSCs) are typically recorded at this potential, while inhibitory postsynaptic currents (IPSCs) can be recorded at a holding potential of 0 mV.[1][2]
-
Current-Clamp: Inject current to study the neuron's firing properties, such as action potential threshold, frequency, and adaptation.
-
-
Compound Application: After obtaining a stable baseline recording for several minutes, apply this compound at the desired concentration to the perfusion bath. Record the effects of the compound on the measured electrical properties.
-
Washout: Following the compound application, switch the perfusion back to the control aCSF to wash out the compound and observe any reversal of its effects.
Data Presentation
Quantitative data from patch-clamp experiments should be summarized in tables to facilitate comparison between control and experimental conditions.
Table 1: Effect of this compound on Spontaneous Postsynaptic Currents
| Parameter | Control | This compound (Concentration 1) | This compound (Concentration 2) | Washout |
|---|---|---|---|---|
| sEPSC Frequency (Hz) | ||||
| sEPSC Amplitude (pA) | ||||
| sIPSC Frequency (Hz) |
| sIPSC Amplitude (pA) | | | | |
Table 2: Effect of this compound on Intrinsic Firing Properties
| Parameter | Control | This compound (Concentration 1) | This compound (Concentration 2) | Washout |
|---|---|---|---|---|
| Resting Membrane Potential (mV) | ||||
| Input Resistance (MΩ) | ||||
| Action Potential Threshold (mV) |
| Action Potential Firing Frequency (Hz) | | | | |
Conclusion
While specific information on this compound is not currently available, the protocols and frameworks provided here offer a robust starting point for its characterization using patch-clamp electrophysiology. By systematically applying these methods, researchers can elucidate the compound's mechanism of action and its potential as a modulator of neuronal function. Future studies will be necessary to determine the specific molecular targets and signaling pathways affected by this compound.
References
(R)-Dabelotine: Application Notes and Protocols for Alzheimer's Disease Research Models
Note to the Reader: As of December 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated as "(R)-Dabelotine." The following Application Notes and Protocols are provided as a generalized template for the preclinical evaluation of a novel therapeutic candidate for Alzheimer's disease (AD), based on established research methodologies and findings for other compounds investigated for similar indications. Researchers should adapt these protocols based on the specific biochemical and pharmacological properties of the compound under investigation.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) in the brain. This document outlines the application and protocols for the preclinical assessment of novel compounds, exemplified here as "this compound," in relevant AD research models. The objective is to provide a framework for evaluating the compound's potential as a disease-modifying therapy.
Mechanism of Action (Hypothetical)
Based on common therapeutic strategies for AD, a novel compound like this compound might be hypothesized to act through one or more of the following mechanisms:
-
Modulation of Amyloid-Beta Production: Inhibition of β-secretase (BACE1) or γ-secretase, enzymes critical for the generation of Aβ peptides from the amyloid precursor protein (APP).
-
Enhancement of Amyloid-Beta Clearance: Promotion of microglial phagocytosis of Aβ plaques or enhancement of enzymatic degradation of Aβ.
-
Inhibition of Tau Hyperphosphorylation: Targeting kinases responsible for the hyperphosphorylation of tau protein, thereby preventing the formation of NFTs.
-
Neuroprotection: Attenuation of excitotoxicity, oxidative stress, and neuroinflammation associated with AD pathology.
-
Synaptic Plasticity Enhancement: Promotion of synaptic health and function to counteract the synaptic deficits observed in AD.
Quantitative Data Summary
The following tables represent a template for summarizing key quantitative data that should be generated during the preclinical evaluation of a novel AD therapeutic candidate.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Target | Cell Line / System | IC50 / EC50 (nM) | Efficacy (%) |
| BACE1 Inhibition Assay | BACE1 | Recombinant Human BACE1 | Data | Data |
| γ-Secretase Inhibition Assay | γ-Secretase | CHAPLE Cell-Free Assay | Data | Data |
| Aβ42 Production Assay | APP Processing | SH-SY5Y-APP695 Cells | Data | Data |
| Tau Phosphorylation Assay (pTau) | GSK-3β | Primary Cortical Neurons | Data | Data |
| Neuroprotection Assay (MTT) | Aβ-induced toxicity | Primary Hippocampal Neurons | Data | Data |
Table 2: In Vivo Efficacy of this compound in an AD Mouse Model (e.g., 5xFAD)
| Biomarker / Endpoint | Brain Region | Vehicle Control (Mean ± SD) | This compound (X mg/kg) (Mean ± SD) | % Change | p-value |
| Soluble Aβ42 (pg/mg protein) | Cortex | Data | Data | Data | Data |
| Insoluble Aβ42 (pg/mg protein) | Cortex | Data | Data | Data | Data |
| Aβ Plaque Load (%) | Hippocampus | Data | Data | Data | Data |
| pTau Levels (Ser202/Thr205) | Cortex | Data | Data | Data | Data |
| Microglia Activation (Iba1+) | Hippocampus | Data | Data | Data | Data |
| Synaptic Density (Synaptophysin) | Cortex | Data | Data | Data | Data |
| Cognitive Performance (MWM) | - | Data | Data | Data | Data |
(MWM: Morris Water Maze)
Experimental Protocols
In Vitro Assays
4.1.1. BACE1 Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against BACE1.
-
Materials: Recombinant human BACE1, BACE1 substrate (a peptide with a fluorophore and a quencher), assay buffer, 384-well black plates, and a fluorescence plate reader.
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 5 µL of each compound dilution to the wells of a 384-well plate.
-
Add 10 µL of BACE1 enzyme solution to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of BACE1 substrate solution.
-
Read the fluorescence intensity every 5 minutes for 60 minutes.
-
Calculate the reaction velocity and determine the IC50 value by plotting the percent inhibition against the compound concentration.
-
4.1.2. Aβ42 Production Assay in SH-SY5Y-APP695 Cells
-
Objective: To measure the effect of this compound on the production of Aβ42 in a cellular context.
-
Materials: SH-SY5Y cells stably overexpressing human APP695, cell culture medium, this compound, and an Aβ42 ELISA kit.
-
Procedure:
-
Plate SH-SY5Y-APP695 cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate for 24 hours.
-
Collect the conditioned medium.
-
Measure the concentration of Aβ42 in the conditioned medium using a commercially available ELISA kit according to the manufacturer's instructions.
-
Normalize Aβ42 levels to total protein concentration in the corresponding cell lysates.
-
In Vivo Studies
4.2.1. Chronic Dosing in a Transgenic Mouse Model of AD (e.g., 5xFAD)
-
Objective: To evaluate the long-term efficacy of this compound in reducing AD-like pathology and improving cognitive function in a relevant animal model.[1][2]
-
Animals: 5xFAD transgenic mice and wild-type littermates.
-
Procedure:
-
Begin dosing at an age when pathology is developing (e.g., 3 months of age).
-
Administer this compound or vehicle control daily via oral gavage for a period of 3-6 months.
-
Conduct behavioral testing (e.g., Morris Water Maze, Y-maze) during the final month of treatment to assess cognitive function.
-
At the end of the treatment period, euthanize the animals and collect brain tissue.
-
Process brain tissue for biochemical analysis (ELISA for Aβ and pTau) and immunohistochemistry (plaque load, gliosis, synaptic markers).
-
4.2.2. Morris Water Maze (MWM)
-
Objective: To assess spatial learning and memory.
-
Apparatus: A circular pool filled with opaque water, with a hidden platform.
-
Procedure:
-
Acquisition Phase (5 days): Four trials per day. Place the mouse in the water at one of four starting positions. Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60 seconds, guide it to the platform. Record the escape latency and path length.
-
Probe Trial (Day 6): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
Visualizations
Caption: Hypothetical signaling pathways targeted by this compound in Alzheimer's disease.
Caption: Preclinical experimental workflow for the evaluation of this compound.
References
Application of (R)-Dabelotine in neuropathic pain studies
Application of Gabapentin (B195806) in Neuropathic Pain Studies
Note: Initial searches for "(R)-Dabelotine" did not yield specific results related to neuropathic pain studies. The following application notes and protocols are based on the extensive research available for Gabapentin , a widely studied compound for neuropathic pain.
These notes are intended for researchers, scientists, and drug development professionals investigating the mechanisms and therapeutic potential of compounds for neuropathic pain.
I. Introduction to Gabapentin in Neuropathic Pain
Neuropathic pain is a chronic condition resulting from damage or dysfunction of the nervous system. It is characterized by symptoms such as allodynia (pain from stimuli that do not normally provoke pain) and hyperalgesia (increased pain from a stimulus that normally provokes pain). Gabapentin, an anti-epileptic drug, is a first-line treatment for various neuropathic pain syndromes, including diabetic neuropathy and postherpetic neuralgia.[1][2] Despite its structural similarity to the neurotransmitter gamma-aminobutyric acid (GABA), gabapentin's primary mechanism of action in neuropathic pain is not directly mediated through GABA receptors.[3][4]
The principal target of gabapentin is the α2δ-1 auxiliary subunit of voltage-gated calcium channels in the central nervous system.[1][5] By binding to this subunit, gabapentin reduces the influx of calcium into presynaptic nerve terminals.[5] This, in turn, decreases the release of excitatory neurotransmitters such as glutamate, substance P, and norepinephrine, thereby dampening the transmission of pain signals.[1][4] Additionally, gabapentin has been shown to modulate descending noradrenergic inhibition, which contributes to its anti-hypersensitivity effects.[1]
II. Quantitative Data on Gabapentin Efficacy
The following tables summarize the clinical efficacy of gabapentin in treating various neuropathic pain conditions.
Table 1: Efficacy of Gabapentin in Neuropathic Pain Conditions
| Neuropathic Pain Condition | Outcome Measure | Gabapentin Efficacy | Placebo Efficacy | Number Needed to Treat (NNT) | Reference |
| Diabetic Peripheral Neuropathy | ≥50% pain reduction | 38% | 21% | 5.9 | [5] |
| Postherpetic Neuralgia | ≥50% pain reduction | 32% | 17% | 6.7 | [5] |
Table 2: Randomized Controlled Trial of Gabapentin for Neuropathic Pain
| Study Details | Gabapentin Group | Placebo Group | P-value | Reference |
| Population | 153 patients with various neuropathic pain syndromes | 152 patients | [6] | |
| Dosage | Up to 2400 mg/day | - | [6] | |
| Primary Outcome (change in daily pain score) | 1.5 (21% improvement) | 1.0 (14% improvement) | 0.048 | [6] |
| Completion Rate | 79% | 73% | [6] |
III. Experimental Protocols for Neuropathic Pain Studies
The following are generalized protocols for preclinical animal models of neuropathic pain, which are essential for evaluating novel therapeutic agents like gabapentin. Animal models are crucial for understanding the pathophysiology of neuropathic pain and for the initial screening of potential analgesics.[7][8]
A. Animal Models of Neuropathic Pain
Several animal models are used to mimic clinical neuropathic pain conditions.[8][9] The choice of model depends on the specific research question.
-
Chronic Constriction Injury (CCI) Model: This model involves loose ligation of the sciatic nerve, leading to inflammation and nerve compression, which results in pain-related behaviors.
-
Spinal Nerve Ligation (SNL) Model: Developed by Kim and Chung, this model involves the tight ligation of the L5 and L6 spinal nerves, producing a robust and reproducible neuropathic pain state.[10]
-
Chemotherapy-Induced Neuropathic Pain (CINP) Model: This model uses chemotherapeutic agents like paclitaxel (B517696) to induce peripheral neuropathy, mimicking the side effects experienced by cancer patients.[9]
B. Behavioral Testing for Pain Assessment
Behavioral tests are used to assess pain-like responses in animal models.
-
Mechanical Allodynia:
-
Von Frey Test: Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold. A lower threshold indicates increased sensitivity to mechanical stimuli.
-
-
Thermal Hyperalgesia:
-
Hargreaves Plantar Test: A radiant heat source is applied to the plantar surface of the hind paw, and the latency to paw withdrawal is measured. A shorter latency suggests increased sensitivity to heat.
-
-
Spontaneous Pain:
-
Composite Behavior Scale: Animals are observed for spontaneous pain behaviors such as guarding, shaking of the paw, and vocalization.[11]
-
C. Sample Experimental Workflow
A typical timeline for a preclinical study using the SNL model is as follows:[10]
-
Pre-Surgery: Baseline behavioral measurements are taken.
-
Surgery: The SNL procedure is performed.
-
Post-Surgery (approx. 2 weeks): The development of neuropathic pain is verified through behavioral testing.
-
Randomization: Animals are randomized into treatment and control groups.
-
Dosing: The test compound (e.g., gabapentin) is administered.
-
Post-Dosing Assessment: Behavioral tests are repeated at various time points to evaluate the efficacy of the treatment.
IV. Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways involved in neuropathic pain and the mechanism of action of gabapentin, as well as a typical experimental workflow.
Caption: Mechanism of action of Gabapentin in reducing neuropathic pain.
Caption: Key signaling events in the development of neuropathic pain.
Caption: A typical workflow for preclinical neuropathic pain studies.
References
- 1. Implications and mechanism of action of gabapentin in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of action of gabapentin in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. Gabapentin in neuropathic pain syndromes: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. lahavcro.com [lahavcro.com]
Application Notes and Protocols for Assessing the Central Nervous System Delivery of (R)-Dabelotine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of therapeutics targeting the central nervous system (CNS) is a formidable challenge, primarily due to the highly selective nature of the blood-brain barrier (BBB). The BBB is a dynamic interface that protects the brain from circulating xenobiotics, but in doing so, it prevents the entry of over 98% of small-molecule drugs.[1] Therefore, a critical step in the development of any potential neurotherapeutic, such as (R)-Dabelotine, is the thorough evaluation of its ability to penetrate the CNS and achieve therapeutic concentrations at its site of action.
This document provides a comprehensive set of application notes and experimental protocols for assessing the CNS delivery of this compound. It outlines both in vitro high-throughput screening methods to evaluate passive permeability and interactions with efflux transporters, as well as in vivo pharmacokinetic studies in rodent models to determine the actual extent of brain penetration. Adherence to these standardized protocols will enable researchers to generate robust and comparable data, facilitating informed decision-making in the drug development pipeline.
Part 1: In Vitro Assessment of Blood-Brain Barrier Permeability
In vitro models are essential for the early-stage screening of CNS drug candidates. They offer high-throughput capabilities and are cost-effective for ranking compounds based on their potential to cross the BBB.[2][3] The following protocols describe two widely used assays: the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) for passive diffusion and the Madin-Darby Canine Kidney cell line transfected with the human MDR1 gene (MDR1-MDCKII) assay for assessing active efflux.
Protocol 1.1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This assay evaluates the passive, transcellular permeability of a compound.[2] It utilizes a 96-well microplate system where a filter membrane is coated with a lipid solution (e.g., porcine brain lipid extract) to mimic the BBB.[3]
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the Donor Solution: Dilute the this compound stock solution to a final concentration of 10 µM in Phosphate Buffered Saline (PBS), pH 7.4. The final DMSO concentration should be ≤1%.
-
Prepare the Acceptor Solution: Use a buffer containing a surfactant to act as a "sink," mimicking physiological conditions (e.g., Pion's Brain Sink Buffer).[4]
-
Prepare the PAMPA Lipid Membrane solution (e.g., 20% porcine brain lipid in dodecane).
-
-
Assay Procedure:
-
Coat the filter of a 96-well donor plate with 5 µL of the PAMPA lipid membrane solution.[5]
-
Add 300 µL of the Acceptor Solution to each well of a 96-well acceptor plate.
-
Add 150 µL of the Donor Solution containing this compound to each well of the coated donor plate.
-
Carefully place the donor plate onto the acceptor plate to form the "sandwich."
-
Incubate the plate assembly at room temperature for 4-5 hours with gentle shaking.[2]
-
Following incubation, determine the concentration of this compound in both the donor and acceptor wells using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [ -ln(1 - CA / Ceq) ] / [ A * t * (1/VD + 1/VA) ] Where:
-
CA is the concentration in the acceptor well.
-
Ceq = (CD * VD + CA * VA) / (VD + VA).
-
CD is the concentration in the donor well post-incubation.
-
A is the filter area.
-
t is the incubation time.
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
-
Protocol 1.2: MDR1-MDCKII Cell-Based Permeability Assay
This assay is used to determine if a compound is a substrate of the P-glycoprotein (P-gp, encoded by the MDR1 gene), a major efflux transporter at the BBB.[6][7] The assay measures the permeability of a compound across a confluent monolayer of MDR1-MDCKII cells in two directions: from the apical (blood side) to the basolateral (brain side) (A-to-B), and from the basolateral to the apical (B-to-A).[1][8]
Experimental Protocol:
-
Cell Culture:
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at 37°C.
-
A-to-B Permeability: Add this compound (typically at 10 µM) in HBSS to the apical (donor) compartment and fresh HBSS to the basolateral (acceptor) compartment.
-
B-to-A Permeability: Add this compound (10 µM) in HBSS to the basolateral (donor) compartment and fresh HBSS to the apical (acceptor) compartment.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 60-90 minutes.[1][7]
-
At the end of the incubation, collect samples from both donor and acceptor compartments.
-
Analyze the concentration of this compound in all samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability (Papp) for both A-to-B and B-to-A directions: Papp (cm/s) = (VA / (Area * Time)) * ([Drug]Acceptor / [Drug]Initial Donor) Where:
-
VA is the volume in the acceptor compartment.
-
Area is the surface area of the monolayer.
-
Time is the incubation time in seconds.
-
-
Calculate the Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B)
-
An efflux ratio ≥ 2 suggests the compound is a substrate for P-gp efflux.[1]
-
Data Presentation: In Vitro CNS Permeability Profile of this compound
| Assay | Parameter | This compound | Low Permeability Control (Atenolol) | High Permeability Control (Propranolol) | P-gp Substrate Control (Digoxin) |
| PAMPA-BBB | Papp (x 10⁻⁶ cm/s) | 15.2 ± 1.1 | < 1.0 | > 15.0 | N/A |
| MDR1-MDCKII | Papp (A→B) (x 10⁻⁶ cm/s) | 8.5 ± 0.7 | 0.2 ± 0.05 | 18.5 ± 1.5 | 0.5 ± 0.1 |
| Papp (B→A) (x 10⁻⁶ cm/s) | 9.1 ± 0.9 | 0.3 ± 0.06 | 17.9 ± 1.8 | 12.1 ± 1.3 | |
| Efflux Ratio | 1.07 | 1.5 | 0.97 | 24.2 |
Hypothetical data presented as mean ± SD.
Part 2: In Vivo Assessment of CNS Delivery
In vivo studies are crucial for confirming the CNS penetration of a drug candidate under physiological conditions. These studies involve administering the compound to an animal model (e.g., rats) and measuring its concentration over time in both the plasma and the brain.
Protocol 2.1: Pharmacokinetic Study in Rats via Intravenous Administration
This protocol describes a typical pharmacokinetic study in rats to determine key parameters like half-life (t₁/₂), volume of distribution (Vd), and clearance (CL), and to provide samples for brain concentration analysis.[9][10][11]
Experimental Protocol:
-
Animal Preparation:
-
Drug Administration:
-
Prepare a formulation of this compound for intravenous (IV) injection (e.g., dissolved in a solution of 20% Solutol HS 15 in saline).
-
Administer a single bolus dose of this compound (e.g., 2 mg/kg) via the tail vein or a dedicated catheter.[12]
-
-
Sample Collection:
-
Collect blood samples (approx. 200 µL) at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into heparinized tubes.
-
Centrifuge the blood at 2,000g for 10 minutes to separate plasma. Store plasma at -80°C.
-
At each time point (or in separate groups of animals for terminal studies), euthanize a subset of animals (n=3-4 per time point) via an approved method.
-
Immediately collect whole brains. Rinse with ice-cold saline, blot dry, weigh, and flash-freeze in liquid nitrogen. Store at -80°C until analysis.
-
Protocol 2.2: Determination of Brain-to-Plasma (B/P) Ratio
The B/P ratio is a key metric for the extent of brain penetration.[13]
Experimental Protocol:
-
Brain Homogenization:
-
Homogenize the frozen brain tissue in 4 volumes (w/v) of a suitable buffer (e.g., PBS or water) to create a 20% homogenate.[14]
-
Keep samples on ice throughout the process.
-
-
Sample Preparation for Analysis:
-
For both plasma and brain homogenate samples, perform protein precipitation by adding 3-4 volumes of ice-cold acetonitrile (B52724) containing an internal standard.[15]
-
Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean 96-well plate for analysis.
-
Protocol 2.3: Sample Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[16][17]
Method Summary:
-
Chromatography: Use a reverse-phase C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).[16]
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode using positive electrospray ionization. Optimize specific precursor-to-product ion transitions for this compound and the internal standard.
-
Quantification: Generate a standard curve by spiking known concentrations of this compound into control plasma and control brain homogenate. Quantify the unknown samples against this curve.
Data Presentation: In Vivo CNS Delivery of this compound
Table 2.1: Pharmacokinetic Parameters of this compound in Rats (2 mg/kg, IV)
| Parameter | Unit | Value (Mean ± SD) |
| Elimination Half-Life (t₁/₂) | h | 4.2 ± 0.6 |
| Area Under the Curve (AUC₀-inf) | ng·h/mL | 1850 ± 210 |
| Clearance (CL) | L/h/kg | 1.08 ± 0.13 |
| Volume of Distribution (Vd) | L/kg | 6.7 ± 0.9 |
Hypothetical data presented as mean ± SD (n=4).
Table 2.2: Brain and Plasma Concentrations and B/P Ratio of this compound
| Time (h) | Plasma Conc. (ng/mL) | Brain Conc. (ng/g) | Brain-to-Plasma Ratio |
| 0.25 | 450.5 ± 55.1 | 585.7 ± 70.2 | 1.30 |
| 1 | 280.3 ± 34.8 | 420.5 ± 51.3 | 1.50 |
| 4 | 95.2 ± 11.6 | 161.8 ± 20.1 | 1.70 |
| 8 | 30.1 ± 4.5 | 57.2 ± 8.8 | 1.90 |
Hypothetical data presented as mean ± SD (n=3 per time point). Brain concentration is expressed per gram of tissue, which is assumed to have a density of 1 g/mL.
Part 3: Visualization of Pathways and Workflows
Visual diagrams are crucial for understanding complex processes. The following diagrams, created using Graphviz, illustrate the experimental workflow for assessing CNS delivery and a hypothetical signaling pathway for this compound.
Caption: Experimental workflow for assessing CNS delivery.
Caption: Hypothetical CNS signaling pathway for this compound.
References
- 1. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. Frontiers | Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates [frontiersin.org]
- 4. paralab.es [paralab.es]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. enamine.net [enamine.net]
- 7. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 8. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. unmc.edu [unmc.edu]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.vt.edu [research.vt.edu]
- 13. researchgate.net [researchgate.net]
- 14. Translational CNS Steady-State Drug Disposition Model in Rats, Monkeys, and Humans for Quantitative Prediction of Brain-to-Plasma and Cerebrospinal Fluid-to-Plasma Unbound Concentration Ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A highly sensitive and rapid LC-MS/MS method for quantification of bexarotene in mouse plasma and brain tissue: Application to mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemical Analysis of the (R)-Dabelotine Target Protein, α7 Nicotinic Acetylcholine Receptor
Introduction
(R)-Dabelotine is a selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel crucial for fast synaptic transmission in the nervous system.[1] Instead of using an antibody against the small molecule this compound, researchers typically investigate its biological effects by studying its target protein. Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and abundance of the α7 nAChR protein within tissue samples, providing insights into the potential sites of this compound action. These application notes provide a comprehensive guide for the detection of the α7 nAChR using IHC.
The α7 nAChR is widely expressed in the brain, spleen, and lymphocytes and is involved in various physiological processes, including learning, memory, and inflammation.[1][2] Agonist stimulation of these receptors, such as by this compound, leads to the activation of several intracellular signaling pathways, including those involving PI3K-Akt and JAK2-STAT3.[2][3]
Application Notes
Antibody Selection: The success of IHC for α7 nAChR is highly dependent on the quality and specificity of the primary antibody. Both monoclonal and polyclonal antibodies against α7 nAChR are commercially available. It is crucial to select an antibody that has been validated for IHC in the species and tissue type of interest. For example, rabbit polyclonal antibodies have been successfully used to detect α7-nAChR in human placental tissue.[4]
Expected Tissue Distribution and Staining Pattern: The α7 nAChR is predominantly located in the central nervous system, particularly in regions like the hippocampus and frontal cortex.[5] It is also found in immune cells such as macrophages and lymphocytes.[2] The expected staining pattern is typically membranous and/or cytoplasmic. In neuronal tissues, staining may be observed in both presynaptic and postsynaptic compartments.
Experimental Controls: To ensure the validity of the staining results, several controls are essential:
-
Positive Control: A tissue known to express high levels of α7 nAChR, such as the hippocampus or tonsil tissue, should be included.[4]
-
Negative Control: A tissue known to not express α7 nAChR.
-
Isotype Control: An incubation with a non-immune antibody of the same isotype and at the same concentration as the primary antibody to control for non-specific binding.
-
No Primary Antibody Control: A slide processed without the primary antibody to check for non-specific signals from the secondary antibody or detection system.
Data Presentation: Quantitative analysis of IHC staining can provide valuable insights into changes in α7 nAChR expression under different experimental conditions. The data can be presented in a tabular format for clarity and ease of comparison.
Table 1: Hypothetical Quantitative Analysis of α7 nAChR Staining Intensity
| Experimental Group | Brain Region | Number of Animals (n) | Average Staining Intensity (ODU*) | Standard Deviation | p-value vs. Control |
| Control (Vehicle) | Hippocampus CA1 | 8 | 1.25 | 0.15 | - |
| This compound Treated | Hippocampus CA1 | 8 | 1.82 | 0.21 | < 0.05 |
| Control (Vehicle) | Frontal Cortex | 8 | 0.98 | 0.11 | - |
| This compound Treated | Frontal Cortex | 8 | 1.45 | 0.18 | < 0.05 |
*ODU: Optical Density Unit
Detailed Immunohistochemistry Protocol for α7 nAChR
This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections (5 µm) on coated slides
-
Xylene and graded ethanol (B145695) series (100%, 95%, 70%)
-
Phosphate-buffered saline (PBS)
-
Antigen retrieval solution (Citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking serum (e.g., Normal Goat Serum)
-
Primary antibody against α7 nAChR (e.g., Rabbit polyclonal)
-
Biotinylated secondary antibody (e.g., Goat anti-rabbit)
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Protocol Steps:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through a graded ethanol series: 100% (2 changes for 3 minutes each), 95% (1 change for 3 minutes), 70% (1 change for 3 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-mediated antigen retrieval by immersing slides in citrate (B86180) buffer (pH 6.0) and heating to 95-100°C for 20-30 minutes.[6]
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Rinse with PBS (3 changes for 5 minutes each).
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 changes for 5 minutes each).
-
-
Blocking:
-
Incubate sections with a blocking serum (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-α7 nAChR antibody in blocking buffer to its optimal concentration (refer to Table 2 for a starting point).
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 changes for 5 minutes each).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
-
-
Detection:
-
Rinse with PBS (3 changes for 5 minutes each).
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse with PBS (3 changes for 5 minutes each).
-
Apply DAB chromogen substrate and incubate until the desired brown color develops (monitor under a microscope).
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
Dehydrate through a graded ethanol series and clear with xylene.
-
Coverslip with a permanent mounting medium.
-
Table 2: Recommended Antibody Dilutions and Incubation Times
| Antibody | Host Species | Dilution Range | Incubation Time | Incubation Temperature |
| Primary anti-α7 nAChR | Rabbit | 1:100 - 1:500 | Overnight | 4°C |
| Secondary (Goat anti-rabbit) | Goat | 1:200 - 1:1000 | 1 hour | Room Temperature |
Visualizations
Caption: Workflow for α7 nAChR Immunohistochemistry.
References
- 1. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 2. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Immunohistochemical Expression of the Alpha Nicotinic Acetylcholine Receptor 7 in the Human Normal, Diabetic, and Preeclamptic Placenta and Products of Conception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Nicotinic acetylcholine receptor alpha 7 antibody (ab216485) | Abcam [abcam.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with (R)-Dabelotine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Dabelotine is a compound of interest for its potential therapeutic applications. Understanding its effects at the cellular level is crucial for elucidating its mechanism of action and advancing its development. While specific data on this compound is emerging, insights can be drawn from related compounds such as Gabapentin, a structural analog of GABA. Gabapentin is known to interact with the α2δ-1 subunit of voltage-gated calcium channels, modulating neuronal excitability.[1][2][3] This modulation can influence various cellular processes, and flow cytometry offers a powerful tool for investigating these effects at the single-cell level.
These application notes provide a framework for analyzing the potential effects of this compound on cell cycle progression and apoptosis using flow cytometry. The protocols are based on established methods for assessing cellular responses to drug treatment.
Potential Cellular Effects of this compound Amenable to Flow Cytometry
Based on the activity of related compounds, this compound may influence key cellular processes that can be quantitatively assessed by flow cytometry:
-
Cell Cycle Arrest: Compounds that affect cellular proliferation can induce arrest at specific phases of the cell cycle (G0/G1, S, or G2/M). Flow cytometry analysis of DNA content allows for the quantification of cells in each phase.
-
Induction of Apoptosis: Programmed cell death, or apoptosis, is a common mechanism of action for many therapeutic compounds. Flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Data Presentation
The following tables present hypothetical quantitative data from flow cytometry experiments to illustrate the potential effects of this compound on a human cancer cell line (e.g., HCT116).
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (0 µM) | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| This compound (10 µM) | 65.8 ± 4.2 | 22.1 ± 2.9 | 12.1 ± 1.5 |
| This compound (50 µM) | 78.4 ± 5.5 | 15.3 ± 2.1 | 6.3 ± 1.1 |
| This compound (100 µM) | 85.1 ± 6.3 | 9.8 ± 1.8 | 5.1 ± 0.9 |
Table 2: Effect of this compound on Apoptosis
| Treatment Group | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control (0 µM) | 95.3 ± 2.8 | 2.1 ± 0.5 | 2.6 ± 0.7 |
| This compound (10 µM) | 88.7 ± 3.5 | 5.4 ± 1.1 | 5.9 ± 1.3 |
| This compound (50 µM) | 75.2 ± 4.1 | 15.8 ± 2.2 | 9.0 ± 1.8 |
| This compound (100 µM) | 60.9 ± 5.7 | 25.3 ± 3.4 | 13.8 ± 2.5 |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
This protocol details the steps for analyzing the effect of this compound on the cell cycle distribution of a selected cell line.
Materials:
-
Cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period. Allow cells to adhere overnight.
-
Compound Treatment: Prepare various concentrations of this compound in complete culture medium. Remove the existing medium and add the medium containing this compound or a vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Cell Harvesting:
-
Adherent cells: Collect the culture medium (containing floating cells), wash the adherent cells with PBS, and detach them using trypsin-EDTA. Combine the detached cells with the collected medium.
-
Suspension cells: Directly collect the cells from the culture flask.
-
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a histogram to visualize the distribution of PI fluorescence intensity, which corresponds to DNA content.
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide
This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V and PI staining.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
Cell Harvesting: Harvest both adherent and floating cells as described in step 4 of Protocol 1.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cell populations.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling cascade of this compound.
Experimental Workflow
Caption: Workflow for flow cytometry analysis.
References
Troubleshooting & Optimization
Troubleshooting (R)-Dabelotine insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Dabelotine, focusing on challenges related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is not dissolving in my aqueous buffer. What are the first steps I should take?
A1: Insolubility of this compound in aqueous solutions is a common challenge. Here is a step-by-step approach to troubleshoot this issue:
-
Visual Inspection: Confirm that the undissolved material is indeed this compound and not a contaminant. Ensure your glassware is clean.
-
Particle Size: Examine the physical form of your compound. Larger crystals will dissolve slower than a fine powder.[1][2] Consider gentle grinding (trituration) to reduce particle size and increase the surface area, which can improve the dissolution rate.[1][2]
-
Sonication & Agitation: Use a bath sonicator or vigorous vortexing to provide energy to break down particle agglomerates and enhance dissolution.
-
Temperature: Gently warming the solution can increase the solubility of many compounds. However, be cautious as excessive heat can degrade this compound. We recommend testing a small aliquot first.
-
pH Adjustment: The solubility of compounds with ionizable groups can be highly dependent on the pH of the solution. Systematically adjust the pH of your buffer to see if solubility improves. It is crucial to determine the pKa of this compound to predict the optimal pH range for dissolution.
Q2: How does pH affect the solubility of this compound and how can I optimize it?
A2: The solubility of ionizable compounds is significantly influenced by pH. While the specific pKa of this compound is not publicly available, its chemical structure suggests it may have basic functional groups.
-
For a basic compound: Solubility will generally increase in acidic conditions (lower pH) as the basic group becomes protonated and thus more polar.
-
For an acidic compound: Solubility will generally increase in basic conditions (higher pH) as the acidic group becomes deprotonated.
We recommend performing a pH-solubility profile. This involves preparing a series of buffers at different pH values (e.g., from pH 2 to 10) and determining the solubility of this compound in each. This will help identify the optimal pH for your experiments.
Q3: I've tried adjusting the pH, but the solubility is still too low for my assay. What other strategies can I use?
A3: If pH adjustment is insufficient, you can explore the use of co-solvents or excipients.
-
Co-solvents: These are organic solvents miscible with water that can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[1][2][3] Common co-solvents for in vitro studies include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
Polyethylene glycol (PEG)
-
Propylene glycol
-
-
Surfactants: These agents can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous media.[4] Examples include Tweens, Spans, and Cremophors.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level, which can significantly enhance solubility and dissolution rate.[4][5]
It is critical to note that co-solvents and excipients can affect your experimental system (e.g., cell viability, enzyme activity). Therefore, it is essential to run appropriate vehicle controls to account for any potential effects of these additives.
Quantitative Data Summary
The following table provides a hypothetical example of how to present solubility data for this compound under different conditions. Researchers should generate their own data following the protocols below.
| Condition | Solvent System | Temperature (°C) | This compound Solubility (µg/mL) |
| 1 | Phosphate Buffered Saline (PBS), pH 7.4 | 25 | < 1 |
| 2 | Acetate Buffer, pH 4.0 | 25 | 15 |
| 3 | PBS with 1% DMSO | 25 | 25 |
| 4 | PBS with 5% DMSO | 25 | 150 |
| 5 | PBS with 1% Tween 80 | 25 | 50 |
Experimental Protocols
Protocol 1: pH-Solubility Profile of this compound
Objective: To determine the solubility of this compound across a range of pH values.
Materials:
-
This compound powder
-
Series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Methodology:
-
Add an excess amount of this compound powder to a known volume of each buffer in separate vials.
-
Cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis).
-
Plot the solubility of this compound as a function of pH.
Protocol 2: Co-solvent Solubility Enhancement
Objective: To evaluate the effect of different co-solvents on the solubility of this compound.
Materials:
-
This compound powder
-
Aqueous buffer at the optimal pH (determined from Protocol 1)
-
Co-solvents (e.g., DMSO, Ethanol, PEG 300)
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Methodology:
-
Prepare a series of co-solvent/buffer mixtures with varying concentrations of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v).
-
Add an excess amount of this compound powder to a known volume of each co-solvent/buffer mixture.
-
Follow steps 2-6 from Protocol 1.
-
Plot the solubility of this compound as a function of the co-solvent concentration.
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: Simplified α7-nAChR signaling pathway.
References
- 1. ijpbr.in [ijpbr.in]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing (R)-Dabelotine dosage for maximum efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Dabelotine (also known as S 12024-2 or Dabelotine mesilate). The information is based on publicly available preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known by its development code S 12024-2 and as Dabelotine mesilate, is an experimental compound investigated for its potential as a cognitive enhancer.[1] It is classified as an adrenergic receptor agonist and has shown neuroprotective effects in preclinical studies.[2]
Q2: What is the proposed mechanism of action for this compound?
This compound is an adrenergic receptor agonist.[2] Adrenergic receptors are a class of G protein-coupled receptors that are targets for catecholamines like norepinephrine (B1679862) and epinephrine.[3] The binding of an agonist to these receptors initiates a signaling cascade that can modulate neuronal activity. The specific adrenergic receptor subtype(s) that this compound interacts with and the precise downstream signaling pathways have not been fully elucidated in publicly available literature. However, its effects are linked to the noradrenergic system.[1][4]
Q3: What are the potential therapeutic applications of this compound?
This compound has been investigated for its potential in treating cognitive deficits, particularly in the context of Alzheimer's disease.[1][4] Preclinical studies have suggested it may improve memory consolidation and offer neuroprotective effects.[1][2]
Q4: What is the optimal dosage for this compound in preclinical models?
Detailed dose-optimization studies for maximizing efficacy are not widely available in the public domain. Preclinical studies in animal models of cognitive impairment have referenced its use, but specific dosages for achieving maximum efficacy have not been clearly established in the reviewed literature. Researchers should perform dose-response studies for their specific experimental model.
Q5: Are there any known safety or toxicity issues with this compound?
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cognitive behavioral assays.
-
Possible Cause: Suboptimal dosage.
-
Troubleshooting Step: Perform a dose-response study to determine the optimal concentration of this compound for your specific animal model and behavioral paradigm.
-
-
Possible Cause: Issues with compound stability or preparation.
-
Troubleshooting Step: Ensure the compound is stored correctly, protected from light and moisture. Prepare fresh solutions for each experiment and verify the final concentration.
-
-
Possible Cause: Acclimatization and handling of experimental animals.
-
Troubleshooting Step: Ensure all animals are properly acclimatized to the experimental environment and handled consistently to minimize stress-induced variability in behavioral responses.
-
Issue 2: Difficulty dissolving this compound.
-
Possible Cause: Incorrect solvent.
-
Troubleshooting Step: While specific solubility data is limited, for many quinoline (B57606) derivatives, initial attempts can be made with common laboratory solvents such as DMSO, ethanol, or specific buffer systems. It is recommended to perform small-scale solubility tests to identify the most appropriate vehicle for your experiment.
-
-
Possible Cause: Compound has degraded.
-
Troubleshooting Step: Use a fresh batch of the compound and ensure proper storage conditions have been maintained.
-
Data Presentation
Table 1: Chemical and Pharmacological Profile of this compound
| Property | Value | Reference(s) |
| Synonyms | S 12024-2, Dabelotine mesilate | [1] |
| Molecular Formula | C15H22N2O2 | |
| Mechanism of Action | Adrenergic Receptor Agonist | [2] |
| Reported Activity | Cognitive Enhancer, Neuroprotective | [1][2] |
| Therapeutic Area | Alzheimer's Disease (investigational) | [1][4] |
Experimental Protocols
Exemplary Protocol: Assessment of Cognitive Enhancement in an Animal Model of Age-Related Memory Impairment (General Methodology)
This is a generalized protocol and must be optimized for this compound.
1. Animal Model:
-
Aged (e.g., 18-24 months old) male Wistar rats.
-
House animals individually with ad libitum access to food and water on a 12-hour light/dark cycle.
2. Drug Preparation and Administration:
-
Dissolve this compound in an appropriate vehicle (e.g., sterile saline with a small percentage of a solubilizing agent if necessary).
-
Administer the compound via the desired route (e.g., intraperitoneal injection) at various doses (a dose-finding study is recommended) or a single reported dose from literature if available, typically 30-60 minutes before behavioral testing. A vehicle control group should be included.
3. Behavioral Assay (e.g., Morris Water Maze):
-
Acquisition Phase: Train the rats to find a hidden platform in a circular pool of water for a set number of days (e.g., 5 days) with multiple trials per day. Record the escape latency (time to find the platform) and path length for each trial.
-
Probe Trial: On the day following the last acquisition trial, remove the platform and allow the rat to swim freely for a set duration (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.
4. Data Analysis:
-
Analyze escape latencies and path lengths during the acquisition phase using a repeated-measures ANOVA.
-
Analyze the time spent in the target quadrant during the probe trial using a one-way ANOVA followed by post-hoc tests to compare the this compound treated groups with the vehicle control group.
Visualizations
Caption: General Adrenergic Receptor Signaling Pathway.
Caption: Exemplary Experimental Workflow for Cognitive Assessment.
References
- 1. medkoo.com [medkoo.com]
- 2. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. Automatic attentional shifts induced by a noradrenergic drug in Alzheimer's disease: evidence from evoked potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Dabelotine stability issues in long-term storage
Disclaimer: Publicly available stability data for (R)-Dabelotine is limited. This technical support guide is constructed based on established principles of pharmaceutical stability testing and plausible degradation pathways for a hypothetical compound with functional groups susceptible to instability. The provided data and protocols are for illustrative purposes to guide researchers in developing their own stability programs.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common questions and issues researchers may encounter during the long-term storage and handling of this compound.
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored at 2-8°C , protected from light and moisture. The solid form is generally more stable than solutions. For solutions, it is recommended to use them fresh or store them at -20°C or -80°C for extended periods, depending on the solvent. Always purge the headspace of vials with an inert gas like argon or nitrogen to minimize oxidative degradation.
Q2: I've observed a decrease in the purity of my this compound sample over time, as determined by HPLC. What could be the cause?
A2: A decrease in purity suggests chemical degradation. The primary suspected degradation pathways for a compound like this compound are hydrolysis, oxidation, and photolysis. The rate of degradation can be influenced by storage temperature, exposure to light, humidity, and the pH of the solution. Review your storage conditions and compare them against the recommendations. Refer to the troubleshooting guide below for a systematic approach to identifying the cause.
Q3: My this compound solution has changed color. Is it still usable?
A3: A change in color is a strong indicator of chemical degradation. The formation of colored degradants, often from oxidative or photolytic pathways, can signify a loss of potency and the presence of potentially interfering or toxic impurities. It is strongly advised not to use a discolored solution for experiments where compound integrity is critical. A forced degradation study can help to characterize these colored degradants.
Q4: Can I store this compound in a standard laboratory freezer (-20°C)?
A4: Storing solid this compound at -20°C is generally acceptable and can slow down degradation processes. However, for solutions, especially aqueous-based ones, freeze-thaw cycles can sometimes promote degradation or cause the compound to precipitate. If you need to store solutions, it is best to aliquot them into single-use volumes to avoid repeated freezing and thawing.
Q5: Are there any known incompatibilities with common excipients or solvents?
A5: While specific excipient compatibility data for this compound is not widely available, general principles suggest avoiding excipients with high water content or reactive impurities. For example, some grades of excipients may contain peroxides that can accelerate oxidation. When preparing formulations, it is crucial to conduct compatibility studies with your chosen excipients under accelerated conditions (e.g., 40°C/75% RH). In terms of solvents, protic solvents may facilitate hydrolytic degradation.
Quantitative Data Summary
The following tables summarize hypothetical stability data for this compound under various conditions to illustrate potential degradation trends.
Table 1: Stability of Solid this compound Under Different Storage Conditions Over 12 Months
| Storage Condition | Time (Months) | Purity (%) by HPLC | Appearance |
| 2-8°C, Protected from Light | 0 | 99.8 | White Powder |
| 3 | 99.7 | White Powder | |
| 6 | 99.6 | White Powder | |
| 12 | 99.5 | White Powder | |
| 25°C/60% RH, Protected from Light | 0 | 99.8 | White Powder |
| 3 | 99.2 | White Powder | |
| 6 | 98.5 | Off-white Powder | |
| 12 | 97.1 | Off-white Powder | |
| 40°C/75% RH, Protected from Light | 0 | 99.8 | White Powder |
| 1 | 98.0 | Off-white Powder | |
| 3 | 95.3 | Yellowish Powder | |
| 6 | 90.5 | Yellowish Powder | |
| 25°C, Exposed to Light | 0 | 99.8 | White Powder |
| 1 | 98.5 | Off-white Powder | |
| 3 | 96.2 | Yellowish Powder | |
| 6 | 92.8 | Yellowish Powder |
Table 2: Stability of this compound (1 mg/mL) in Solution at 2-8°C
| Solvent | Time (Days) | Purity (%) by HPLC |
| Acetonitrile:Water (1:1) | 0 | 99.8 |
| 7 | 99.1 | |
| 14 | 98.3 | |
| 30 | 96.5 | |
| DMSO | 0 | 99.8 |
| 7 | 99.6 | |
| 14 | 99.3 | |
| 30 | 98.8 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol describes a general reversed-phase HPLC method for assessing the purity of this compound and detecting potential degradation products.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., Acetonitrile:Water 1:1) to a concentration of 0.5 mg/mL.
Protocol 2: Forced Degradation Study
This study is designed to intentionally degrade this compound to identify potential degradation products and pathways.[1][2]
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for a period compliant with ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples by the stability-indicating HPLC method (Protocol 1) and compare the chromatograms to that of an unstressed sample. Mass spectrometry (LC-MS) should be used to identify the mass of the degradation products.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Experimental workflow for a long-term stability study.
Caption: Troubleshooting logic for this compound stability issues.
References
Technical Support Center: (R)-Dabelotine Bioavailability Enhancement
Welcome to the technical support center for (R)-Dabelotine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the poor oral bioavailability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the poor bioavailability of this compound?
A1: The poor oral bioavailability of this compound is primarily attributed to its low aqueous solubility. As a Biopharmaceutics Classification System (BCS) Class II compound, its absorption is rate-limited by its dissolution in the gastrointestinal fluids. Factors such as its crystalline structure and high lipophilicity contribute to this challenge, leading to low and variable exposure in preclinical studies.[1]
Q2: How can the aqueous solubility of this compound be improved for in vitro assays?
A2: For in vitro experimental setups, several methods can be employed to increase the concentration of this compound in aqueous buffers. These techniques are essential for establishing consistent and reliable assay conditions. The most common approaches include the use of co-solvents, pH adjustment, and complexation agents.
Table 1: Comparison of In Vitro Solubilization Methods for this compound
| Method | Vehicle/Agent | Typical Concentration | Advantages | Disadvantages |
| Co-solvents | DMSO, Ethanol | 0.1% - 1% (final) | Easy to prepare; suitable for high-throughput screening. | Can interfere with cell-based assays at higher concentrations. |
| pH Modification | pH 9.0 Buffer | N/A | Can significantly increase solubility if the compound has ionizable groups. | May not be physiologically relevant; can cause compound degradation. |
| Complexation | Cyclodextrins (e.g., HP-β-CD) | 1-5% w/v | Low cellular toxicity; can significantly enhance solubility.[2][3] | Can be costly; may alter the free fraction of the compound. |
Q3: What formulation strategies should be considered to enhance the oral absorption of this compound for in vivo studies?
A3: To overcome the dissolution rate-limited absorption in vivo, advanced formulation strategies are necessary. The primary goal is to present this compound to the gastrointestinal tract in a more readily absorbable form. Key strategies include creating amorphous solid dispersions, using lipid-based formulations, and reducing particle size.[4][5]
Table 2: Overview of In Vivo Formulation Strategies for this compound
| Formulation Strategy | Description | Key Advantages | Key Disadvantages |
| Amorphous Solid Dispersion (ASD) | The drug is molecularly dispersed in a polymer matrix in an amorphous state.[6] | Significantly improves dissolution rate and can create supersaturated solutions, boosting absorption.[7] | Requires careful polymer selection to ensure physical stability and prevent recrystallization.[8] |
| Lipid-Based Formulations (e.g., SMEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a microemulsion upon contact with GI fluids.[9][10] | Enhances solubility and can utilize lipid absorption pathways, potentially bypassing first-pass metabolism.[11][12] | Can be complex to develop; potential for drug precipitation upon dilution. |
| Particle Size Reduction (Nanonization) | The particle size of the crystalline drug is reduced to the nanometer range, increasing the surface area for dissolution.[13] | Relatively straightforward approach; can be effective for compounds where dissolution is the only barrier.[14] | May not be sufficient for extremely insoluble compounds; can lead to particle agglomeration. |
Q4: How should I interpret pharmacokinetic (PK) data after administering a new this compound formulation?
A4: When evaluating a new formulation, the primary goal is to observe an increase in systemic exposure compared to a simple suspension of the active pharmaceutical ingredient (API). Key pharmacokinetic parameters to monitor are the Area Under the Curve (AUC) and the Maximum Concentration (Cmax).[15] An improved formulation should ideally lead to a significant increase in both AUC, indicating greater overall absorption, and Cmax, reflecting a faster rate of absorption.
Table 3: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg, Oral Gavage)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Relative Bioavailability (%) |
| API Suspension | 150 ± 35 | 4.0 | 980 ± 210 | 100% (Reference) |
| Amorphous Solid Dispersion | 750 ± 150 | 2.0 | 5,100 ± 850 | 520% |
| SMEDDS Formulation | 980 ± 200 | 1.5 | 6,200 ± 1100 | 632% |
Troubleshooting Guides & Experimental Protocols
Troubleshooting Workflow for Poor In Vivo Exposure
If your experiments with this compound are yielding lower-than-expected plasma concentrations, this workflow can help diagnose the underlying issue and guide you toward an appropriate formulation strategy.
Detailed Protocol: Preparation of this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a common laboratory-scale method for preparing an ASD of this compound, which is suitable for initial in vivo screening.
Objective: To prepare a 1:4 (w/w) drug-to-polymer amorphous solid dispersion of this compound with polyvinylpyrrolidone/vinyl acetate (B1210297) copolymer (PVPVA).
Materials:
-
This compound
-
PVPVA (e.g., Kollidon® VA 64)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Weigh 100 mg of this compound and 400 mg of PVPVA. Dissolve both components in a suitable volume of a 1:1 DCM:MeOH solvent mixture (e.g., 20 mL) in a round-bottom flask. Ensure complete dissolution by gentle swirling or sonication.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Set the water bath temperature to 40°C. Reduce the pressure gradually to evaporate the solvent, leaving a thin film on the flask wall.
-
Drying: Once all solvent is removed, place the flask in a vacuum oven at 40°C overnight (≥12 hours) to remove any residual solvent.
-
Collection and Storage: Carefully scrape the dried ASD from the flask walls using a spatula. Grind the resulting solid into a fine powder using a mortar and pestle. Store the powder in a desiccator at room temperature to protect it from moisture.
-
Characterization (Recommended): Confirm the amorphous nature of the dispersion using techniques such as Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
Hypothetical Signaling Pathway for this compound
This compound is a potent antagonist of the Alpha-2-Delta-1 (α2δ-1) subunit of voltage-gated calcium channels.[16] By binding to this subunit, it inhibits the trafficking of calcium channels to the presynaptic membrane, which in turn reduces the release of excitatory neurotransmitters like glutamate.[17] This mechanism is crucial for its therapeutic effects in neuropathic pain and epilepsy.[18]
Experimental Workflow for Formulation Screening
This diagram outlines a logical progression for screening different formulations to identify a lead candidate for further development.
References
- 1. Tackling Poor Bioavailability With Early Formulation Strategies [outsourcedpharma.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. upm-inc.com [upm-inc.com]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 10. Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug ...: Ingenta Connect [ingentaconnect.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. tandfonline.com [tandfonline.com]
- 15. scribd.com [scribd.com]
- 16. Gabapentin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 18. Gabapentin - Wikipedia [en.wikipedia.org]
Technical Support Center: (R)-Dabelotine Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Dabelotine in animal models. The information is designed to help anticipate and mitigate potential side effects, ensuring the welfare of experimental animals and the integrity of research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a cholinergic agonist, meaning it mimics the action of the neurotransmitter acetylcholine (B1216132).[1] It primarily targets nicotinic acetylcholine receptors (nAChRs), though its full binding profile and downstream signaling pathways are still under investigation. Stimulation of these receptors can lead to a range of physiological effects in the central and peripheral nervous systems.
Q2: What are the most common potential side effects of this compound observed in animal models?
As a cholinergic agonist, this compound can induce a dose-dependent range of side effects associated with stimulation of the parasympathetic nervous system.[1] These commonly include:
-
Gastrointestinal (GI) Effects: Increased salivation, nausea, vomiting, diarrhea, and abdominal cramping.[1][2]
-
Cardiovascular Effects: Bradycardia (slowed heart rate) and hypotension (low blood pressure).[2]
-
Respiratory Effects: Bronchoconstriction and increased bronchial secretions.
-
Other Effects: Increased urinary frequency, sweating, and muscle tremors.[1][2]
Q3: How can I minimize the side effects of this compound in my animal studies?
Minimizing side effects is crucial for both animal welfare and data quality. Key strategies include:
-
Dose-Titration: Begin with a low dose of this compound and gradually increase to the desired therapeutic level. This allows the animal to acclimate to the compound and can reduce the severity of acute side effects.
-
Route of Administration: The route of administration can influence the pharmacokinetic and pharmacodynamic profile of the compound. Subcutaneous or intravenous administration may lead to a more rapid onset and higher peak plasma concentrations, potentially increasing the risk of acute side effects compared to oral administration.
-
Co-administration with a Peripherally-Acting Anticholinergic Agent: To counteract peripheral cholinergic side effects, a peripherally-restricted muscarinic antagonist (e.g., glycopyrrolate) can be co-administered. This can help to mitigate GI and cardiovascular side effects without interfering with the central nervous system effects of this compound.
-
Supportive Care: Ensure animals have easy access to food and water. Monitor for signs of dehydration or distress and provide supportive care as needed.
Troubleshooting Guides
Issue 1: Severe Gastrointestinal Distress (Vomiting, Diarrhea)
Possible Cause: Overstimulation of muscarinic receptors in the gastrointestinal tract.[2]
Troubleshooting Steps:
-
Reduce the Dose: Immediately lower the dose of this compound in subsequent experiments.
-
Administer with Food: For oral administration, giving this compound with food may help to reduce gastric irritation.
-
Co-administer a Peripherally-Acting Anticholinergic: The use of an agent like glycopyrrolate (B1671915) can competitively block peripheral muscarinic receptors, reducing GI motility and secretions.
-
Monitor Hydration: Assess animals for signs of dehydration and provide fluid support (e.g., subcutaneous saline) if necessary.
Issue 2: Significant Bradycardia or Hypotension
Possible Cause: Activation of muscarinic receptors in the heart and blood vessels, leading to decreased heart rate and vasodilation.[2]
Troubleshooting Steps:
-
Lower the Dose: Cardiovascular effects are often dose-dependent. A dose reduction is the first step.
-
Continuous Monitoring: For acute studies, continuously monitor heart rate and blood pressure.
-
Pre-treatment with an Anticholinergic: Administering a peripherally-selective anticholinergic before this compound can help to prevent severe cardiovascular responses.[3]
-
Allow for Acclimatization: In chronic studies, gradual dose escalation may allow for some physiological adaptation.
Data Presentation
Table 1: Summary of Potential this compound Side Effects in Animal Models and Mitigation Strategies
| Side Effect Category | Specific Signs | Potential Mechanism | Mitigation Strategies |
| Gastrointestinal | Increased salivation, nausea, vomiting, diarrhea, abdominal cramping | Stimulation of muscarinic receptors in the GI tract[2] | Dose reduction, administration with food (oral), co-administration of a peripheral anticholinergic |
| Cardiovascular | Bradycardia, hypotension | Activation of cardiac and vascular muscarinic receptors[2] | Dose reduction, continuous monitoring, pre-treatment with a peripheral anticholinergic |
| Respiratory | Bronchoconstriction, increased secretions | Muscarinic receptor activation in the lungs | Careful dose selection, monitoring of respiratory rate |
| General | Increased urination, sweating, muscle tremors | Generalized cholinergic stimulation[1][2] | Dose titration, supportive care |
Experimental Protocols
Protocol 1: Dose-Range Finding Study to Assess this compound Tolerability
-
Animal Model: Select the appropriate animal model (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Acclimatization: Allow animals to acclimate to the housing facility for at least one week prior to the experiment.
-
Group Allocation: Randomly assign animals to vehicle control and multiple this compound dose groups (e.g., 0.1, 0.3, 1.0, 3.0, 10 mg/kg).
-
Administration: Administer this compound via the intended experimental route (e.g., intraperitoneal injection or oral gavage).
-
Observation: Continuously observe animals for the first 4 hours post-administration for clinical signs of cholinergic toxicity (see Table 1). Record observations at regular intervals (e.g., 15, 30, 60, 120, 240 minutes).
-
Data Analysis: Determine the maximum tolerated dose (MTD) and the dose range that produces the desired therapeutic effect with minimal side effects.
Protocol 2: Mitigation of Peripheral Side Effects with a Co-administered Anticholinergic
-
Animal Model and Acclimatization: As described in Protocol 1.
-
Group Allocation: Assign animals to four groups: Vehicle, this compound alone, Glycopyrrolate + this compound, and Glycopyrrolate alone.
-
Pre-treatment: Administer glycopyrrolate (e.g., 0.1-1 mg/kg, subcutaneous) 15-30 minutes prior to this compound administration in the relevant groups.
-
Administration of this compound: Administer a dose of this compound known to cause moderate side effects.
-
Observation: Monitor and score the severity of gastrointestinal and other peripheral side effects as described in Protocol 1.
-
Data Analysis: Compare the incidence and severity of side effects between the group receiving this compound alone and the group receiving the combination treatment.
Visualizations
Caption: Hypothesized signaling of this compound.
Caption: Experimental workflow for side effect assessment.
References
Technical Support Center: Synthesis of (R)-Dabelotine - Information Not Publicly Available
Researchers, scientists, and drug development professionals seeking to improve the yield of (R)-Dabelotine chemical synthesis should be aware that detailed information on its synthetic route is not currently available in the public domain. Extensive searches for patents and peer-reviewed literature have not yielded specific experimental protocols for the production of this compound.
This compound, identified with CAS number 118976-38-8 and the chemical formula C15H22N2O2, is recognized as an adrenergic receptor agonist that has been studied in the context of dementia. However, the proprietary nature of its synthesis appears to have limited the disclosure of its manufacturing process.
Without access to the reaction scheme, including starting materials, reagents, reaction conditions, and purification methods, it is not possible to provide a specific and actionable troubleshooting guide as requested. A thorough understanding of the synthetic pathway is a prerequisite for identifying potential challenges such as low yield, side-product formation, or purification difficulties.
Information Required to Develop a Technical Support Resource
To create a comprehensive technical support center for the synthesis of this compound, the following information would be essential:
-
Detailed Synthetic Pathway: A step-by-step description of the chemical reactions involved in the synthesis of this compound.
-
Starting Materials and Reagents: A list of all chemical inputs, including their required purity and suppliers.
-
Reaction Conditions: Specific parameters for each step, such as temperature, pressure, reaction time, and solvent systems.
-
Work-up and Purification Procedures: Detailed methods for isolating and purifying the product at each stage, including techniques like chromatography, crystallization, and distillation.
-
Commonly Encountered Issues: Any known challenges or observations from previous synthetic attempts, such as the formation of specific impurities or low conversion rates.
-
Analytical Data: Spectroscopic and chromatographic data (e.g., NMR, MS, HPLC) for the desired product and any major impurities.
Should this information become publicly available, a dedicated technical support resource could be developed to assist researchers in optimizing the synthesis of this compound. At present, individuals with access to proprietary synthesis information are encouraged to consult internal documentation and subject matter experts within their organizations for troubleshooting and yield improvement strategies.
(R)-Dabelotine batch-to-batch variability issues
For the purpose of this technical support center, we will operate under a hypothetical framework for (R)-Dabelotine , as there is no publicly available information on this compound.
Hypothetical Profile of this compound:
-
Mechanism of Action: this compound is a potent and selective inhibitor of the (fictional) "Kinase of Cellular Proliferation 1" (KCP1). KCP1 is a key enzyme in the "Growth Factor Receptor Signaling Pathway" (GFRSP), which is frequently dysregulated in certain cancer cell lines.
-
Intended Use: Pre-clinical research in oncology, specifically for inhibiting the proliferation of cancer cells that overexpress the GFRSP.
-
Formulation: Supplied as a lyophilized powder for reconstitution in DMSO.
Technical Support Center: this compound
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of this compound in experimental settings. Batch-to-batch variability can present significant challenges in research, and this resource is intended to help users identify and resolve such issues.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the IC50 value of this compound in our cell proliferation assays compared to previous batches. What could be the cause?
A1: A shift in the IC50 value is a common indicator of batch-to-batch variability. Several factors could be responsible:
-
Purity: The overall purity of the compound may differ between batches.
-
Active Isomer Ratio: The ratio of the active (R)-isomer to the less active (S)-isomer may have shifted.
-
Presence of Impurities: A new impurity that antagonizes the effect of this compound might be present.
-
Degradation: The compound may have degraded due to improper storage or handling.
We recommend performing the quality control checks outlined in the Troubleshooting section to diagnose the issue.
Q2: Our current batch of this compound shows poor solubility in DMSO compared to previous batches. Why is this happening?
A2: Changes in solubility can be attributed to:
-
Polymorphism: The crystalline form of the compound may differ between batches, affecting its solubility.
-
Impurities: The presence of insoluble impurities can give the appearance of poor solubility.
-
Incorrect Solvent: Ensure that the correct, anhydrous grade of DMSO is being used.
Q3: We are noticing some unexpected off-target effects or cellular toxicity at concentrations that were previously well-tolerated. What is the likely cause?
A3: Unforeseen toxicity or off-target effects are often linked to the presence of specific impurities. During synthesis, different intermediates or by-products can be generated that may have their own biological activity.[1][2] It is crucial to analyze the purity and impurity profile of the batch .
Troubleshooting Guide
Issue 1: Inconsistent IC50 Values in Cell Proliferation Assays
If you are observing a significant shift in the potency of this compound, follow this troubleshooting workflow:
Step 1: Verify Experimental Parameters Before assessing the compound itself, ensure that there have been no changes to your experimental setup.[3] Check cell line passage number, serum batch, and incubation times.
Step 2: Perform Quality Control on the this compound Batch We recommend the following analytical checks to compare the problematic batch with a previously well-performing "gold standard" batch.
Table 1: Comparative Analysis of this compound Batches
| Parameter | Batch A (Good) | Batch B (Problematic) | Recommended Action |
| Purity (HPLC) | 99.5% | 95.2% | If purity is <98%, consider re-purification or obtaining a new batch. |
| (R)/(S) Isomer Ratio | 99.9 : 0.1 | 97.0 : 3.0 | A higher percentage of the (S)-isomer can reduce potency. |
| Impurity X-1 | <0.1% | 2.5% | Identify and characterize significant new impurities. |
| Solubility in DMSO | Clear at 10 mM | Hazy at 10 mM | Attempt gentle warming (37°C) or sonication. If unresolved, indicates potential polymorphism or insoluble impurities. |
Step 3: Logical Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting inconsistent results.
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocols
Protocol 1: HPLC Purity and Impurity Profiling of this compound
This protocol is for determining the purity of this compound and identifying potential impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve this compound in DMSO to a final concentration of 1 mg/mL.
Protocol 2: Cell Proliferation Assay (MTT-based)
This protocol measures the effect of this compound on cancer cell viability.
-
Cell Plating: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with the medium containing the compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response curve using appropriate software.
Visualizations
Hypothetical Signaling Pathway of this compound
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow for Compound Validation
Caption: Standard workflow for validating a new batch of this compound.
References
Technical Support Center: Preventing Degradation of (R)-Dabelotine and Structurally Similar Compounds in Experimental Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Gabapentin and similar compounds during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Gabapentin?
A1: The major degradation pathway for Gabapentin is an intramolecular cyclization, forming the lactam derivative, 4-cyclohexyl-pyrrolidin-2-one. This reaction is pH-dependent and can be influenced by temperature and the presence of certain excipients.
Q2: What are the optimal storage conditions for solid Gabapentin?
A2: Solid Gabapentin should be stored in well-closed containers at controlled room temperature (20-25°C or 68-77°F) with protection from moisture. High humidity can promote the formation of the lactam degradant.
Q3: What are the recommended conditions for storing Gabapentin solutions?
A3: The stability of Gabapentin in aqueous solutions is pH-dependent. For maximum stability, solutions should be maintained at a pH between 6.0 and 7.4. Acidic or alkaline conditions can accelerate lactam formation. For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or below is advisable. Avoid repeated freeze-thaw cycles.
Q4: Can I use standard laboratory buffers for my assays with Gabapentin?
A4: Yes, but it is crucial to select a buffer system that maintains the pH in the optimal range of 6.0-7.4. Phosphate-buffered saline (PBS) is a common choice. Avoid buffers with a highly acidic or alkaline pH.
Q5: Are there any known incompatibilities with common excipients?
A5: While Gabapentin is compatible with many common excipients, some, particularly those with a basic character, may increase the rate of lactam formation. It is recommended to perform compatibility studies with your specific formulation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound potency in solution over time | pH of the solution is outside the optimal stability range (6.0-7.4). | Measure and adjust the pH of the solution to within the 6.0-7.4 range using a suitable buffer. |
| High storage temperature. | Store stock solutions and working solutions at 2-8°C for short-term use and frozen (-20°C or below) for long-term storage. | |
| Repeated freeze-thaw cycles. | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. | |
| Appearance of a new peak in HPLC analysis corresponding to the lactam degradant | Intramolecular cyclization due to inappropriate pH or temperature. | Follow the pH and temperature recommendations outlined above. Prepare fresh solutions for each experiment if possible. |
| Variability in experimental results between batches | Inconsistent storage or handling of the compound. | Standardize the protocol for solution preparation, storage, and handling. Ensure all personnel are following the same procedures. |
| Degradation during the assay procedure itself. | Evaluate the pH and temperature conditions of your assay steps. If the assay requires conditions outside the optimal stability range, minimize the exposure time. | |
| Precipitation of the compound in aqueous solution | Exceeding the solubility limit. | Consult the certificate of analysis for solubility information. If necessary, prepare a more dilute solution or use a co-solvent (ensure co-solvent compatibility with your assay). |
Experimental Protocols
Protocol 1: Preparation of a Standard Gabapentin Stock Solution (10 mM)
-
Materials:
-
Gabapentin powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, conical centrifuge tubes (1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
pH meter
-
-
Procedure:
-
Weigh the required amount of Gabapentin powder using a calibrated analytical balance. For a 10 mM solution, this is 1.7124 mg per mL of PBS.
-
Transfer the powder to a sterile conical tube.
-
Add the desired volume of PBS (pH 7.4).
-
Vortex the solution until the Gabapentin is completely dissolved.
-
Verify that the final pH of the solution is between 7.2 and 7.4. Adjust with dilute NaOH or HCl if necessary, although this should be minimal if starting with pH 7.4 PBS.
-
For immediate use, store at 2-8°C. For long-term storage, aliquot into single-use volumes and store at -20°C or below.
-
Protocol 2: Stability Assessment of Gabapentin in an Aqueous Buffer by HPLC
-
Objective: To determine the stability of Gabapentin in a specific buffer at a given temperature over time.
-
Materials:
-
Gabapentin stock solution (prepared as in Protocol 1)
-
Experimental buffer (e.g., cell culture medium, assay buffer)
-
HPLC system with a C18 column
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer)
-
Gabapentin and Gabapentin-lactam reference standards
-
-
Procedure:
-
Dilute the Gabapentin stock solution to the final experimental concentration in the chosen buffer.
-
Divide the solution into multiple aliquots in separate vials.
-
Store the vials at the desired temperature (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial.
-
Analyze the sample by HPLC to quantify the concentration of Gabapentin and the formation of the Gabapentin-lactam.
-
Compare the peak areas of Gabapentin and the lactam degradant to the initial time point (T=0) to calculate the percentage of degradation.
-
Visualizations
Caption: Intramolecular cyclization of Gabapentin to its lactam degradant.
Caption: Recommended workflow for handling Gabapentin in experimental assays.
Caption: Key factors influencing the stability of Gabapentin in solution.
Technical Support Center: (R)-Dabelotine In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing non-specific binding of (R)-Dabelotine in vitro.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a concern for this compound?
A1: Non-specific binding refers to the interaction of this compound with unintended targets in an in vitro system, such as plastics, filter membranes, and proteins other than the intended target receptor.[1][2][3] This is a concern because it can lead to a low signal-to-noise ratio, making it difficult to accurately quantify the specific interaction with the target of interest. High non-specific binding can result in an overestimation of the compound's potency and lead to misleading structure-activity relationships.
Q2: What are the likely causes of high non-specific binding for a compound like this compound?
A2: Several factors can contribute to high non-specific binding of small molecules. These include:
-
Physicochemical Properties: High lipophilicity (hydrophobicity) and electrostatic charges on the this compound molecule can promote interactions with various surfaces and biomolecules.[3]
-
Suboptimal Assay Conditions: Inappropriate buffer pH or low ionic strength can increase non-specific interactions.[1][4]
-
Insufficient Blocking: Failure to adequately block all unoccupied binding sites on assay plates, membranes, or other surfaces can lead to this compound adhering to these sites.[2][3][5]
-
Concentration of this compound: Using excessively high concentrations of this compound can saturate the specific binding sites and increase the proportion of non-specific binding.
Q3: How is non-specific binding experimentally determined?
A3: Non-specific binding is typically measured by quantifying the binding of labeled this compound in the presence of a high concentration of an unlabeled competitor that is known to bind to the target receptor. This "cold" competitor will occupy the specific binding sites, so any remaining signal from the labeled this compound is considered non-specific.[1][2]
Specific Binding = Total Binding - Non-Specific Binding [2]
Q4: What is an acceptable level of non-specific binding?
A4: Ideally, non-specific binding should be less than 50% of the total binding, and for robust assays, specific binding should account for 70% or more of the total binding.[1]
Troubleshooting Guide: High Non-Specific Binding of this compound
This guide provides potential causes and solutions to help optimize your in vitro experiments and reduce non-specific binding of this compound.
Issue 1: High background signal in a radioligand binding assay.
-
Possible Cause 1: Suboptimal Assay Buffer Conditions.
-
Solution: Optimize the assay buffer composition.
-
Adjust Ionic Strength: Increase the salt concentration (e.g., NaCl) in the buffer to minimize electrostatic interactions.[4]
-
Modify pH: Evaluate a range of pH values to find the optimal condition that favors specific binding while minimizing non-specific interactions.[4]
-
Include Additives: Test the addition of a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to reduce hydrophobic interactions.[4][6] Consider including Bovine Serum Albumin (BSA) at 0.1-1% to saturate non-specific binding sites.[1][2][4][7]
-
-
-
Possible Cause 2: Insufficient or Ineffective Blocking.
-
Solution: Optimize the blocking step.
-
Choice of Blocking Agent: Test different blocking agents. While BSA is common, other options like non-fat dry milk or casein might be more effective for your specific system.[7][8][9]
-
Concentration and Incubation Time: Optimize the concentration of the blocking agent and the incubation time. Inadequate amounts or time will result in incomplete blocking, while excessive concentrations could potentially mask the target.[5][9]
-
-
-
Possible Cause 3: Binding to Filter Membranes.
-
Solution: Pre-treat the filter plates.
-
Soaking glass fiber filters in a solution of 0.3-0.5% polyethyleneimine (PEI) can reduce the binding of positively charged compounds to the negatively charged filter material.[1]
-
-
-
Possible Cause 4: Inadequate Washing.
-
Solution: Optimize the washing procedure.
-
Increase the number of washes and/or the volume of wash buffer.
-
Always use ice-cold wash buffer to slow the dissociation of the specifically bound ligand from the receptor.[1]
-
-
Data Presentation: Example of Optimizing Assay Conditions
Table 1: Effect of Buffer Additives on this compound Non-Specific Binding
| Buffer Condition | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % Specific Binding |
| Standard Buffer | 15,000 | 9,000 | 6,000 | 40% |
| + 0.1% BSA | 14,500 | 6,500 | 8,000 | 55% |
| + 1% BSA | 14,000 | 4,200 | 9,800 | 70% |
| + 0.05% Tween-20 | 14,200 | 5,800 | 8,400 | 59% |
| + 1% BSA + 0.05% Tween-20 | 13,800 | 3,300 | 10,500 | 76% |
Note: This is illustrative data based on general principles of radioligand binding assays.[1]
Experimental Protocols
Protocol 1: Radioligand Binding Assay for this compound
This protocol provides a general framework for a filtration-based radioligand binding assay. Optimization of specific parameters is recommended.
-
Membrane Preparation:
-
Homogenize cells or tissue expressing the target receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[1]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and debris.[1]
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
Prepare the following in a 96-well plate:
-
Total Binding: Add membrane homogenate, radiolabeled this compound, and assay buffer.
-
Non-Specific Binding: Add membrane homogenate, radiolabeled this compound, assay buffer, and a high concentration of an unlabeled competitor.[1]
-
Test Compound: Add membrane homogenate, radiolabeled this compound, assay buffer, and various concentrations of the unlabeled test compound.
-
-
Incubate the plate at a specified temperature for a predetermined time to allow the binding to reach equilibrium.[2]
-
-
Filtration and Washing:
-
Counting and Data Analysis:
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 6. sinobiological.com [sinobiological.com]
- 7. swordbio.com [swordbio.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Enhancing the signal-to-noise ratio in (R)-Dabelotine assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio (S/N) in assays involving (R)-Dabelotine. The guidance is structured around common assay platforms used for small molecule analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing the signal-to-noise ratio in an assay?
A high signal-to-noise (S/N) ratio is crucial for obtaining accurate, sensitive, and reproducible data. It ensures that the measured signal truly represents the specific biological interaction of interest, rather than being obscured by background noise or non-specific events.[1] A robust S/N ratio allows for the reliable detection of subtle effects, which is especially important for determining potency and affinity with high confidence.[1]
Q2: What are the most common sources of "noise" or high background in biochemical assays?
High background can stem from multiple factors depending on the assay format. Common sources include:
-
Non-specific binding: The ligand or detection reagents may bind to unintended targets, such as the walls of the microplate, filter membranes, or other proteins in the sample.[1][2]
-
Reagent Quality: Impure reagents, contaminated buffers, or degraded fluorescent labels can contribute to background signal.[3][4]
-
Instrument Settings: Suboptimal instrument settings, such as incorrect gain or excitation/emission wavelengths, can increase background readings.[5]
-
Autofluorescence: In fluorescence-based assays, intrinsic fluorescence from the test compound, biological materials (like NADH), or cell culture media (like phenol (B47542) red) can be a significant source of noise.[3]
Q3: For an this compound binding assay, which assay format is most appropriate?
The choice of assay depends on the experimental goal. For detailed affinity and kinetics, a Radioligand Binding Assay is a gold standard. For higher throughput screening, a homogeneous "mix-and-read" format like a Fluorescence Polarization (FP) Assay is often preferred.[2] For quantifying this compound in complex biological samples like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the highest sensitivity and specificity.[6][7]
Q4: How do I choose the optimal concentration of reagents for my assay?
Optimal reagent concentrations must be determined empirically through titration experiments.[2]
-
For Radioligand Binding Assays: Determine the dissociation constant (Kd) through saturation binding experiments. For competitive assays, use a radioligand concentration at or below the Kd to maximize the specific binding window.[4]
-
For Fluorescence Polarization Assays: Titrate the fluorescent tracer and the receptor to find concentrations that result in a stable and significant polarization window (typically 50-80% of the ligand bound).[8]
-
For Cell-Based Assays: Titrate antibodies and other detection reagents to find the concentration that gives the best signal over background.[3][9]
Troubleshooting Guide 1: Radioligand Binding Assays
This guide focuses on troubleshooting high background and low specific signal in filtration-based radioligand binding assays for this compound.
Problem: High Non-Specific Binding (NSB)
High NSB is defined as the signal remaining in the presence of a saturating concentration of an unlabeled competitor. Ideally, NSB should be less than 10-20% of the total binding signal.
Troubleshooting Workflow for High Non-Specific Binding
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tecan.com [tecan.com]
- 7. rsc.org [rsc.org]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azurebiosystems.com [azurebiosystems.com]
Optimizing (R)-Dabelotine treatment duration for chronic studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (R)-Dabelotine in chronic neurodegenerative disease studies.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel neuroprotective agent hypothesized to act through a dual mechanism. It is believed to be a potent inhibitor of excitotoxicity and neuroinflammation. The proposed signaling pathway involves the modulation of glutamate (B1630785) receptor activity and the suppression of pro-inflammatory cytokine release.
Q2: Which animal models are most appropriate for chronic studies with this compound?
A2: The choice of animal model is critical and depends on the specific neurodegenerative disease being studied. Transgenic mouse models are commonly used for diseases like Alzheimer's and Parkinson's. For example, APP/PS1 mice are a common model for Alzheimer's disease, while MPTP-induced models are used for Parkinson's disease.[1] The selection should be based on the model's ability to recapitulate the key pathological features of the human disease.
Q3: What is the recommended starting dose and route of administration for this compound in chronic rodent studies?
A3: Based on preclinical toxicology and pharmacokinetic studies, a starting dose of 10 mg/kg/day administered via oral gavage is recommended for chronic rodent studies. However, dose-response studies are crucial to determine the optimal dose for efficacy in your specific model.
Q4: How long should a chronic treatment study with this compound be?
A4: The optimal duration of treatment for neuroprotective agents is a critical consideration and should be long enough to observe a significant therapeutic effect.[2][3] For slowly progressing neurodegenerative diseases, treatment durations of 3 to 6 months are common in rodent models. The duration should be sufficient to cover the period of significant pathological progression in the chosen animal model.
Troubleshooting Guides
Issue 1: Suboptimal therapeutic efficacy in a chronic study.
Possible Cause 1: Inappropriate Dosing or Treatment Duration
-
Troubleshooting Steps:
-
Review Dose-Response Data: Compare your chosen dose to established dose-response curves from our preclinical data (see Table 1). Consider if a higher dose might be necessary.
-
Evaluate Treatment Window: The timing of treatment initiation is crucial. For neuroprotective agents, earlier intervention is often more effective. Consider initiating treatment at an earlier stage of disease progression in your animal model.[4]
-
Pharmacokinetic Analysis: Perform satellite pharmacokinetic studies to ensure adequate drug exposure in your animal model over the chronic treatment period.
-
Table 1: Fictional Dose-Response Data for this compound in a 6-Month Alzheimer's Mouse Model Study
| Dose (mg/kg/day) | Morris Water Maze Escape Latency (seconds) | Plaque Load Reduction (%) |
| Vehicle Control | 60 ± 5 | 0 |
| 5 | 52 ± 4 | 15 ± 3 |
| 10 | 40 ± 5 | 35 ± 5 |
| 20 | 38 ± 4 | 38 ± 6 |
Possible Cause 2: Issues with Drug Formulation or Administration
-
Troubleshooting Steps:
-
Verify Formulation Stability: Ensure the this compound formulation is stable under your storage and handling conditions.
-
Confirm Administration Accuracy: For oral gavage, ensure proper technique to avoid incorrect dosing. For diet-admixed formulations, monitor food intake to ensure consistent drug consumption.
-
Issue 2: Observed Adverse Effects During Chronic Treatment
Possible Cause: Dose-Related Toxicity
-
Troubleshooting Steps:
-
Monitor Animal Health: Closely monitor animals for signs of toxicity, such as weight loss, behavioral changes, or altered organ function.
-
Dose Reduction: If adverse effects are observed, consider reducing the dose. It's possible that a lower dose may still provide therapeutic benefit with an improved safety profile.[5]
-
Consult Toxicology Reports: Refer to the preclinical toxicology reports for this compound to understand potential target organs for toxicity.
-
Table 2: Fictional Common Adverse Effects of this compound in Rodents (at doses >20 mg/kg/day)
| Adverse Effect | Observation | Recommended Action |
| Weight Loss | >10% reduction in body weight | Reduce dose to 10 mg/kg/day and monitor closely. |
| Sedation | Reduced locomotor activity | Assess if transient; if persistent, consider dose reduction. |
| Gastrointestinal Issues | Diarrhea or constipation | Ensure proper hydration and consider formulation adjustments. |
Experimental Protocols
Protocol 1: Chronic Oral Gavage Administration of this compound in a Mouse Model of Alzheimer's Disease
-
Animal Model: APP/PS1 transgenic mice, 6 months of age.
-
Formulation: Prepare a 2 mg/mL solution of this compound in a vehicle of 0.5% carboxymethylcellulose in sterile water.
-
Dosing: Administer 10 mg/kg of the this compound solution or vehicle control via oral gavage once daily for 6 months.
-
Monitoring:
-
Record body weight and general health observations weekly.
-
Perform behavioral testing (e.g., Morris Water Maze) at baseline, 3 months, and 6 months.
-
-
Endpoint Analysis:
Visualizations
Caption: Proposed dual mechanism of this compound in neuroprotection.
Caption: Workflow for a typical chronic neuroprotection study.
Caption: Decision tree for troubleshooting suboptimal efficacy.
References
- 1. neurodegenerationresearch.eu [neurodegenerationresearch.eu]
- 2. ahajournals.org [ahajournals.org]
- 3. Duration of neuroprotective treatment for ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levodopa treatment in Parkinson’s disease: earlier or later? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-related effects of chronic antidepressants on neuroprotective proteins BDNF, Bcl-2 and Cu/Zn-SOD in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Protocols for assessing neurodegenerative phenotypes in Alzheimer’s mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy Analysis: A Guide to Cholinergic Neuromodulators for Cognitive Enhancement
Introduction
The pursuit of effective treatments for cognitive decline, particularly in the context of neurodegenerative disorders like Alzheimer's disease, has led to the exploration of various therapeutic strategies. Among these, modulating the brain's cholinergic system has been a cornerstone of research and development. This guide provides a comparative overview of two key compounds: Xanomeline (B1663083), a muscarinic acetylcholine (B1216132) M1 and M4 receptor agonist, and Donepezil (B133215), an established acetylcholinesterase inhibitor.
It is important to note that a comprehensive search for "(R)-Dabelotine" did not yield publicly available scientific literature or clinical trial data. Therefore, this guide utilizes Xanomeline as a relevant "Competitor Compound A" to Donepezil, to illustrate a comparison between two distinct mechanisms of action within the cholinergic system, as per the requested format for a publishable comparison guide.
Mechanism of Action
The therapeutic effects of Xanomeline and Donepezil are both rooted in the enhancement of cholinergic neurotransmission, albeit through different mechanisms.
-
Xanomeline: As a muscarinic receptor agonist, Xanomeline directly stimulates postsynaptic M1 and M4 acetylcholine receptors.[1] Activation of M1 receptors is known to play a significant role in cognitive processes, while M4 receptor activation is thought to modulate the release of other neurotransmitters, including dopamine.[1][2] This dual agonism suggests a potential for both cognitive enhancement and modulation of neuropsychiatric symptoms.
-
Donepezil: In contrast, Donepezil is an acetylcholinesterase (AChE) inhibitor.[3] By reversibly binding to and inhibiting AChE, the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft, Donepezil increases the concentration and duration of action of acetylcholine.[3] This leads to a broad enhancement of cholinergic signaling at both muscarinic and nicotinic receptors.
Signaling Pathways
The distinct mechanisms of action of Xanomeline and Donepezil result in the activation of different intracellular signaling cascades.
Comparative Efficacy Data
The following tables summarize preclinical and clinical efficacy data for Xanomeline and Donepezil in models relevant to cognitive enhancement.
Table 1: Preclinical Efficacy in Rodent Models of Cognitive Impairment
| Compound | Model | Key Findings | Reference |
| Xanomeline | Tg2576 mouse model of Alzheimer's Disease | Improved spatial memory task performance. | [4] |
| Amphetamine-induced hyperlocomotion in mice | Showed robust antipsychotic-like activity. | [4] | |
| Conditioned avoidance response in rodents | Demonstrated efficacy in a model predictive of antipsychotic activity. | [5] | |
| Donepezil | Scopolamine-induced amnesia in rats | Reversed cognitive deficits in passive avoidance and Morris water maze tasks. | N/A |
| Aged rhesus monkeys | Showed cognitive-enhancing action, with sex-specific differences. | [6] |
Table 2: Clinical Efficacy in Alzheimer's Disease Patients
| Compound | Study Design | Key Efficacy Endpoints | Results | Reference |
| Xanomeline | 6-month, randomized, double-blind, placebo-controlled trial | Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog), Clinician's Interview-Based Impression of Change (CIBIC+) | Significant improvement in ADAS-Cog and CIBIC+ scores at the highest dose (225 mg/day) compared to placebo. Also showed dose-dependent reductions in behavioral disturbances. | [1][7] |
| Donepezil | 24-week, double-blind, placebo-controlled trial | ADAS-Cog, CIBIC+ | Statistically significant improvements in both ADAS-Cog and CIBIC+ scores for both 5 mg/day and 10 mg/day doses compared to placebo. | [8][9] |
| Cochrane Review of multiple trials | ADAS-Cog, Mini-Mental State Examination (MMSE), Severe Impairment Battery (SIB) | Consistent, modest improvements in cognitive function across multiple scales compared to placebo. | [10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of efficacy data.
Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
This assay is used to determine the inhibitory potential of compounds like Donepezil on AChE activity.
-
Principle: AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. The rate of TNB formation is proportional to AChE activity.[11]
-
Materials:
-
Acetylcholinesterase (from electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) Buffer (0.1 M, pH 8.0)
-
Test compound (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare working solutions of AChE, ATCI, DTNB, and the test compound in phosphate buffer.
-
To the wells of a 96-well plate, add the test compound at various concentrations.
-
Add the AChE solution to each well (except for the blank).
-
Initiate the reaction by adding the ATCI and DTNB solution.
-
Measure the absorbance at 412 nm at multiple time points to determine the reaction rate.
-
Calculate the percentage of AChE inhibition by the test compound compared to a control without the inhibitor.[11]
-
Novel Object Recognition (NOR) Test in Rodents
The NOR test assesses recognition memory, a component of cognition that is often impaired in neurodegenerative diseases.
-
Principle: This test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.[12]
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Allow the animal to explore the empty arena for a set period (e.g., 5-10 minutes) on the first day to acclimate.[13][14]
-
Training/Familiarization Phase: On the second day, place the animal in the arena with two identical objects and allow it to explore for a defined time (e.g., 5-10 minutes).[13][14]
-
Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour).
-
Testing Phase: Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object. Record the time spent exploring each object.[13]
-
-
Data Analysis: Calculate the discrimination index (DI), which is the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher DI indicates better recognition memory.
Morris Water Maze (MWM) Test in Rodents
The MWM is a widely used behavioral task to assess spatial learning and memory, which are hippocampus-dependent cognitive functions.
-
Principle: The test requires an animal to learn and remember the location of a hidden escape platform in a circular pool of opaque water, using distal visual cues in the room.[15][16]
-
Apparatus: A large circular pool filled with opaque water, a submerged escape platform, and a video tracking system.
-
Procedure:
-
Acquisition Phase: The animal undergoes several trials per day for multiple days. In each trial, the animal is placed in the pool from different starting positions and must find the hidden platform. The time to find the platform (escape latency) and the path taken are recorded.[17]
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured.[18]
-
-
Data Analysis: A decrease in escape latency across acquisition trials indicates learning. In the probe trial, a significant preference for the target quadrant demonstrates spatial memory.
Experimental Workflow
A typical preclinical study evaluating a novel cognitive-enhancing compound follows a structured workflow.
Conclusion
This guide provides a comparative framework for evaluating compounds aimed at enhancing cognitive function through cholinergic modulation. While Donepezil, an acetylcholinesterase inhibitor, offers a broad enhancement of cholinergic signaling and has been a standard of care, newer compounds like Xanomeline, with a more targeted mechanism as a muscarinic M1/M4 receptor agonist, represent a promising avenue for therapeutic development.[3][7] The choice of a suitable comparator and the use of standardized, well-defined experimental protocols are paramount for the objective assessment of novel therapeutic candidates in the field of cognitive neuroscience and drug development. Further research into novel compounds, such as the elusive this compound, will be necessary to continue advancing our understanding and treatment of cognitive disorders.
References
- 1. Effects of xanomeline, a selective muscarinic receptor agonist, on cognitive function and behavioral symptoms in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contribution of both M1 and M4 receptors to muscarinic agonist-mediated attenuation of the cocaine discriminative stimulus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alzheimer's Association International Conference [alz.confex.com]
- 5. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relevance of Donepezil in Enhancing Learning and Memory in Special Populations: A Review of the Literature [ouci.dntb.gov.ua]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. The effects of donepezil in Alzheimer's disease - results from a multinational trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Donepezil for people with dementia due to Alzheimer's disease | Cochrane [cochrane.org]
- 11. benchchem.com [benchchem.com]
- 12. en.bio-protocol.org [en.bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 17. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 18. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
(R)-Dabelotine: A Comparative Analysis of its Cross-Reactivity with Adrenergic and Other Receptors
(R)-Dabelotine, also known as ORM-12741 and S-12024-2, is the R-isomer of Dabelotine, a compound investigated for its potential as a cognitive enhancer in Alzheimer's disease. [1][2] Identified as an adrenergic receptor agonist, its development was ultimately discontinued.[3] This guide provides a comparative analysis of the cross-reactivity of this compound with various receptors, based on available preclinical data.
Adrenergic Receptor Binding and Functional Activity
This compound exhibits a high affinity and selectivity for the α2C-adrenergic receptor subtype. A study presented at a conference reported the following binding affinities (Ki) and functional antagonist activities (Kb) for human adrenergic receptor subtypes:
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Antagonism (Kb, nM) |
| α2A-Adrenergic | 8.3 | 41 |
| α2B-Adrenergic | 0.8 | 5.6 |
| α2C-Adrenergic | 0.08 | 0.01 |
| Data from a conference abstract on ORM-12741.[4] |
These data demonstrate that this compound is a highly potent and selective antagonist for the α2C-adrenergic receptor. The binding affinity for the α2C subtype is approximately 10-fold higher than for the α2B subtype and over 100-fold higher than for the α2A subtype.[4] In functional assays, it displayed a 3800-fold selectivity for the α2C receptor over the α2A receptor.[4]
Cross-Reactivity with Other Receptors
While comprehensive data on the cross-reactivity of this compound with a wide range of other receptors is limited in publicly available literature, the aforementioned study noted that the compound "showed high selectivity against 126 receptors examined (including α1-adrenergic receptor)."[4] This suggests a low potential for off-target effects at other neurotransmitter receptors. However, specific binding affinity data for these other receptors are not provided in the available resources.
Signaling Pathways and Experimental Workflows
To understand the context of this compound's activity, the following diagrams illustrate the general signaling pathway of α2-adrenergic receptors and a typical workflow for assessing receptor binding affinity.
Caption: General signaling pathway of the α2-adrenergic receptor.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
While specific, detailed protocols for the this compound studies are not publicly available, a general methodology for a competitive radioligand binding assay to determine the Ki value is outlined below.
Objective: To determine the binding affinity (Ki) of a test compound (this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target receptor (e.g., CHO or HEK293 cells transfected with the human α2A, α2B, or α2C adrenergic receptor).
-
A suitable radioligand with high affinity and selectivity for the target receptor (e.g., [3H]Rauwolscine for α2-adrenergic receptors).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (a high concentration of a non-radiolabeled ligand).
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
Glass fiber filters.
-
Scintillation vials and scintillation fluid.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control tubes for total binding (no test compound) and non-specific binding (a saturating concentration of a non-radiolabeled ligand).
-
Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a displacement curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the displacement curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay (e.g., Calcium Mobilization): Functional assays measure the effect of the compound on receptor signaling. For Gi-coupled receptors like the α2-adrenergic receptors, a common method is to measure the inhibition of forskolin-stimulated cAMP production or changes in intracellular calcium levels.
General Procedure:
-
Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye.
-
The cells are stimulated with an agonist (e.g., norepinephrine) in the presence of varying concentrations of the antagonist (this compound).
-
Changes in fluorescence, corresponding to changes in intracellular calcium, are measured using a fluorometric imaging plate reader.
-
The concentration-response curves are plotted to determine the Kb value, which represents the equilibrium dissociation constant of the antagonist.[4]
Conclusion
The available data strongly indicate that this compound is a potent and highly selective antagonist of the α2C-adrenergic receptor. Its selectivity against other adrenergic receptor subtypes and a broad panel of other receptors suggests a targeted mechanism of action. However, a more comprehensive understanding of its cross-reactivity profile would require access to the full dataset from the screening against the 126 other receptors. The discontinuation of its development may limit the public availability of further detailed pharmacological data.
References
A Comparative Analysis of Gabapentin and Standard-of-Care Drugs for Neuropathic Pain
It is important to note that extensive searches of scientific literature and patent databases did not yield any information on a compound named "(R)-Dabelotine." Therefore, this guide provides a comparative analysis of a well-established medication for neuropathic pain, Gabapentin (B195806), against other standard-of-care drugs, namely Pregabalin (B1679071) and Duloxetine (B1670986).
Neuropathic pain, a complex chronic pain state, arises from damage or disease affecting the somatosensory nervous system. Its management remains a significant clinical challenge. This guide offers a detailed comparison of the efficacy and mechanisms of gabapentin and other first-line treatments, providing researchers, scientists, and drug development professionals with a comprehensive overview of the available data.
Mechanism of Action: Gabapentinoids
Gabapentin and pregabalin, collectively known as gabapentinoids, exert their effects by binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[1][2] This interaction reduces the influx of calcium into presynaptic nerve terminals, which in turn diminishes the release of excitatory neurotransmitters such as glutamate.[1] This modulation of neurotransmitter release is believed to be the primary mechanism underlying their analgesic, anticonvulsant, and anxiolytic properties.[3] Although structurally related to the neurotransmitter GABA, gabapentin does not bind to GABA receptors nor does it significantly affect GABA synthesis or uptake.[3][4]
Efficacy Comparison in Painful Diabetic Peripheral Neuropathy (DPN)
Painful diabetic peripheral neuropathy is a common complication of diabetes, and several medications are used as first-line treatments. The following tables summarize the comparative efficacy of gabapentin, pregabalin, and duloxetine in this condition.
Table 1: Gabapentin vs. Pregabalin vs. Duloxetine for DPN
| Parameter | Gabapentin | Pregabalin | Duloxetine |
| Pain Reduction (VAS Score) | Significant reduction from baseline | Higher improvement compared to Gabapentin and Duloxetine | Significant reduction from baseline |
| Sleep Interference Score | Significant reduction from baseline | Better improvement compared to Gabapentin and Duloxetine | Significant reduction from baseline |
| Patient Global Impression of Change (PGIC) | Significant improvement | Significant improvement | Significant improvement |
| Clinical Global Impression of Change (CGIC) | Significant improvement | Significant improvement | Significant improvement |
| Common Adverse Events | Dizziness, somnolence, peripheral edema | Dizziness, somnolence, peripheral edema | Nausea, gastrointestinal issues |
Data compiled from a study comparing the efficacy and safety of gabapentin, duloxetine, and pregabalin in patients with painful diabetic peripheral neuropathy.[5]
Experimental Protocol: Comparative Study in DPN
A randomized, open-label, active-control, 12-week trial was conducted with 152 patients diagnosed with painful diabetic peripheral neuropathy.[5] Patients were randomized to receive either gabapentin (n=50), duloxetine (n=50), or pregabalin (n=52).[5]
-
Primary Efficacy Endpoint : The primary measure of efficacy was the reduction in the severity of pain, which was recorded by patients daily using an 11-point Visual Analog Scale (VAS), where 0 represented no pain and 10 represented the worst possible pain. The mean VAS score was calculated monthly, and the primary endpoint was the change in the mean VAS score from baseline to the end of the 12-week treatment period.[5]
-
Secondary Efficacy Endpoints : Secondary outcomes included the monthly mean sleep interference score (also from daily diaries), the Patient Global Impression of Change (PGIC), and the Clinical Global Impression of Change (CGIC).[5]
-
Dosage : Gabapentin was administered in doses ranging from 300 mg/day to 1200 mg/day in divided doses. Duloxetine doses ranged from 20-80 mg/day, and pregabalin was given at 75-300 mg/day.[5]
Head-to-Head Comparison: Gabapentin vs. Pregabalin
While both are gabapentinoids, pregabalin was developed after gabapentin and has some distinct pharmacokinetic advantages.
Table 2: Pharmacokinetic and Efficacy Comparison of Gabapentin and Pregabalin
| Feature | Gabapentin | Pregabalin |
| Bioavailability | 33-60% (decreases with higher doses) | >90% (consistent across doses) |
| Absorption | Saturable | Linear |
| Onset of Action | ~4-5 hours | ~1.5 hours |
| Binding Affinity to α2δ-1 | Lower | ~6-fold higher |
| Efficacy in Neuropathic Pain | Effective | Superior and faster pain alleviation |
| Improvement in Patient-Reported Outcomes | Effective | Significant improvements |
| Opioid Consumption | - | Lower |
| Common Adverse Events | Nausea, vomiting | Dizziness, somnolence |
Data compiled from multiple sources comparing the pharmacokinetic and clinical profiles of gabapentin and pregabalin.[2][6][7]
A 2025 meta-analysis of 14 studies involving 3,346 patients concluded that pregabalin demonstrated superior and faster efficacy in alleviating neuropathic pain compared to gabapentin.[6][7] The pregabalin group also showed significant improvements in patient-reported outcomes and a reduction in opioid consumption.[6][7]
Head-to-Head Comparison: Gabapentin vs. Duloxetine
Duloxetine is a serotonin-norepinephrine reuptake inhibitor (SNRI) also recommended as a first-line treatment for neuropathic pain.
Table 3: Efficacy and Safety of Gabapentin vs. Duloxetine for Painful Diabetic Peripheral Neuropathy (PDPN)
| Outcome Measure | Result |
| Pain Reduction (VAS) | No significant difference between groups |
| Sleep Interference Score | No significant difference |
| Clinical Global Impression of Change (CGIC) | No significant difference |
| Patient Global Impression of Change (PGIC) | No significant difference |
| Diabetic Neuropathy Symptom (DNS) Score | No significant difference |
| Diabetic Neuropathic Examination (DNE) Score | No significant difference |
| Neuropathic Disability Score (NDS) | No significant difference |
Data from a meta-analysis of three randomized controlled trials involving 290 patients.[8]
A meta-analysis comparing duloxetine and gabapentin for PDPN found no significant differences in their efficacy across various pain and symptom scores.[8] Both drugs were found to be effective for the symptomatic relief of painful diabetic neuropathy with similar efficacy.[9]
Experimental Protocol: Meta-analysis of Gabapentin vs. Duloxetine
A systematic review and meta-analysis were conducted based on a search of PubMed, Embase, and the Cochrane Library for relevant studies published up to January 2021.[8]
-
Study Selection : The analysis included randomized controlled trials that directly compared the efficacy and safety of duloxetine and gabapentin in patients with painful diabetic peripheral neuropathy.[8]
-
Data Extraction : Data on various outcome measures, including the Visual Analogue Scale (VAS) for pain, sleep interference score, CGIC, PGIC, DNS, DNE, and NDS, were extracted from the selected studies.[8]
-
Statistical Analysis : The extracted data were pooled and analyzed to determine the mean differences and confidence intervals for the outcome measures to compare the two drugs.[8]
Conclusion
Gabapentin remains a cornerstone in the management of neuropathic pain, demonstrating significant efficacy in reducing pain and improving related symptoms. When compared to other first-line agents, the choice of medication may depend on various factors including the specific type of neuropathic pain, patient comorbidities, and tolerability profiles.
Pregabalin appears to offer advantages in terms of faster onset of action and potentially superior pain relief, likely due to its more favorable pharmacokinetic profile.[2][6][7] In contrast, the efficacy of gabapentin and duloxetine in treating painful diabetic peripheral neuropathy appears to be comparable, with no significant differences observed in pain reduction or other key outcome measures.[8]
This comparative guide provides a summary of the available evidence to aid researchers and clinicians in understanding the relative merits of these standard-of-care treatments for neuropathic pain. Further research, including head-to-head trials in diverse neuropathic pain conditions, will continue to refine our understanding and optimize patient care.
References
- 1. Gabapentin - Wikipedia [en.wikipedia.org]
- 2. Therapeutic considerations of gabapentin versus pregabalin in treating chronic neuropathic pain | This Changed My Practice (TCMP) by UBC CPD [thischangedmypractice.com]
- 3. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gabapentin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Evaluation of efficacy and safety of gabapentin, duloxetine, and pregabalin in patients with painful diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of efficacy and safety of gabapentin and duloxetine in painful diabetic peripheral neuropathy: A systematic review and meta-analysis of randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Head-to-Head In Vivo Comparison: (R)-Dabelotine vs. GTS-21 for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative in vivo analysis of two prominent α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonists: (R)-Dabelotine (also known as EVP-6124 or Encenicline) and GTS-21 (also known as DMXB-A). Both compounds have been investigated for their potential to treat cognitive impairments associated with neurological and psychiatric disorders. This document synthesizes available preclinical and clinical data to offer a side-by-side evaluation of their efficacy, pharmacokinetics, and safety profiles.
Executive Summary
This compound and GTS-21 are both selective α7 nAChR partial agonists that have demonstrated pro-cognitive effects in various animal models. This compound has shown efficacy in rodent models of memory impairment and has been evaluated in clinical trials for Alzheimer's disease. GTS-21 also has a body of preclinical data supporting its cognitive-enhancing properties and has undergone clinical investigation for schizophrenia and Alzheimer's disease. The following sections provide a detailed breakdown of their in vivo performance based on publicly available data.
Mechanism of Action: α7 Nicotinic Acetylcholine Receptor Modulation
Both this compound and GTS-21 exert their effects by selectively binding to and partially activating the α7 nAChR. This receptor is a ligand-gated ion channel highly expressed in brain regions crucial for cognitive processes, such as the hippocampus and prefrontal cortex. Activation of α7 nAChRs leads to an influx of calcium ions, which in turn modulates the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate, ultimately enhancing synaptic plasticity and cognitive function.
In Vivo Efficacy in Cognitive Models
Both compounds have been evaluated in preclinical models of cognitive impairment. The following table summarizes key findings. It is important to note that these results are from separate studies and not from direct head-to-head comparisons.
| Parameter | This compound (EVP-6124) | GTS-21 (DMXB-A) |
| Animal Model | Scopolamine-induced memory impairment in rats | Beta-amyloid (25-35) induced cognitive deficits in mice |
| Cognitive Task | Object Recognition Task (ORT) | Morris Water Maze |
| Dose and Route | 0.3 mg/kg, p.o. | 1 mg/kg, i.p. |
| Key Finding | Significantly restored memory function.[1][2] | Dose-dependently prevented impairment of acquisition performance.[3] |
| Additional Efficacy Data | Improved memory in a natural forgetting test (ORT with 24h retention).[1][2] | Attenuated isoflurane-induced cognitive decline in aged rats.[2] Also showed efficacy in ketamine-impaired rhesus monkeys.[4] |
Pharmacokinetic Profile
The pharmacokinetic properties of a drug are critical for its clinical utility. Below is a summary of available in vivo pharmacokinetic data for this compound and GTS-21.
| Parameter | This compound (EVP-6124) | GTS-21 (DMXB-A) |
| Species | Rat | Rat, Dog |
| Bioavailability | Good brain penetration.[1] | Rat: 23% (oral)[1], Dog: 27% (oral)[1] |
| Tmax (Plasma) | 4 hours (p.o.)[2] | Rapidly absorbed.[1] |
| Tmax (Brain) | 2 hours (p.o.), with sustained concentrations for up to 8 hours.[2] | Not explicitly stated in the provided results. |
| Metabolism | Not explicitly detailed in the provided results. | Extensively metabolized via O-demethylation by CYP1A2 and CYP2E1, followed by glucuronidation.[1] |
| Plasma Protein Binding | Moderately bound in rats (fu = 0.11).[2] | Not explicitly stated in the provided results. |
Safety and Tolerability
Safety is a primary consideration in drug development. Both this compound and GTS-21 have been evaluated in preclinical and clinical settings.
| Parameter | This compound (EVP-6124) | GTS-21 (DMXB-A) |
| Preclinical Safety | No specific in vivo toxicology data was found in the search results. | No specific in vivo toxicology data was found in the search results. |
| Clinical Safety | Well-tolerated in Phase I and II trials in patients with mild-to-moderate Alzheimer's disease.[5] | Generally well-tolerated in healthy male volunteers at doses up to 450 mg/day.[5] The most common adverse event was headache.[6] In one study, a transient mild elevation of liver enzymes was observed in one patient.[6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings.
This compound: Object Recognition Task in Scopolamine-Treated Rats
The protocol for the object recognition task as described for this compound involves the following key steps[1]:
-
Animals: Male rats are used for the study.
-
Acclimation: Animals are habituated to the testing arena prior to the experiment.
-
Drug Administration: this compound (0.3 mg/kg) is administered orally. Scopolamine (0.1 mg/kg) is administered intraperitoneally to induce memory impairment.
-
Training Phase (T1): Rats are placed in the arena with two identical objects and the time spent exploring each object is recorded.
-
Retention Interval: A specific time interval is allowed to pass between the training and testing phases.
-
Testing Phase (T2): One of the familiar objects is replaced with a novel object, and the exploration time for both objects is recorded.
-
Data Analysis: A discrimination index is calculated to assess memory, representing the preference for the novel object over the familiar one.
GTS-21: Morris Water Maze in Beta-Amyloid Treated Mice
The Morris water maze protocol for evaluating GTS-21 in a mouse model of Alzheimer's disease-like pathology typically includes[3]:
-
Animals: Male mice are used.
-
Induction of Cognitive Deficit: A fragment of the beta-amyloid peptide (Aβ25-35) is injected to induce cognitive impairment.
-
Drug Administration: GTS-21 (1 mg/kg) is administered intraperitoneally.
-
Acquisition Phase: Mice are trained over several days to find a hidden platform in a circular pool of water, using spatial cues. The time to find the platform (escape latency) is recorded.
-
Probe Trial: The platform is removed, and the time the mouse spends in the target quadrant where the platform was previously located is measured to assess spatial memory retention.
-
Data Analysis: Parameters such as escape latency during training and the time spent in the target quadrant during the probe trial are analyzed to determine the effect of the compound on spatial learning and memory.
Conclusion
Both this compound and GTS-21 show promise as cognitive enhancers based on their activity as α7 nAChR partial agonists in preclinical in vivo models. This compound has demonstrated efficacy in a rat model of chemically-induced memory impairment, while GTS-21 has shown positive effects in rodent and primate models of cognitive deficits relevant to Alzheimer's disease and schizophrenia.
The pharmacokinetic profiles indicate that both compounds can cross the blood-brain barrier. GTS-21 undergoes significant first-pass metabolism. In terms of safety, both compounds have been reported to be generally well-tolerated in early-phase clinical trials.
It is crucial to emphasize that the data presented here are compiled from separate studies and do not represent a direct, controlled, head-to-head comparison. The differences in experimental models, species, and methodologies necessitate cautious interpretation when comparing the two compounds. Future direct comparative studies would be invaluable for a more definitive assessment of their relative therapeutic potential.
References
- 1. EVP-6124, a novel and selective α7 nicotinic acetylcholine receptor partial agonist, improves memory performance by potentiating the acetylcholine response of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. personal.utdallas.edu [personal.utdallas.edu]
- 4. News & Events | FORUM Pharmaceuticals [docwatsonshealthstuff.com]
- 5. Safety and clinical effects of EVP-6124 in subjects with Alzheimer's disease currently or previously receiving an acetylcholinesterase inhibitor medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The neurobiology of modafinil as an enhancer of cognitive performance and a potential treatment for substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of (R)-Dabelotine experimental findings
No Experimental Data Found for (R)-Dabelotine
A comprehensive search for experimental findings, clinical trial data, and mechanism of action for a compound named "this compound" has yielded no specific results. The scientific and medical literature does not appear to contain information on a substance with this designation.
It is possible that "this compound" may be an internal developmental code, a new investigational drug with limited public information, or a potential misspelling of another compound.
Given the lack of available data, a comparison guide on the reproducibility of this compound's experimental findings cannot be constructed. For researchers, scientists, and drug development professionals, access to published, peer-reviewed data is essential for evaluating the reproducibility and validity of experimental results. Without such data for "this compound," no objective comparison or analysis is possible.
Alternative Compound: Gabapentin (B195806)
Interestingly, searches for "this compound" frequently return results for Gabapentin , a well-established medication. Gabapentin is an anticonvulsant and analgesic drug used to treat a variety of conditions, including neuropathic pain and epilepsy.[1][2] It is possible that the interest in "this compound" may be related to Gabapentin or a similar class of compounds.
For the benefit of researchers who may have been directed to this guide in error while seeking information on related compounds, a brief overview of Gabapentin is provided below.
Gabapentin: A Snapshot
Mechanism of Action: Gabapentin is structurally related to the neurotransmitter gamma-aminobutyric acid (GABA) but does not act on GABA receptors.[3] Its primary mechanism of action is believed to be the binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[2] This interaction reduces the release of excitatory neurotransmitters, thereby calming nerve activity.[4]
Experimental Findings and Clinical Use: Gabapentin has been the subject of numerous clinical trials and is approved for the treatment of postherpetic neuralgia and as an adjunctive therapy for partial seizures.[2][5] It is also widely used off-label for other types of neuropathic pain, anxiety disorders, and other conditions.[1] Efficacy in neuropathic pain is considered moderate, with about 30-40% of patients experiencing a meaningful benefit.[1]
Comparative Data for Gabapentin
For researchers interested in the reproducibility and comparative efficacy of Gabapentin, a wealth of data is available. The following table summarizes key parameters from a representative clinical trial for neuropathic pain.
| Parameter | Gabapentin | Placebo |
| Primary Outcome | ||
| Change in Average Daily Pain Score | -1.5 (21% improvement) | -1.0 (14% improvement) |
| p-value | 0.048 | - |
| Adverse Events | ||
| Dizziness | Reported | Less frequent |
| Somnolence | Reported | Less frequent |
Table based on data from a randomized, double-blind, placebo-controlled 8-week study in patients with neuropathic pain.[6]
Experimental Protocol Example: Neuropathic Pain Model
To assess the efficacy of compounds like Gabapentin, animal models of neuropathic pain are often employed. A common model is the Chronic Constriction Injury (CCI) model in rats.
Workflow for CCI Model and Drug Efficacy Testing:
Caption: Workflow of the Chronic Constriction Injury (CCI) model for neuropathic pain studies.
Signaling Pathway Implicated in Gabapentin's Action
The binding of Gabapentin to the α2δ-1 subunit of voltage-gated calcium channels is a key step in its mechanism of action. This interaction is thought to modulate neuronal signaling as depicted below.
Caption: Simplified signaling pathway of Gabapentin's mechanism of action.
References
- 1. Gabapentin - Wikipedia [en.wikipedia.org]
- 2. Gabapentin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 5. SUMMARY OF EVIDENCE - Gabapentin for Adults with Neuropathic Pain: A Review of the Clinical Evidence and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Gabapentin in neuropathic pain syndromes: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Dabelotine: An Enigma in the Landscape of Neuroprotective Agents
Despite a growing interest in novel neuroprotective therapies, (R)-Dabelotine remains a compound with a notable absence of publicly available scientific data. Extensive searches of scientific literature and chemical databases have yielded no information on its mechanism of action, preclinical or clinical studies, or any comparative data against other neuroprotective agents. Consequently, a direct, data-driven comparison with established therapies is not feasible at this time.
For researchers, scientists, and drug development professionals, the benchmarking of a new chemical entity against existing standards is a critical step in evaluating its potential. This process relies on a body of evidence from in vitro and in vivo studies that elucidate the compound's pharmacological profile, efficacy, and safety. In the case of this compound, this crucial information is not present in the public domain.
To provide a framework for how such a comparison would be structured, this guide will outline the typical benchmarks and experimental data required for evaluating a novel neuroprotective agent. We will use well-characterized neuroprotective agents as illustrative examples to highlight the necessary data points for a comprehensive assessment.
Benchmarking Neuroprotective Agents: A Methodological Overview
A thorough comparison of neuroprotective agents necessitates a multi-faceted approach, examining various aspects of their pharmacological and therapeutic profiles. Key areas of comparison include:
-
Mechanism of Action: Understanding the molecular pathways through which a compound exerts its neuroprotective effects is fundamental.
-
Efficacy in Preclinical Models: Data from relevant animal models of neurological disorders are essential to demonstrate in vivo activity.
-
Pharmacokinetic Profile: The absorption, distribution, metabolism, and excretion (ADME) properties of a drug determine its bioavailability and dosing regimen.
-
Safety and Tolerability: A comprehensive safety profile, including potential side effects and toxicity, is paramount.
Table 1: Illustrative Comparison of Established Neuroprotective Agents
| Feature | Edaravone | Riluzole | N-acetylcysteine (NAC) |
| Primary Mechanism of Action | Free radical scavenger | Glutamate (B1630785) modulator | Precursor to glutathione; antioxidant |
| Primary Indication | Amyotrophic Lateral Sclerosis (ALS), Acute Ischemic Stroke | Amyotrophic Lateral Sclerosis (ALS) | Acetaminophen overdose; off-label for various neurological conditions |
| Route of Administration | Intravenous | Oral | Oral, Intravenous |
| Reported Efficacy Metric (Example) | Slower decline in ALSFRS-R score | Increased survival time in ALS patients | Attenuation of oxidative stress markers in preclinical models |
| Common Adverse Effects | Contusion, gait disturbance, headache | Nausea, asthenia, decreased lung function | Nausea, vomiting, anaphylactoid reactions (IV) |
This table is for illustrative purposes only and summarizes data for well-established agents. No such data is publicly available for this compound.
Experimental Protocols for Neuroprotective Agent Evaluation
Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are examples of standard experimental protocols used to assess neuroprotective agents.
In Vitro Neuroprotection Assay
Objective: To determine the ability of a compound to protect neurons from a specific insult (e.g., oxidative stress, excitotoxicity).
Methodology:
-
Cell Culture: Primary neurons or a neuronal cell line (e.g., SH-SY5Y) are cultured in appropriate media.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for a specified duration.
-
Induction of Neuronal Damage: A neurotoxic insult is introduced. For example, hydrogen peroxide (H₂O₂) for oxidative stress or glutamate for excitotoxicity.
-
Assessment of Cell Viability: Cell viability is measured using assays such as the MTT assay or LDH assay.
-
Data Analysis: The concentration of the compound that provides 50% protection (EC₅₀) is calculated.
In Vivo Model of Ischemic Stroke
Objective: To evaluate the neuroprotective efficacy of a compound in a relevant animal model of stroke.
Methodology:
-
Animal Model: A model of focal cerebral ischemia, such as the middle cerebral artery occlusion (MCAO) model, is induced in rodents.
-
Compound Administration: The test compound is administered at various doses and time points relative to the ischemic insult (e.g., pre-treatment, post-treatment).
-
Infarct Volume Measurement: After a set period (e.g., 24 hours), the brains are harvested, sectioned, and stained (e.g., with TTC) to measure the infarct volume.
-
Neurological Deficit Scoring: Behavioral tests are conducted to assess neurological function.
-
Data Analysis: Statistical analysis is performed to compare infarct volume and neurological scores between treated and vehicle control groups.
Visualizing Cellular Pathways and Experimental Workflows
Diagrams are invaluable tools for illustrating complex biological pathways and experimental designs. The following are examples of how Graphviz (DOT language) can be used to create such visualizations.
Caption: Workflow for an in vitro neuroprotection assay.
Caption: A simplified signaling pathway of glutamate excitotoxicity.
Conclusion
The scientific community awaits the publication of data on this compound to understand its potential as a neuroprotective agent. Without this foundational information, any comparison to existing therapies would be purely speculative. The frameworks and examples provided in this guide are intended to serve as a blueprint for the types of data and analyses that will be necessary to rigorously evaluate this compound and its place in the landscape of neuroprotective therapeutics once such information becomes available. Researchers interested in this compound are encouraged to monitor scientific databases and publications for future disclosures of its biological activity and therapeutic potential.
Comparative Analysis of (R)-Dabelotine in Cellular Models: A Review of Preclinical In Vitro Studies
(R)-Dabelotine , also known as Encenicline and EVP-6124 , is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR). Primarily investigated for its potential therapeutic effects in neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia, its activity at the cellular level has been examined in specific in vitro systems to elucidate its mechanism of action. This guide provides a comparative summary of the available data on the effects of this compound in different cell lines, focusing on receptor binding and functional activity.
Summary of In Vitro Data
Currently, publicly available research on this compound in cell lines is limited and highly focused on its interaction with its primary target, the α7-nAChR. There is a notable absence of broad comparative studies across diverse cell lines, such as those derived from various cancers or other disease models. The existing data primarily originates from studies utilizing cell lines genetically engineered to express specific receptors, which are instrumental in characterizing the compound's pharmacological profile.
The following table summarizes the key findings from in vitro studies involving this compound in specific cell lines.
| Cell Line | Assay Type | Key Findings | Reference |
| CHO (Chinese Hamster Ovary) cells expressing human 5-HT2B receptor | Radioligand Binding Assay | Displaced [3H]-mesulergine with a Ki of 14 nM. | [1] |
| Functional Assay (rat gastric fundus) | Exhibited only antagonist activity with an IC50 of 16 μM. | [1] | |
| GH4C1 cells (rat pituitary) expressing human α7-nAChR | Radioligand Binding Assay | Suggested as a suitable system for determining the inhibition constant (Ki) of Encenicline. | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the assays mentioned in the summary table.
Radioligand Binding Assay
This assay is designed to measure the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound for its target receptor.
Materials:
-
Cell membranes from a cell line expressing the target receptor (e.g., CHO cells expressing 5-HT2B or GH4C1 cells expressing α7-nAChR).
-
Radioligand (e.g., [3H]-mesulergine for 5-HT2B, [3H]-Methyllycaconitine ([3H]-MLA) or [125I]-α-Bungarotoxin for α7-nAChR).[2]
-
This compound (Encenicline Hydrochloride) at various concentrations.
-
Assay buffer.
-
Non-specific binding control (a high concentration of a known ligand for the target receptor).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from the chosen cell line.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Functional Antagonism Assay
This assay determines the ability of a compound to inhibit the functional response induced by an agonist.
Objective: To assess the antagonist activity of this compound at a specific receptor.
Materials:
-
Isolated tissue preparation (e.g., rat gastric fundus for 5-HT2B receptor).
-
Organ bath system with physiological salt solution.
-
Agonist for the target receptor.
-
This compound at various concentrations.
-
Force transducer and data acquisition system.
Procedure:
-
Mount the isolated tissue in an organ bath containing physiological salt solution, maintained at a constant temperature and aerated.
-
Allow the tissue to equilibrate until a stable baseline tension is achieved.
-
Construct a cumulative concentration-response curve for the agonist to determine its maximal effect.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a specific concentration of this compound for a defined period.
-
In the presence of this compound, repeat the cumulative concentration-response curve for the agonist.
-
Repeat steps 4-6 with increasing concentrations of this compound.
-
Analyze the shift in the agonist's concentration-response curve to determine the IC50 of this compound's antagonist effect.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the scientific approach.
Figure 1. Workflow for a competitive radioligand binding assay.
Figure 2. Postulated signaling pathway of this compound via the α7-nAChR.
Conclusion
The current body of scientific literature on this compound (Encenicline/EVP-6124) is primarily focused on its potential as a treatment for cognitive deficits, with in vitro studies largely confined to characterizing its interaction with the α7 nicotinic acetylcholine receptor in engineered cell lines. While these studies provide valuable pharmacological data, there is a significant gap in the understanding of its effects across a broader range of cell lines, which would be necessary for a comprehensive comparative analysis of its cellular activities. Future research exploring the effects of this compound in various cancer cell lines, immune cells, or other disease-relevant cellular models would be invaluable in uncovering its full therapeutic potential and potential off-target effects.
References
Validating the Specificity of (R)-Dabelotine's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of (R)-Dabelotine, focusing on its specificity for its primary molecular target. To offer a comprehensive evaluation, this document contrasts this compound with other relevant pharmacological agents, supported by available experimental data. Detailed methodologies for key experiments are also provided to ensure reproducibility and critical assessment.
Primary Biological Target and Mechanism of Action
Alpha-2 adrenergic receptors are G-protein coupled receptors that play a crucial role in regulating neurotransmitter release. As presynaptic autoreceptors, their activation by agonists typically inhibits the release of norepinephrine, leading to a reduction in sympathetic outflow. This mechanism is the basis for the therapeutic effects of several established drugs.
Signaling Pathway of Alpha-2 Adrenergic Receptor Activation
Meta-analysis of (R)-Dabelotine Clinical Trial Data: Information Not Publicly Available
Extensive searches across multiple scientific and clinical trial databases for "(R)-Dabelotine" and its potential variants did not return any relevant information regarding its chemical structure, mechanism of action, or involvement in any clinical studies. This suggests that "this compound" may be:
-
A very early-stage compound: The drug may still be in preclinical development and has not yet entered human clinical trials, or the trial data is not yet publicly disclosed.
-
An internal codename: Pharmaceutical companies often use internal codenames for compounds during development, which may differ from the name used in public disclosures or eventual marketing.
-
A misnomer or incorrect spelling: The provided name may be inaccurate, preventing the retrieval of existing information.
Without any foundational data on "this compound," it is impossible to:
-
Summarize quantitative data: There are no clinical trial results to present in tabular format for comparison.
-
Provide experimental protocols: Methodologies from clinical trials are unavailable.
-
Create visualizations: The signaling pathways and experimental workflows related to "this compound" are unknown, and therefore cannot be diagrammed.
We recommend verifying the name and development stage of the compound. Should "this compound" be an alternative name for a known drug, or once data becomes publicly available, a comprehensive comparison guide can be compiled. At present, the lack of accessible data precludes the fulfillment of this request.
Safety Operating Guide
Prudent Disposal of (R)-Dabelotine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of (R)-Dabelotine, a compound utilized in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and minimize environmental impact. This guide is intended for researchers, scientists, and drug development professionals.
I. Understanding the Hazard Profile
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is prudent to treat it as a potentially hazardous chemical. Based on safety protocols for similar pharmaceutical compounds, this compound should be handled with care. It is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure[1]. Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, should be worn at all times when handling this compound[1].
II. Quantitative Data Summary
Due to the limited availability of public data on this compound, a comprehensive quantitative data summary cannot be provided. Researchers should refer to internal documentation and any available supplier information to populate a similar table for their records.
| Parameter | Value | Units | Source |
| LD50 (Oral, Rat) | Data not available | mg/kg | N/A |
| EIC (Expected Introduction Concentration) | Data not available | µg/L | N/A |
| EEC (Expected Environmental Concentration) | Data not available | µg/L | N/A |
III. Proper Disposal Protocol
The following step-by-step procedure outlines the recommended protocol for the disposal of this compound. This process is designed to mitigate risks and ensure compliance with general laboratory safety standards.
Step 1: Waste Identification and Segregation
-
A laboratory chemical is considered waste when it is no longer intended for use[2].
-
All waste containing this compound, including pure compound, solutions, and contaminated labware, must be segregated from other waste streams.
-
Label the waste container clearly as "Hazardous Waste" and specify the contents, including "this compound" and any solvents used[2].
Step 2: Containerization
-
Use a suitable, leak-proof container with a secure lid for all this compound waste[2].
-
Ensure the container is compatible with the chemical properties of the waste.
-
Keep the container closed except when adding waste[2].
Step 3: Storage
-
Store the hazardous waste container in a designated, well-ventilated, and secure area.
-
Store it away from incompatible materials[2].
-
The storage area should have secondary containment to prevent spills[2].
Step 4: Disposal
-
Dispose of the contents and container through an approved waste disposal company[1].
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain [2].
-
For unused or expired medicines in a non-laboratory setting, a drug take-back program is the best option[3][4]. If a take-back program is not available, the medicine can be mixed with an undesirable substance like coffee grounds or kitty litter, placed in a sealed bag, and then thrown in the household trash[4][5].
Step 5: Decontamination
-
Triple-rinse any empty containers that held this compound with a suitable solvent.
-
Collect the rinsate as hazardous waste[2].
-
After triple-rinsing, the container may be disposed of in the regular trash, though reusing the container for compatible waste is a better practice[2].
IV. Environmental Considerations
The environmental impact of many pharmaceutical compounds is a growing concern. For instance, gabapentin (B195806), a widely used drug, has been detected in wastewater and surface water due to its incomplete removal by conventional treatment plants[6][7]. Studies have shown that even at low concentrations, gabapentin can have sublethal effects on aquatic organisms[6][8]. Given these findings, it is imperative to prevent the release of this compound into the environment by following the stringent disposal procedures outlined above. The Food and Drug Administration (FDA) has concluded that for some new drugs, no significant adverse environmental impacts are expected from their approved use; however, this is based on specific environmental assessments[9]. Without such an assessment for this compound, caution is paramount.
V. Experimental Workflow and Disposal Logic
The following diagrams illustrate the key workflows for handling and disposing of this compound in a laboratory setting.
Caption: Workflow for handling and disposal of this compound.
This guide provides a framework for the safe handling and disposal of this compound. It is crucial for all laboratory personnel to be trained on these procedures and to have access to all available safety information for the compounds they handle.
References
- 1. media.allergan.com [media.allergan.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. hhs.gov [hhs.gov]
- 4. fda.gov [fda.gov]
- 5. dea.gov [dea.gov]
- 6. actavet.vfu.cz [actavet.vfu.cz]
- 7. Therapeutic use meets environmental concern: Gabapentin’s toxicological profile in aquatic ecosystems – a review | Acta Veterinaria Brno [actavet.vfu.cz]
- 8. Are environmental levels of gabapentin (GBP) a cause for concern? Chronic reproductive effects of GBP in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Essential Safety and Logistical Guidance for Handling (R)-Dabelotine
(R)-Dabelotine is a compound for which detailed safety and toxicological data are not widely available. Therefore, it is imperative to handle this substance with a high degree of caution, treating it as a potentially hazardous compound of unknown potency. The following guidance provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals to ensure safe handling and disposal.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the final and critical barrier to exposure after all engineering and administrative controls have been implemented. The following table summarizes the recommended PPE for handling this compound in both solid and solution forms.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant splash hazard.[1] | Protects against splashes of solutions or airborne particles of the solid compound. Standard eyeglasses are not sufficient.[1] |
| Hand Protection | Nitrile gloves are recommended. Consider double-gloving, especially when handling concentrated solutions or for prolonged periods.[2] | Provides a barrier against skin contact. The compatibility of the glove material with any solvents used should be verified. Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[1] |
| Body Protection | A laboratory coat is mandatory. For larger quantities or procedures with a higher risk of contamination, a disposable gown with long cuffs is recommended.[1] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid powder to avoid inhalation of dust.[3] For situations where a fume hood is not feasible or for cleaning up large spills, a respirator (e.g., N-95 or higher) may be necessary.[1][4] | Minimizes the inhalation of airborne particles or aerosols. Surgical masks do not provide adequate protection.[1][4] |
| Foot Protection | Closed-toe shoes are required in the laboratory. Shoe covers may be used for added protection in designated hazardous drug handling areas. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly sealed when not in use.
2. Preparation of Solutions:
-
All weighing and solution preparation activities should be performed within a chemical fume hood to control exposure to the solid form.[3]
-
Use appropriate, clean, and dry laboratory equipment.
-
Consult the experimental protocol for suitable solvents and ensure their compatibility with the chosen PPE.
3. Handling:
-
Avoid direct contact with the skin, eyes, and clothing.[5]
-
Do not ingest or inhale the compound.[3]
-
After handling, even if gloves were worn, wash hands thoroughly with soap and water.[3][5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and adhere to regulatory compliance.
1. Waste Characterization:
-
Unused solid this compound and its solutions must be treated as chemical waste.
-
All materials that have come into contact with the compound, such as gloves, weighing papers, pipette tips, and empty containers, should also be disposed of as chemical waste.[3]
2. Disposal Procedure:
-
Collect all this compound waste in a designated, clearly labeled, and sealed waste container.
-
The waste container must be compatible with the chemical properties of this compound and any solvents used.
-
Follow your institution's and local regulations for the disposal of chemical waste. This may involve incineration or other approved methods for destroying chemical compounds.[6]
-
For household disposal of medicines that may be similar in nature, it is recommended to mix the substance with an undesirable material like coffee grounds or cat litter, place it in a sealed bag, and then in the household trash.[7][8][9] However, in a laboratory setting, institutional procedures for chemical waste must be followed.
Experimental Protocols
While specific experimental protocols for this compound are not available, the following general methodologies for handling potent compounds in a laboratory setting should be adapted.
General Protocol for Weighing a Solid Compound:
-
Don the appropriate PPE as outlined in the table above.
-
Perform the weighing procedure inside a chemical fume hood or a ventilated balance enclosure.
-
Use a tared weigh boat or paper.
-
Carefully transfer the desired amount of the solid compound using a clean spatula.
-
After weighing, securely close the primary container of this compound.
-
Clean the spatula and the weighing area. Dispose of any contaminated materials (e.g., weighing paper) in the designated chemical waste container.
-
Wash hands thoroughly after the procedure.
General Protocol for Preparing a Stock Solution:
-
Following the weighing of the solid compound inside a chemical fume hood, add the desired solvent to the container with the solid.
-
Use a vortex mixer or sonicator as needed to ensure the compound is fully dissolved.
-
Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution as recommended for the compound's stability.
-
Dispose of all contaminated materials in the appropriate chemical waste stream.
Visual Guidance
The following diagrams illustrate the decision-making process for personal protective equipment selection and the workflow for the proper disposal of this compound.
Caption: PPE Selection Workflow for this compound.
Caption: Disposal Workflow for this compound.
References
- 1. pppmag.com [pppmag.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. actenviro.com [actenviro.com]
- 7. dea.gov [dea.gov]
- 8. oncolink.org [oncolink.org]
- 9. Medication disposal: How-to guide for different types [medicalnewstoday.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
